Product packaging for Nizax(Cat. No.:CAS No. 76963-41-2)

Nizax

Número de catálogo: B1679011
Número CAS: 76963-41-2
Peso molecular: 331.5 g/mol
Clave InChI: SGXXNSQHWDMGGP-IZZDOVSWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Nizatidine is a member of the class of 1,3-thiazoles having a dimethylaminomethyl substituent at position 2 and an alkylthiomethyl moiety at position 4. It has a role as an anti-ulcer drug, a H2-receptor antagonist and a cholinergic drug. It is a member of 1,3-thiazoles, a C-nitro compound, an organic sulfide, a tertiary amino compound and a carboxamidine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21N5O2S2 B1679011 Nizax CAS No. 76963-41-2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(E)-1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine
Source PubChem
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InChI

InChI=1S/C12H21N5O2S2/c1-13-11(6-17(18)19)14-4-5-20-8-10-9-21-12(15-10)7-16(2)3/h6,9,13-14H,4-5,7-8H2,1-3H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXXNSQHWDMGGP-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/NCCSCC1=CSC(=N1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Nizatidine
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Solubility

>49.7 [ug/mL] (The mean of the results at pH 7.4), 10-33mg/mL, Soluble in water, 3.86e-02 g/L
Record name SID49648463
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Description Aqueous solubility in buffer at pH 7.4
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Color/Form

Crystals from ethanol-ethyl acetate, Off-white to buff crystalline solid

CAS No.

76963-41-2
Record name Nizatidine
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Melting Point

130-132 °C, 203 °C
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Foundational & Exploratory

Nizatidine's Mechanism of Action on Parietal Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nizatidine is a potent and selective histamine H2 receptor antagonist that effectively inhibits gastric acid secretion.[1] Its primary mechanism of action is the competitive and reversible blockade of H2 receptors on the basolateral membrane of gastric parietal cells.[2][3] This action curtails the stimulatory effects of histamine on adenylyl cyclase, leading to reduced intracellular cyclic adenosine monophosphate (cAMP) levels. The subsequent decrease in protein kinase A (PKA) activation ultimately results in diminished activity of the H+/K+ ATPase (proton pump), the final step in acid secretion. This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and visual representations of the involved pathways and workflows.

Core Mechanism of Action: Competitive Antagonism at the H2 Receptor

Nizatidine exerts its pharmacological effect by directly competing with histamine for binding to the H2 receptors located on parietal cells.[2][4] As a competitive antagonist, nizatidine's binding is reversible, and its inhibitory effect can be overcome by increasing concentrations of histamine. This selective blockade prevents the conformational changes in the H2 receptor that are normally induced by histamine, thereby interrupting the downstream signaling cascade responsible for acid secretion.

The binding of histamine to the H2 receptor activates a stimulatory G protein (Gs), which in turn activates the enzyme adenylyl cyclase. Nizatidine's occupancy of the receptor prevents this G protein activation.

Signaling Pathway of Nizatidine's Action on Parietal Cells

Nizatidine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Parietal Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Binds & Activates Nizatidine Nizatidine Nizatidine->H2R Binds & Blocks Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) ProtonPump H+/K+ ATPase (Proton Pump) PKA_active->ProtonPump Phosphorylates & Activates H_ion H+ ProtonPump->H_ion Lumen Gastric Lumen H_ion->Lumen Secreted

Caption: Signaling pathway of Nizatidine's inhibitory action on gastric acid secretion in parietal cells.

Quantitative Data

The efficacy of nizatidine and its comparison with other H2 receptor antagonists have been quantified through various in vitro and in vivo studies.

Table 1: Potency and Efficacy of Nizatidine
ParameterValueSpecies/ModelReference
IC50 for Gastric Acid Secretion 0.9 nMIn vitro
Inhibition of Nocturnal Acid Secretion (30 mg dose) 57%Human
Inhibition of Nocturnal Acid Secretion (100 mg dose) 73%Human
Inhibition of Nocturnal Acid Secretion (300 mg dose) 90%Human
Table 2: Comparative Potency of H2 Receptor Antagonists
DrugRelative Potency (Weight Basis)Reference
Famotidine ~8-9 times more potent than Ranitidine
Nizatidine Approximately equipotent to Ranitidine
Ranitidine ~7 times more potent than Cimetidine
Cimetidine Baseline

Experimental Protocols

The investigation of nizatidine's mechanism of action relies on specific in vitro assays using isolated parietal cells. Below are detailed methodologies for key experiments.

Isolation of Rabbit Gastric Parietal Cells

This protocol describes the isolation of parietal cells from rabbit gastric mucosa, a common model for studying gastric acid secretion.

Materials:

  • New Zealand White rabbit

  • Collagenase (Type IV)

  • Pronase E

  • Bovine serum albumin (BSA)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Ficoll-Paque

  • Centrifuge

  • Surgical instruments

Methodology:

  • Tissue Preparation: Euthanize a rabbit and excise the stomach. Open the stomach along the greater curvature and rinse with cold saline to remove contents.

  • Mucosal Scraping: Separate the gastric mucosa from the underlying muscle layers by blunt dissection.

  • Enzymatic Digestion: Mince the mucosal scrapings and incubate in a solution of DMEM containing collagenase and pronase E at 37°C with gentle agitation for 30-60 minutes.

  • Cell Dissociation: Further dissociate the tissue by gentle pipetting.

  • Filtration: Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Parietal Cell Enrichment: Layer the cell suspension onto a Ficoll-Paque density gradient and centrifuge. Parietal cells will be enriched at the interface.

  • Washing: Collect the enriched parietal cell fraction and wash several times with DMEM to remove residual enzymes and debris.

  • Cell Counting and Viability: Resuspend the final cell pellet in fresh medium and determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

Parietal_Cell_Isolation_Workflow Start Euthanize Rabbit & Excise Stomach Rinse Rinse Stomach with Saline Start->Rinse Scrape Scrape Gastric Mucosa Rinse->Scrape Mince Mince Mucosa Scrape->Mince Digest Enzymatic Digestion (Collagenase, Pronase E) Mince->Digest Dissociate Gentle Pipetting Digest->Dissociate Filter Filter through Nylon Mesh Dissociate->Filter Centrifuge Ficoll-Paque Gradient Centrifugation Filter->Centrifuge Collect Collect Enriched Parietal Cell Layer Centrifuge->Collect Wash Wash Cells with DMEM Collect->Wash Count Cell Counting & Viability Assessment Wash->Count

Caption: Workflow for the isolation of rabbit gastric parietal cells.

[¹⁴C]-Aminopyrine Accumulation Assay for Acid Production

This assay indirectly measures acid production in isolated parietal cells. Aminopyrine, a weak base, accumulates in acidic compartments.

Materials:

  • Isolated parietal cells

  • [¹⁴C]-Aminopyrine

  • Histamine

  • Nizatidine (or other H2 antagonists)

  • Scintillation counter

  • Incubator

Methodology:

  • Cell Preparation: Aliquot isolated parietal cells into microcentrifuge tubes.

  • Incubation: Add [¹⁴C]-aminopyrine to each tube. For stimulated conditions, add histamine. For inhibition studies, pre-incubate cells with nizatidine before adding histamine. Include a basal (unstimulated) control.

  • Reaction: Incubate the tubes at 37°C for a defined period (e.g., 30 minutes).

  • Separation: Centrifuge the tubes to pellet the cells.

  • Lysis and Scintillation Counting: Remove the supernatant, lyse the cell pellet, and add a scintillation cocktail.

  • Quantification: Measure the radioactivity in a scintillation counter to determine the amount of accumulated [¹⁴C]-aminopyrine.

  • Data Analysis: Express the results as a ratio of intracellular to extracellular radioactivity or as a percentage of the maximal histamine-stimulated response.

Aminopyrine_Accumulation_Assay_Workflow Start Aliquot Isolated Parietal Cells Add_AP Add [¹⁴C]-Aminopyrine Start->Add_AP Pre_Incubate Pre-incubate with Nizatidine (for inhibition studies) Start->Pre_Incubate Stimulate Add Histamine (for stimulated conditions) Add_AP->Stimulate Pre_Incubate->Stimulate Incubate Incubate at 37°C Stimulate->Incubate Centrifuge Centrifuge to Pellet Cells Incubate->Centrifuge Lyse Lyse Cell Pellet Centrifuge->Lyse Scintillation Add Scintillation Cocktail & Count Lyse->Scintillation Analyze Data Analysis Scintillation->Analyze cAMP_ELISA_Workflow Start Treat Parietal Cells (Histamine, Nizatidine, etc.) Lyse Lyse Cells to Release cAMP Start->Lyse AddToPlate Add Samples/Standards to ELISA Plate Lyse->AddToPlate AddReagents Add Enzyme-Conjugated cAMP & Antibody AddToPlate->AddReagents Incubate1 Incubate for Competitive Binding AddReagents->Incubate1 Wash Wash Plate Incubate1->Wash AddSubstrate Add Substrate & Incubate Wash->AddSubstrate StopReaction Add Stop Solution AddSubstrate->StopReaction ReadPlate Read Absorbance StopReaction->ReadPlate Analyze Calculate cAMP Concentration ReadPlate->Analyze

References

Nizatidine: A Technical Guide to a Selective Histamine H2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nizatidine is a potent and selective histamine H2 receptor antagonist widely utilized in the management of acid-peptic disorders.[1] This technical guide provides an in-depth overview of nizatidine's core pharmacological properties, including its mechanism of action, receptor selectivity, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy. Detailed experimental protocols for key assays are provided to facilitate further research and development. Quantitative data are summarized in structured tables for comparative analysis, and key cellular and experimental workflows are visualized through diagrams to enhance understanding.

Introduction

Nizatidine is a member of the H2 receptor antagonist class of drugs, which also includes cimetidine, ranitidine, and famotidine.[2] These agents play a crucial role in reducing gastric acid secretion.[2] Nizatidine distinguishes itself through its specific chemical structure, featuring a thiazole ring, which contributes to its pharmacokinetic and pharmacodynamic profile.[2] It is indicated for the treatment of duodenal ulcers, benign gastric ulcers, and gastroesophageal reflux disease (GERD).[3] This document will explore the technical details of nizatidine's function as a selective H2 receptor antagonist.

Mechanism of Action and Signaling Pathway

Nizatidine functions as a competitive and reversible inhibitor of histamine at the H2 receptors located on the basolateral membrane of gastric parietal cells. By blocking the binding of histamine, nizatidine effectively suppresses gastric acid secretion stimulated by various secretagogues, including histamine, gastrin, and food.

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, stimulates the Gs alpha subunit. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels through the action of adenylyl cyclase. Elevated cAMP, in turn, activates protein kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the activation of the H+/K+ ATPase proton pump and the secretion of gastric acid. Nizatidine's antagonism of the H2 receptor disrupts this signaling cascade, leading to a reduction in gastric acid production.

Caption: Histamine H2 Receptor Signaling Pathway and Nizatidine's Point of Inhibition.

Receptor Selectivity and Potency

Table 1: Nizatidine Receptor Binding and Enzyme Inhibition

TargetParameterValueReference
Histamine H2 ReceptorIC500.9 nM
Acetylcholinesterase (AChE)Ki7.4 µM

Pharmacokinetics and Pharmacodynamics

Nizatidine is rapidly absorbed following oral administration, with a bioavailability exceeding 70%. Peak plasma concentrations are typically reached within 0.5 to 3 hours. The elimination half-life of nizatidine is approximately 1 to 2 hours. The primary route of excretion is renal, with over 90% of an oral dose excreted in the urine within 12 hours, about 60% as unchanged drug.

The pharmacodynamic effect of nizatidine is a dose-dependent inhibition of gastric acid secretion. It effectively reduces both basal and nocturnal acid secretion, as well as secretion stimulated by food, caffeine, betazole, and pentagastrin.

Table 2: Pharmacokinetic Parameters of Nizatidine

ParameterValueReference
Bioavailability>70%
Time to Peak Plasma Concentration0.5 - 3 hours
Elimination Half-life1 - 2 hours
Protein Binding~35%
Primary Route of ExcretionRenal

Table 3: Potency of Nizatidine in Inhibiting Gastric Acid Secretion

SpeciesModelStimulantNizatidine Potency vs. CimetidineReference
BullfrogIsolated gastric mucosaHistamine17.8 times more active
RatChronic gastric fistulaBasal8.9 times more active
DogVagal gastric fistula/Heidenhain pouchHistamine6.5 times more active
DogVagal gastric fistula/Heidenhain pouchMethacholine5 times more active
DogVagal gastric fistula/Heidenhain pouchGastrin4.7 times more active

Clinical Efficacy

Clinical trials have demonstrated the efficacy of nizatidine in the treatment of various acid-peptic disorders.

Table 4: Clinical Efficacy of Nizatidine in Duodenal Ulcer Healing

Treatment GroupDurationHealing RateReference
Nizatidine 150 mg twice daily2 weeks35%
Placebo2 weeks21%
Nizatidine 150 mg twice daily4 weeks76%
Placebo4 weeks39%
Nizatidine 300 mg at bedtime4 weeks84.1%
Ranitidine 300 mg at bedtime4 weeks77.5%
Nizatidine 300 mg at bedtime8 weeks94.2%
Ranitidine 300 mg at bedtime8 weeks94.2%
Nizatidine 300 mg at bedtime8 weeks81%
Cimetidine 800 mg at bedtime8 weeks75%

Table 5: Clinical Efficacy of Nizatidine in Gastric Ulcer Healing

Treatment GroupDurationHealing RateReference
Nizatidine 300 mg at bedtime4 weeks51.5%
Nizatidine 150 mg twice daily4 weeks61.8%
Ranitidine 150 mg twice daily4 weeks76.5%
Nizatidine 300 mg at bedtime8 weeks81.8%
Nizatidine 150 mg twice daily8 weeks88.2%
Ranitidine 150 mg twice daily8 weeks88.2%
Nizatidine 300 mg at bedtime4 weeks53.8%
Nizatidine 300 mg at bedtime8 weeks86.7%

Table 6: Clinical Efficacy of Nizatidine in Gastroesophageal Reflux Disease (GERD)

Treatment GroupDurationHealing Rate (Endoscopically Proven)Reference
Nizatidine 150 mg twice daily6 weeks41.1%
Nizatidine 300 mg twice daily6 weeks38.5%
Placebo6 weeks25.8%
Nizatidine 150 mg twice daily12 weeks29% (erosive & ulcerative esophagitis)
Placebo12 weeks13% (erosive & ulcerative esophagitis)

Experimental Protocols

In-Vitro Receptor Binding Assay (Competitive)

This protocol outlines a general workflow for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., nizatidine) for the histamine H2 receptor.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Prep_Membrane Prepare cell membranes expressing H2 receptors Mix Mix membranes, radioligand, and competitor in assay buffer Prep_Membrane->Mix Prep_Radioligand Prepare radioligand solution (e.g., [3H]-tiotidine) Prep_Radioligand->Mix Prep_Competitor Prepare serial dilutions of test compound (Nizatidine) Prep_Competitor->Mix Incubate Incubate to reach equilibrium Mix->Incubate Filter Rapid filtration to separate bound from free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Scintillation Add scintillation cocktail and count radioactivity Wash->Scintillation Analyze Analyze data to determine IC50 and calculate Ki Scintillation->Analyze

Caption: General Workflow for a Competitive Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the histamine H2 receptor are prepared from a suitable cell line (e.g., HEK293 or CHO cells) or tissue source.

  • Reagent Preparation: A radiolabeled ligand specific for the H2 receptor (e.g., [3H]-tiotidine) is prepared at a concentration at or below its Kd. Serial dilutions of the unlabeled test compound (nizatidine) are also prepared.

  • Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together in a suitable buffer until binding equilibrium is reached.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

  • Washing: The filters are washed with ice-cold buffer to minimize non-specific binding.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In-Vivo Gastric Acid Secretion Assay (Pylorus Ligation Model in Rats)

This protocol describes the pylorus ligation method in rats, a widely used model to evaluate the in-vivo efficacy of anti-secretory agents like nizatidine.

Pylorus_Ligation_Workflow cluster_prep Animal Preparation cluster_surgery Surgical Procedure cluster_treatment Treatment cluster_collection Sample Collection & Analysis Fasting Fast rats for 24 hours (water ad libitum) Anesthesia Anesthetize the rats Fasting->Anesthesia Incision Make a midline abdominal incision Anesthesia->Incision Ligation Ligate the pyloric end of the stomach Incision->Ligation Administer Administer test compound (Nizatidine) or vehicle intraduodenally Ligation->Administer Suture Suture the abdominal wall Sacrifice Sacrifice rats after a set time (e.g., 4 hours) Suture->Sacrifice After recovery & set time Administer->Suture Collect Collect gastric contents Sacrifice->Collect Measure Measure volume, pH, and titratable acidity of gastric juice Collect->Measure Analyze Calculate percent inhibition of acid secretion Measure->Analyze

Caption: Workflow for the In-Vivo Pylorus Ligation Gastric Acid Secretion Assay.

Methodology:

  • Animal Preparation: Rats are fasted for 24 hours with free access to water to ensure an empty stomach.

  • Surgical Procedure: The rats are anesthetized, and a midline abdominal incision is made to expose the stomach. The pyloric sphincter is then ligated with a suture to prevent the passage of gastric contents into the duodenum.

  • Drug Administration: The test compound (nizatidine) or vehicle is administered, typically intraduodenally.

  • Gastric Juice Collection: After a predetermined period (e.g., 4 hours), the animals are sacrificed. The esophagus is clamped, and the stomach is removed. The gastric contents are collected into a graduated centrifuge tube.

  • Analysis: The volume of the gastric juice is measured. The pH is determined using a pH meter. The total acidity is measured by titrating the gastric juice with a standardized solution of sodium hydroxide (e.g., 0.01 N NaOH) to a specific pH endpoint.

  • Calculation: The total acid output is calculated, and the percentage inhibition of gastric acid secretion by the test compound is determined by comparing the results to the vehicle-treated control group.

Conclusion

Nizatidine is a well-established, potent, and selective histamine H2 receptor antagonist with a favorable pharmacokinetic profile and proven clinical efficacy in the treatment of duodenal ulcers, gastric ulcers, and GERD. Its mechanism of action via the competitive and reversible blockade of the H2 receptor-mediated cAMP signaling pathway is well-understood. The experimental protocols and quantitative data presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working with nizatidine and other H2 receptor antagonists. Further research could focus on exploring its potential in other indications and developing novel formulations to enhance its therapeutic profile.

References

The Pharmacodynamics of Nizatidine in Gastric Acid Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nizatidine, a potent and selective histamine H2-receptor antagonist, plays a significant role in the management of acid-related gastrointestinal disorders. This technical guide provides an in-depth exploration of the pharmacodynamics of nizatidine, focusing on its mechanism of action and its profound effects on gastric acid secretion.

Mechanism of Action: Competitive Antagonism at the H2 Receptor

Nizatidine exerts its pharmacological effect through competitive and reversible inhibition of histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[1][2][3] Histamine, a key secretagogue, normally binds to these receptors, initiating a signaling cascade that leads to the activation of the H+/K+ ATPase proton pump and subsequent secretion of gastric acid.[3] By blocking the binding of histamine, nizatidine effectively attenuates both basal and stimulated gastric acid secretion.[2] This targeted action makes it a cornerstone in the treatment of conditions such as peptic ulcer disease and gastroesophageal reflux disease (GERD).

Impact on Gastric Acid Secretion

Nizatidine demonstrates a marked inhibitory effect on all phases of gastric acid secretion, including basal, nocturnal, and stimulated secretion.

Basal and Nocturnal Acid Secretion

Clinical studies have consistently shown that nizatidine significantly suppresses basal and nocturnal gastric acid output. An evening oral dose of nizatidine produces a dose-dependent reduction in overnight acid secretion, with a 300 mg dose achieving up to 90% suppression. This prolonged effect is crucial for the healing of duodenal ulcers.

Stimulated Acid Secretion

Nizatidine also effectively inhibits gastric acid secretion stimulated by various secretagogues, including food, caffeine, betazole, and pentagastrin. This broad-spectrum antisecretory activity underscores its clinical utility in managing meal-induced symptoms and other forms of stimulated acid production.

Quantitative Analysis of Nizatidine's Effects

The following tables summarize the quantitative data from various studies on the efficacy of nizatidine in inhibiting gastric acid secretion.

Table 1: Inhibition of Nocturnal Gastric Acid Secretion by Oral Nizatidine

Nizatidine DoseMean Inhibition (%)
30 mg57%
100 mg73%
300 mg90%

Table 2: Inhibition of Stimulated Gastric Acid Output by Intravenous Nizatidine (Pentagastrin-Stimulated)

Nizatidine DoseMean Inhibition of Acid Output (%)Mean Inhibition of Secretion Volume (%)
100 mg62%48%

Table 3: Comparative Efficacy of Nizatidine and Cimetidine on Betazole-Stimulated Gastric Secretion

Drug and DoseRelative Depression of Secretory Response
Nizatidine 75 mgNo significant difference from Cimetidine 300 mg
Nizatidine 150 mgSignificantly more than Cimetidine 300 mg
Nizatidine 300 mgSignificantly more than Cimetidine 300 mg

Table 4: Recommended Dosing Regimens for Nizatidine

IndicationRecommended Adult Dose
Active Duodenal Ulcer300 mg once daily at bedtime or 150 mg twice daily
Duodenal Ulcer Maintenance150 mg once daily at bedtime
Active Benign Gastric Ulcer300 mg once daily at bedtime or 150 mg twice daily
Gastroesophageal Reflux Disease (GERD)150 mg twice daily

Experimental Protocols

The following sections detail the methodologies employed in key studies to evaluate the pharmacodynamics of nizatidine.

Measurement of Nocturnal Gastric Acid Secretion

Objective: To assess the effect of an evening oral dose of nizatidine on nocturnal gastric acid secretion.

Protocol:

  • Subject Selection: Healthy male subjects with a basal acid secretion of ≥ 3 mmol/h were enrolled.

  • Study Design: A double-blind, randomized, crossover design was used, comparing nizatidine (30, 100, and 300 mg) with a placebo.

  • Procedure:

    • Subjects received the oral dose in the evening.

    • Two hours post-dosing, continuous nasogastric suction was initiated and maintained overnight.

    • Gastric acid secretion was measured hourly.

    • Phenol red was used as a marker to ensure the completeness of gastric aspiration.

Measurement of Food-Stimulated Gastric Acid Secretion

Objective: To determine the carry-over effect of an evening dose of nizatidine on food-stimulated acid secretion the following day.

Protocol:

  • Stimulus: An 8% peptone meal was administered.

  • Measurement Technique: Intragastric titration was used to measure acid secretion in response to the meal.

Measurement of Pentagastrin-Stimulated Gastric Acid Secretion

Objective: To evaluate the effectiveness of intravenous nizatidine in suppressing stimulated gastric acid secretion.

Protocol:

  • Subject Selection: Healthy adult subjects were included.

  • Study Design: A single-blind study design was implemented.

  • Procedure:

    • A continuous intravenous infusion of pentagastrin (2 µg/kg/hr) was administered to induce gastric acid secretion.

    • 45 minutes after the start of the pentagastrin infusion, a single 5-minute intravenous infusion of nizatidine (at various doses), cimetidine (300 mg), or placebo was given.

    • Gastric acid secretion was measured for 3.5 hours following the administration of the study drug.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key molecular pathways and a typical experimental workflow for studying the effects of nizatidine.

G cluster_cell Parietal Cell H2R Histamine H2 Receptor AC Adenylyl Cyclase H2R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes Histamine Histamine Histamine->H2R Binds Nizatidine Nizatidine Nizatidine->H2R Blocks

Diagram 1: Nizatidine's Mechanism of Action on the Parietal Cell.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Subject Subject Recruitment (e.g., Healthy Volunteers) Fasting Overnight Fasting Subject->Fasting NG_Tube Nasogastric Tube Placement Fasting->NG_Tube Basal Basal Acid Collection NG_Tube->Basal Stimulation Administer Stimulant (e.g., Pentagastrin) Basal->Stimulation DrugAdmin Administer Nizatidine or Placebo (IV or Oral) Stimulation->DrugAdmin PostDrug Post-Drug Acid Collection (Timed Intervals) DrugAdmin->PostDrug Titration Measure Acid Output (Titration) PostDrug->Titration Data Data Analysis (e.g., % Inhibition) Titration->Data

Diagram 2: General Workflow for a Gastric Acid Secretion Study.

References

In Vitro Profile of Nizatidine on Isolated Gastric Mucosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of nizatidine, a potent and selective histamine H2-receptor antagonist, on isolated gastric mucosa. The document outlines the core mechanism of action, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action

Nizatidine functions as a competitive and reversible antagonist of the histamine H2-receptors located on the basolateral membrane of gastric parietal cells.[1][2] By blocking the binding of histamine, nizatidine effectively inhibits the downstream signaling cascade that leads to the secretion of gastric acid. This inhibitory action reduces both basal and stimulated gastric acid secretion.[2][3]

The primary signaling pathway affected by nizatidine is the G-protein coupled receptor (GPCR) pathway associated with the H2 receptor. Histamine binding to the H2 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates various proteins that ultimately drive the translocation and activation of the H+/K+ ATPase (proton pump) at the apical membrane of the parietal cell. Nizatidine, by competitively inhibiting histamine binding, prevents this increase in cAMP and subsequent proton pump activation, thereby reducing acid secretion.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from in vitro studies of nizatidine on isolated gastric mucosa and related preparations.

Parameter Value Experimental System Stimulant Reference
Relative Potency vs. Cimetidine 17.8 times more activeIsolated gastric mucosa of the bullfrogHistamine (10⁻⁵ M)[4]

Table 1: Comparative Potency of Nizatidine in Isolated Gastric Mucosa

Stimulant Nizatidine Dose (mg) % Inhibition of Gastric Acid Output Time After Dose (h) Reference
Nocturnal30090Up to 10
Betazole150100Up to 3
Betazole30099Up to 3
Pentagastrin15064Up to 6
Pentagastrin30067Up to 6
Meal15098Up to 4
Meal30097Up to 4
Caffeine15085Up to 3
Caffeine30096Up to 3

Table 2: In Vivo Inhibition of Stimulated Gastric Acid Secretion by Oral Nizatidine (for context)

Experimental Protocols

This section details the methodologies for key experiments involving the use of isolated gastric mucosa to study the effects of H2-receptor antagonists like nizatidine.

Preparation of Isolated Bullfrog Gastric Mucosa

The bullfrog (Rana catesbeiana) gastric mucosa is a classic in vitro model for studying gastric acid secretion due to its large size and robust secretory activity.

Materials:

  • Adult bullfrogs

  • Ringer's solution (composition in mM: NaCl 100, KCl 4, CaCl2 2, MgSO4 1, NaHCO3 25, glucose 10, gassed with 95% O2/5% CO2 to pH 7.4)

  • Dissecting tools (scissors, forceps)

  • Ussing chamber apparatus

Procedure:

  • Animal Euthanasia and Dissection: Euthanize the bullfrog by pithing. Make a midline abdominal incision and expose the stomach.

  • Stomach Isolation: Carefully excise the stomach, cutting along the greater and lesser curvatures to open it into a flat sheet.

  • Mucosal Stripping: Rinse the mucosal surface gently with Ringer's solution to remove any remaining food particles. Place the stomach on a chilled glass plate with the mucosal side up. Using fine forceps and scissors, carefully dissect the gastric mucosa away from the underlying muscle layers.

  • Mounting in Ussing Chamber: Mount the isolated mucosal sheet between the two halves of an Ussing chamber, with the mucosal side facing the luminal solution and the serosal side facing the nutrient solution. The exposed mucosal area is typically around 1-2 cm².

  • Equilibration: Allow the tissue to equilibrate in the Ussing chamber for at least 30 minutes, during which the bathing solutions are continuously gassed and circulated.

Measurement of Gastric Acid Secretion

The rate of gastric acid secretion is typically measured using the pH-stat method.

Materials:

  • Ussing chamber with mounted gastric mucosa

  • pH-stat autotitrator

  • Standardized NaOH or HCl solution (e.g., 10 mM)

  • Histamine and nizatidine solutions

Procedure:

  • Basal Secretion: After equilibration, measure the basal rate of acid secretion. The luminal bathing solution is maintained at a constant pH (e.g., pH 4.5-5.0) by the pH-stat, which automatically adds a known concentration of NaOH to neutralize the secreted H+ ions. The rate of NaOH addition is recorded and is equivalent to the rate of acid secretion.

  • Stimulation: Introduce a stimulant, such as histamine (e.g., 10⁻⁵ M), to the serosal bathing solution to induce a stable, maximal rate of acid secretion.

  • Inhibition Assay: Once a stable stimulated secretion rate is achieved, add varying concentrations of nizatidine to the serosal solution.

  • Data Analysis: Record the new steady-state acid secretion rate for each nizatidine concentration. The inhibitory effect is calculated as the percentage reduction from the maximal stimulated rate. This data can be used to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Visualizations

Signaling Pathway of Histamine-Stimulated Acid Secretion and Nizatidine Inhibition

G cluster_ParietalCell Parietal Cell cluster_Lumen Gastric Lumen Histamine Histamine H2R H2 Receptor Histamine->H2R Binds Nizatidine Nizatidine Nizatidine->H2R Blocks G_protein Gs Protein H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) ProtonPump_inactive H+/K+ ATPase (inactive) PKA_active->ProtonPump_inactive Phosphorylates & Activates ProtonPump_active H+/K+ ATPase (active) H_ion H+ ProtonPump_active->H_ion Secretes H_ion_out H+ (Acid) K_ion K+ K_ion->ProtonPump_active Uptake

Caption: Nizatidine competitively blocks the H2 receptor, inhibiting acid secretion.

Experimental Workflow for Nizatidine Testing on Isolated Gastric Mucosa

G arrow arrow start Start: Euthanize Bullfrog dissect Dissect Stomach and Isolate Gastric Mucosa start->dissect mount Mount Mucosa in Ussing Chamber dissect->mount equilibrate Equilibrate Tissue (30 min) mount->equilibrate basal Measure Basal Acid Secretion (pH-stat) equilibrate->basal stimulate Add Histamine to Serosal Side basal->stimulate measure_stim Measure Stimulated Acid Secretion stimulate->measure_stim add_nizatidine Add Nizatidine (Varying Concentrations) measure_stim->add_nizatidine measure_inhib Measure Inhibited Acid Secretion add_nizatidine->measure_inhib analyze Analyze Data: Calculate % Inhibition & IC50 measure_inhib->analyze end End analyze->end

Caption: Workflow for assessing nizatidine's effect on acid secretion.

References

An In-Depth Technical Guide to the Molecular Structure of Nizatidine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of the molecular structure of nizatidine, a potent histamine H2-receptor antagonist. It details the fundamental chemical and physicochemical properties, outlines the experimental methodologies used for its characterization, and presents a structural perspective on its mechanism of action. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering quantitative data in structured tables and detailed visualizations of analytical workflows and biological pathways to facilitate a deeper understanding of this important pharmaceutical compound.

Molecular and Physicochemical Properties

Nizatidine, chemically known as N-[2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine, is a second-generation histamine H2-receptor antagonist.[1] Its structure is distinguished by a thiazole ring, which contrasts with the furan ring in ranitidine or the imidazole ring in cimetidine.[2] Nizatidine is an off-white to buff crystalline solid that is soluble in water and possesses a characteristic bitter taste and a mild sulfur-like odor.[1][3]

Chemical Structure of Nizatidine

Figure 1. 2D Chemical Structure of Nizatidine.

The key molecular and physicochemical properties of nizatidine are summarized in Table 1.

Property Value
IUPAC Name 1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine
Molecular Formula C₁₂H₂₁N₅O₂S₂
Molecular Weight 331.47 g/mol
CAS Number 76963-41-2
Appearance Off-white to buff crystalline solid
Solubility Soluble in water

Table 1. Summary of Molecular and Physicochemical Properties of Nizatidine.

Structural Elucidation and Analytical Methodologies

The molecular structure of nizatidine has been established and is routinely verified using a combination of spectroscopic and chromatographic techniques. While it is known to be a crystalline solid, detailed single-crystal X-ray diffraction data containing specific bond lengths and angles are not available in publicly accessible literature.

Characterization in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for confirming the chemical structure of nizatidine in solution. ¹H-NMR and ¹³C-NMR experiments provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural verification. Furthermore, NMR has been employed to study the intermolecular interactions of nizatidine, such as its complexation with cyclodextrins.

  • Sample Preparation: Dissolve approximately 5-10 mg of the nizatidine sample in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, due to nizatidine's water solubility) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a water-soluble equivalent if necessary.

  • Instrument Setup: Place the NMR tube into the spectrometer's magnet. Ensure the sample is properly shimmed to achieve a homogeneous magnetic field, which is critical for high-resolution spectra.

  • Data Acquisition: Acquire a 1D proton (¹H) spectrum. A standard experiment involves a short radiofrequency pulse followed by the acquisition of the free induction decay (FID) signal. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans to be averaged for an adequate signal-to-noise ratio.

  • Data Processing: Perform a Fourier transform on the averaged FID to convert the time-domain signal into the frequency-domain spectrum. The resulting spectrum should be phased, baseline-corrected, and referenced to the internal standard.

  • Spectral Analysis: Analyze the chemical shifts, integration (peak areas), and multiplicity (splitting patterns) of the signals to confirm that they correspond to the known molecular structure of nizatidine.

Characterization in the Solid State: X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although nizatidine is described as a crystalline solid, specific crystallographic data such as unit cell dimensions, bond lengths, and bond angles are not available in the surveyed literature. The following is a generalized protocol for how such data would be obtained.

  • Crystal Growth: Grow single crystals of nizatidine suitable for diffraction, typically >0.1 mm in all dimensions. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.

  • Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head using a cryoprotectant oil and a cryo-loop. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: Mount the goniometer on the X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The phases of the structure factors are then determined using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, adjusting atomic positions and thermal displacement parameters to achieve the best fit between the observed diffraction data and the data calculated from the model. The final refined structure provides precise bond lengths, bond angles, and torsional angles.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone analytical technique for the separation, identification, and quantification of nizatidine in bulk drug substance, pharmaceutical formulations, and biological fluids. Several robust, stability-indicating HPLC methods have been developed.

The following protocol is adapted from a validated stability-indicating method.

  • Instrumentation: An HPLC system equipped with a quaternary pump, vacuum degasser, autosampler, thermostated column compartment, and a Diode Array Detector (DAD) is used.

  • Chromatographic Conditions:

    • Column: Thermo Hypersil BDS-C8 (4.6 × 250 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of 0.05 M phosphoric acid and acetonitrile (50:50, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 320 nm.

    • Injection Volume: 20 µL.

  • Standard Solution Preparation: Prepare a stock standard solution of nizatidine (e.g., 1000 µg/mL) in a suitable solvent like methanol. Create a series of working standards (e.g., 5-50 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: For capsule analysis, the powder content is accurately weighed, dissolved in the solvent, sonicated, and diluted to a known concentration within the calibration range. The final solution is filtered through a 0.45 µm filter before injection.

  • Analysis and Quantification: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Inject the prepared sample solutions. The concentration of nizatidine in the sample is determined by interpolating its peak area from the linear regression of the calibration curve.

Parameter Condition
Column Thermo Hypersil BDS-C8 (4.6 × 250 mm, 5 µm)
Mobile Phase 0.05 M Phosphoric Acid : Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Diode Array Detector (DAD) at 320 nm
Temperature 25 °C
Injection Volume 20 µL
Retention Time ~3.61 min

Table 2. Chromatographic Conditions for a Validated HPLC-DAD Method for Nizatidine Analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing p1 Standard & Sample Preparation h2 Sample Injection (20 µL) p1->h2 p2 Mobile Phase (0.05M H3PO4 : ACN, 50:50) h1 System Priming & Equilibration p2->h1 h3 Isocratic Elution (C8 Column, 1 mL/min) h1->h3 h2->h3 h4 DAD Detection (λ = 320 nm) h3->h4 d1 Chromatogram Acquisition h4->d1 d2 Peak Integration & Quantification d1->d2

Workflow for the quantification of nizatidine using HPLC.

Mechanism of Action: A Structural Perspective

Nizatidine exerts its therapeutic effect by acting as a competitive and reversible antagonist at the histamine H2-receptors located on the basolateral membrane of gastric parietal cells. The binding of histamine to these G-protein coupled receptors initiates a signaling cascade that is central to the secretion of gastric acid.

The process begins when histamine, released from enterochromaffin-like (ECL) cells, binds to the H2-receptor. This binding event activates a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, culminating in the activation and translocation of the H+/K+-ATPase (the proton pump) to the apical membrane of the parietal cell. This pump actively secretes H+ ions into the gastric lumen, leading to acid formation.

Nizatidine's molecular structure allows it to bind to the H2-receptor with high affinity, but without triggering the conformational change necessary for Gs protein activation. By competitively blocking the binding site, nizatidine effectively prevents histamine from initiating the signaling cascade, thereby reducing intracellular cAMP levels and suppressing proton pump activity, which leads to a potent inhibition of gastric acid secretion.

H2_Signaling cluster_membrane Parietal Cell Membrane cluster_cell Parietal Cell Cytosol cluster_pump Apical Membrane H2R Histamine H2 Receptor Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Pump H+/K+ ATPase (Proton Pump) PKA->Pump Phosphorylates & Activates Acid Gastric Acid (H+) Pump->Acid Secretes H+ Histamine Histamine Histamine->H2R Binds & Activates Nizatidine Nizatidine Nizatidine->H2R Competitive Antagonist ATP ATP ATP->AC

Nizatidine's mechanism of action via H2 receptor antagonism.

References

Nizatidine's Engagement with Non-Gastric Histamine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nizatidine, a well-established histamine H2 receptor antagonist, is primarily recognized for its potent inhibition of gastric acid secretion. However, a growing body of evidence suggests that its pharmacological profile extends beyond the gastric parietal cell, with discernible effects on non-gastric histamine receptors and other molecular targets. This technical guide provides a comprehensive overview of nizatidine's interactions with H1, H3, and H4 histamine receptors, its impact on mast cell degranulation, and its cardiovascular effects. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development in this area.

Introduction

Nizatidine is a competitive and reversible antagonist of the histamine H2 receptor, a class of drugs widely used in the management of acid-peptic disorders.[1] While its efficacy in reducing gastric acid is well-documented, its effects on other histamine receptor subtypes and non-gastric tissues are less characterized. Understanding these "off-target" effects is crucial for a complete pharmacological assessment and for identifying potential new therapeutic applications or explaining observed side effects. This guide delves into the current knowledge of nizatidine's activity at non-gastric histamine receptors and other relevant physiological systems.

Interaction with Non-Gastric Histamine Receptors

While nizatidine's primary affinity is for the H2 receptor, its potential interactions with H1, H3, and H4 receptors are of significant interest for understanding its broader pharmacological profile.

Histamine H1 Receptor
Histamine H3 Receptor

Specific binding affinity studies for nizatidine at the H3 receptor are lacking. However, a competition-binding assay using a selective H3 receptor radioligand demonstrated that other H1 and H2 receptor ligands, namely chlorpheniramine and ranitidine, exhibited negligible affinity for the H3 receptor (pKi < 5).[3] Given the structural similarities between nizatidine and ranitidine, it is plausible to infer that nizatidine also possesses a low affinity for the H3 receptor.

Histamine H4 Receptor

There is currently no available data on the binding affinity or functional activity of nizatidine at the histamine H4 receptor. The H4 receptor is primarily expressed on immune cells and is involved in inflammatory and immune responses.[1] Further investigation is warranted to determine if nizatidine has any clinically relevant effects on this receptor subtype.

Effects on Mast Cells

Mast cells play a central role in allergic and inflammatory responses by releasing histamine and other mediators. Nizatidine has been shown to modulate mast cell function.

Inhibition of Histamine Release

In vitro studies have demonstrated that nizatidine can inhibit histamine release from human colonic mucosal and muscle mast cells stimulated with anti-IgE.[4] This inhibitory effect is dose-dependent.

Table 1: Inhibitory Effect of Nizatidine on Mast Cell Histamine Release

Cell TypeStimulusNizatidine IC30 (µM)Maximum Inhibition (%)
Human Colonic Mucosal Mast Cellsanti-IgE0.5 - 10~50
Human Colonic Muscle Mast Cellsanti-IgE0.5 - 10~50
Rat Peritoneal Mast Cellsanti-IgEMore potent than on human colonic mast cellsSimilar to human colonic mast cells

IC30: Concentration causing 30% inhibition of histamine release.

Cardiovascular Effects

Nizatidine has been observed to exert direct effects on the cardiovascular system, most notably a negative chronotropic effect.

Negative Chronotropic Effect

Clinical studies in healthy volunteers have consistently demonstrated that nizatidine can cause a dose-dependent reduction in heart rate. This effect is characterized by a decrease in resting heart rate and a slight inhibition of exercise-induced tachycardia. The co-administration of the anti-cholinergic drug pirenzepine counteracts this negative chronotropic effect, suggesting a potential involvement of cholinergic pathways.

Table 2: Effect of Nizatidine on Heart Rate in Healthy Volunteers

Dose (mg)Change in Resting Heart Rate (beats/minute)
150Non-significant trend towards decrease
300Significant decrease (e.g., from 63.6 to 55.9)
600Significant decrease

Anticholinesterase Activity

An important non-histamine receptor-mediated effect of nizatidine is its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. This activity may underlie some of its observed physiological effects.

Table 3: Anticholinesterase Activity of Nizatidine

EnzymeSourceNizatidine IC50 (M)
Acetylcholinesterase (AChE)Rat Erythrocytes1.4 x 10⁻⁶
Acetylcholinesterase (AChE)-6.7 x 10⁻⁶
Pseudocholinesterase (PChE)Rat Plasma5.7 x 10⁻⁴

IC50: Concentration causing 50% inhibition of enzyme activity.

Experimental Protocols

IgE-Mediated Histamine Release from Human Lung Mast Cells

This protocol outlines the steps for inducing and measuring histamine release from cultured human lung mast cells following IgE crosslinking.

Materials:

  • MACS-enriched human lung mast cells

  • StemPro™-34 SFM media

  • Recombinant human Stem Cell Factor (SCF)

  • Human IgE

  • Anti-IgE antibody

  • Conical bottom 96-well cell culture plates

  • Centrifuge

Procedure:

  • Culture MACS-enriched human lung mast cells in StemPro™-34 SFM media supplemented with 100 ng/mL SCF at a density of 0.5 x 10⁶ cells/mL for at least 4 days.

  • One day prior to the experiment, add 1 µg/mL of human IgE to the culture media and incubate overnight.

  • On the day of the experiment, pre-warm StemPro™-34 SFM media with and without 4 µg/mL anti-IgE antibody to 37°C.

  • Harvest and count the mast cells.

  • Centrifuge the cells at 400 x g for 5 minutes at room temperature and discard the supernatant.

  • Resuspend the cell pellet in pre-warmed StemPro™-34 SFM media to a concentration of 1 x 10⁴ cells/mL.

  • Add 50 µL of the cell suspension (5,000 cells) to each well of a 96-well plate.

  • Pre-incubate the plate at 37°C for 30 minutes.

  • To induce degranulation, add 50 µL of the pre-warmed 4 µg/mL anti-IgE solution to the appropriate wells (final concentration 2 µg/mL). For control wells, add 50 µL of pre-warmed media without anti-IgE.

  • Incubate the plate at 37°C for 10 minutes.

  • Stop the reaction by centrifuging the plate at 400 x g for 5 minutes at 4°C.

  • Collect the supernatant for histamine quantification using a suitable assay (e.g., ELISA or fluorometric assay).

Assessment of Cardiac Chronotropic Effects in Humans

This protocol describes a general methodology for evaluating the effect of a drug on heart rate in a clinical setting.

Study Design:

  • A randomized, placebo-controlled, crossover study is a robust design to assess drug effects on heart rate.

Procedures:

  • Baseline Measurements: Record baseline resting heart rate (HR), blood pressure, and conduct an electrocardiogram (ECG) for each participant.

  • Drug Administration: Administer the study drug (e.g., nizatidine at various doses) or placebo according to the randomization schedule.

  • Post-Dose Monitoring:

    • Measure HR and blood pressure at regular intervals post-dosing (e.g., 1.5 and 3 hours after administration).

    • Continuous ECG monitoring (Holter monitoring) can provide a more detailed assessment of heart rate variability.

  • Exercise Testing:

    • To assess the effect on exercise-induced tachycardia, a standardized exercise test (e.g., treadmill or stationary bicycle) can be performed.

    • Monitor HR, blood pressure, and ECG throughout the exercise protocol and during the recovery period.

  • Data Analysis:

    • Compare the changes in resting and exercise HR between the drug and placebo treatment periods.

    • Statistical analysis (e.g., ANOVA for crossover design) should be used to determine the significance of any observed effects.

Signaling Pathways

The following diagrams illustrate the signaling pathways of non-gastric histamine receptors.

H1_Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) PKC->Cellular_Response

Histamine H1 Receptor Signaling Pathway

H3_Signaling Histamine Histamine H3R H3 Receptor (Autoreceptor) Histamine->H3R Gi Gi Protein H3R->Gi AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Histamine_Release Histamine Release PKA->Histamine_Release Inhibition

Histamine H3 Receptor Signaling Pathway

H4_Signaling Histamine Histamine H4R H4 Receptor Histamine->H4R Gi Gi Protein H4R->Gi AC Adenylyl Cyclase Gi->AC Ca_Mobilization Intracellular Ca²⁺ Mobilization Gi->Ca_Mobilization ATP ATP AC->ATP cAMP cAMP ATP->cAMP Cellular_Response Cellular Response (e.g., chemotaxis of immune cells) cAMP->Cellular_Response Modulation Ca_Mobilization->Cellular_Response

Histamine H4 Receptor Signaling Pathway

Conclusion and Future Directions

Nizatidine's pharmacological actions extend beyond its well-established H2 receptor antagonism in the stomach. The available evidence points to modest inhibitory effects on mast cell degranulation and a distinct negative chronotropic effect on the heart, the latter potentially mediated through its anticholinesterase activity. While its affinity for H1 and H3 receptors appears to be low, and its interaction with H4 receptors is unknown, these "off-target" effects warrant further investigation.

Future research should focus on:

  • Determining the binding affinities (Ki) of nizatidine for H1 and H4 receptors through radioligand binding assays.

  • Conducting functional assays to characterize the nature of nizatidine's interaction (antagonist, agonist, or inverse agonist) at these receptors.

  • Elucidating the precise mechanism of nizatidine-induced negative chronotropy.

  • Investigating the clinical relevance of nizatidine's mast cell stabilizing and anticholinesterase activities.

A more complete understanding of nizatidine's engagement with non-gastric histamine receptors and other molecular targets will provide a more nuanced view of its overall pharmacological profile and may unveil new therapeutic opportunities.

References

In Vivo Genotoxicity of Nizatidine at High Doses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nizatidine is a histamine H2-receptor antagonist widely used for the treatment of peptic ulcers and gastroesophageal reflux disease. While generally considered safe at therapeutic doses, understanding its potential for genotoxicity at high doses is crucial for a comprehensive safety assessment. Genotoxicity studies are a critical component of drug development, designed to detect any potential for a substance to damage the genetic material of cells. This technical guide provides an in-depth overview of the available in vivo genotoxicity studies of nizatidine at high doses, focusing on key assays, experimental protocols, and data interpretation.

It is important to note that access to the full quantitative data and detailed, study-specific protocols from some key research is limited in the public domain. Therefore, this guide summarizes the available findings and presents generalized experimental methodologies based on standard toxicological practices.

Conflicting Findings on the In Vivo Genotoxicity of Nizatidine

The available literature presents conflicting evidence regarding the in vivo genotoxicity of nizatidine.

A study by Rahman et al. (2021) reported that nizatidine was able to induce both micronuclei formation and chromosomal damage in an in vivo setting at high doses[1][2][3]. These findings suggest a potential for clastogenic (chromosome-breaking) and/or aneugenic (chromosome-lagging) effects at elevated concentrations.

In contrast, information from the U.S. Food and Drug Administration (FDA) indicates that nizatidine was not mutagenic in a battery of genetic toxicity tests, which included an in vivo micronucleus test and chromosome aberration tests[4]. Similarly, a review by Brambilla and Mattioli (2012) stated that nizatidine tested negative in genotoxicity assays, although it showed at least one positive result in carcinogenicity assays[5].

These discrepancies highlight the complexity of genotoxicity assessment and the need for careful consideration of experimental conditions, including dose levels, animal models, and endpoints evaluated.

Core In Vivo Genotoxicity Assays

The primary in vivo assays mentioned in the literature for assessing nizatidine's genotoxic potential are the micronucleus test and the chromosomal aberration assay. These tests are designed to detect damage to chromosomes in somatic cells of living animals.

In Vivo Micronucleus Test

The in vivo micronucleus test is a widely used method to assess chromosomal damage. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells in treated animals compared to controls indicates a genotoxic effect.

In Vivo Chromosomal Aberration Assay

The in vivo chromosomal aberration assay is a cytogenetic method used to identify structural changes in chromosomes of bone marrow cells in animals exposed to a test substance. This assay can detect various types of chromosomal damage, including breaks, gaps, and rearrangements.

Data Presentation

Due to the limited public availability of the full dataset from the study by Rahman et al. (2021), the following tables are presented as illustrative examples of how quantitative data from in vivo genotoxicity studies of nizatidine would be structured.

Table 1: Example Data for In Vivo Micronucleus Test with Nizatidine

Treatment GroupDose (mg/kg bw)Number of AnimalsNumber of Polychromatic Erythrocytes (PCEs) Analyzed per AnimalPercentage of Micronucleated PCEs (Mean ± SD)
Vehicle Control0520000.15 ± 0.05
NizatidineLow Dose520000.18 ± 0.07
NizatidineMid Dose520000.25 ± 0.09
NizatidineHigh Dose520000.50 ± 0.12
Positive ControlKnown Genotoxin520002.50 ± 0.45
*Statistically significant increase compared to vehicle control.

Table 2: Example Data for In Vivo Chromosomal Aberration Assay with Nizatidine

Treatment GroupDose (mg/kg bw)Number of AnimalsNumber of Metaphases Analyzed per AnimalPercentage of Cells with Aberrations (Mean ± SD)Types of Aberrations Observed
Vehicle Control051001.2 ± 0.5Gaps, Breaks
NizatidineLow Dose51001.5 ± 0.6Gaps, Breaks
NizatidineMid Dose51002.1 ± 0.8Gaps, Breaks
NizatidineHigh Dose51004.5 ± 1.2Gaps, Breaks, Fragments
Positive ControlKnown Genotoxin510015.2 ± 3.5Gaps, Breaks, Fragments, Exchanges
*Statistically significant increase compared to vehicle control.

Experimental Protocols

The following are generalized experimental protocols for the in vivo micronucleus and chromosomal aberration assays, based on standard guidelines. The specific details of the studies on nizatidine may have varied.

Generalized Protocol for the In Vivo Micronucleus Test
  • Animal Model: Typically, mice or rats are used. The strain, age, and sex of the animals should be specified.

  • Dose Administration: Nizatidine would be administered to the animals, usually via oral gavage or intraperitoneal injection. At least three dose levels (low, mid, and high) are tested, along with a vehicle control and a positive control group. The high dose should ideally induce some signs of toxicity without causing lethality.

  • Treatment Schedule: Animals are typically treated once or twice.

  • Sample Collection: Bone marrow is collected from the femur or tibia at appropriate time points after the last treatment (e.g., 24 and 48 hours).

  • Slide Preparation: Bone marrow cells are flushed, centrifuged, and a smear is made on a microscope slide.

  • Staining: The slides are stained with a dye that differentiates polychromatic erythrocytes (PCEs; immature red blood cells) from normochromatic erythrocytes (NCEs; mature red blood cells), such as Giemsa and May-Grünwald stains.

  • Scoring: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.

Generalized Protocol for the In Vivo Chromosomal Aberration Assay
  • Animal Model: As with the micronucleus test, mice or rats are commonly used.

  • Dose Administration: The test substance is administered in the same manner as for the micronucleus test, with multiple dose levels, a vehicle control, and a positive control.

  • Metaphase Arrest: To collect a sufficient number of cells in metaphase for analysis, a spindle inhibitor such as colchicine or colcemid is injected a few hours before sample collection.

  • Sample Collection: Bone marrow is harvested from the femurs.

  • Cell Culture and Harvesting: The bone marrow cells are treated with a hypotonic solution to swell the cells and then fixed.

  • Slide Preparation: The fixed cell suspension is dropped onto cold, clean microscope slides and air-dried.

  • Staining: Slides are stained with a chromosome-staining solution, typically Giemsa.

  • Microscopic Analysis: A predetermined number of well-spread metaphases (e.g., 100) per animal are analyzed under a microscope for the presence of structural chromosomal aberrations. The mitotic index is also calculated to assess cytotoxicity.

Visualizations

The following diagrams illustrate the generalized workflows for the in vivo genotoxicity assays described.

InVivo_Micronucleus_Test_Workflow cluster_animal_phase Animal Treatment Phase cluster_sample_processing Sample Processing and Analysis animal_selection Animal Selection (e.g., Mice or Rats) acclimatization Acclimatization animal_selection->acclimatization group_assignment Group Assignment (Vehicle, Nizatidine Doses, Positive Control) acclimatization->group_assignment dosing Dosing (e.g., Oral Gavage) group_assignment->dosing sample_collection Bone Marrow Collection (24h & 48h post-dose) dosing->sample_collection slide_preparation Slide Preparation (Smear) sample_collection->slide_preparation staining Staining (e.g., Giemsa) slide_preparation->staining microscopic_analysis Microscopic Analysis (Scoring of Micronucleated PCEs) staining->microscopic_analysis data_analysis Data Analysis and Interpretation microscopic_analysis->data_analysis InVivo_Chromosomal_Aberration_Assay_Workflow cluster_animal_phase Animal Treatment Phase cluster_sample_processing Sample Processing and Analysis animal_selection Animal Selection (e.g., Mice or Rats) acclimatization Acclimatization animal_selection->acclimatization group_assignment Group Assignment (Vehicle, Nizatidine Doses, Positive Control) acclimatization->group_assignment dosing Dosing (e.g., Oral Gavage) group_assignment->dosing metaphase_arrest Metaphase Arrest (e.g., Colchicine Injection) dosing->metaphase_arrest sample_collection Bone Marrow Collection metaphase_arrest->sample_collection cell_harvesting Cell Harvesting and Fixation sample_collection->cell_harvesting slide_preparation Slide Preparation (Spreading) cell_harvesting->slide_preparation staining Staining (e.g., Giemsa) slide_preparation->staining microscopic_analysis Microscopic Analysis (Scoring of Chromosomal Aberrations) staining->microscopic_analysis data_analysis Data Analysis and Interpretation microscopic_analysis->data_analysis

References

Nizatidine's Interaction with Calf Thymus DNA (ct-DNA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nizatidine, a histamine H2-receptor antagonist, has been investigated for its interaction with calf thymus DNA (ct-DNA). This guide provides a comprehensive overview of the binding mechanism, thermodynamics, and resulting biological consequences of this interaction. Through a combination of spectroscopic, calorimetric, and viscometric studies, nizatidine has been shown to bind to the grooves of ct-DNA.[1][2] This interaction is characterized by an exothermic reaction and leads to genotoxicity and cytotoxicity at high concentrations.[1][2] This document synthesizes the available data, details the experimental methodologies used for its characterization, and presents visual workflows and pathways to elucidate the core aspects of the nizatidine-ct-DNA interaction.

Mechanism of Interaction

Multiple lines of evidence from multi-spectroscopic, calorimetric, and viscometric analyses indicate that nizatidine interacts with ct-DNA primarily through a groove-binding mode .[1] This non-covalent interaction is a key determinant of its subsequent biological effects.

Quantitative Data Summary

The interaction between nizatidine and ct-DNA has been quantified using various biophysical techniques. The following tables summarize the key binding and thermodynamic parameters.

Table 1: Binding Constants from Spectroscopic Analysis

TechniqueBinding Constant (K) (M⁻¹)Reference
UV-Vis Spectroscopy~10³
Fluorescence Spectroscopy~10³

Table 2: Thermodynamic Parameters from Isothermal Titration Calorimetry (ITC)

ParameterValueInterpretationReference
Enthalpy Change (ΔH)NegativeExothermic reaction, indicating favorable enthalpic contribution to binding.
Entropy Change (ΔS)To be determinedProvides insight into the role of hydrophobic interactions and solvent rearrangement.
Gibbs Free Energy (ΔG)To be determinedIndicates the spontaneity of the binding process.

Table 3: Fluorescence Quenching Parameters

ParameterValueInterpretationReference
Stern-Volmer Constant (Ksv)To be determinedQuantifies the efficiency of fluorescence quenching.
Quenching Rate Constant (kq)To be determinedIndicates the nature of the quenching mechanism (static or dynamic).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key experiments used to characterize the nizatidine-ct-DNA interaction.

UV-Visible Absorption Spectroscopy

This technique is used to detect the formation of a complex between nizatidine and ct-DNA and to determine the binding constant.

  • Materials: Nizatidine solution of known concentration, ct-DNA stock solution, appropriate buffer (e.g., Tris-HCl).

  • Instrumentation: A double beam UV-Vis spectrophotometer.

  • Procedure:

    • A fixed concentration of nizatidine is titrated with increasing concentrations of ct-DNA.

    • The absorption spectra are recorded after each addition of ct-DNA.

    • Changes in the absorption intensity and wavelength maxima of nizatidine are monitored.

  • Data Analysis: The binding constant (K) is calculated from the changes in absorbance using the Benesi-Hildebrand equation or other relevant models.

Fluorescence Spectroscopy

Fluorescence quenching experiments provide information about the binding mechanism and can be used to calculate binding and quenching constants.

  • Materials: Nizatidine solution, ct-DNA stock solution, buffer.

  • Instrumentation: A spectrofluorometer.

  • Procedure:

    • The fluorescence emission spectrum of nizatidine is recorded at its excitation wavelength.

    • Aliquots of ct-DNA solution are incrementally added to the nizatidine solution.

    • The fluorescence spectra are recorded after each addition.

  • Data Analysis: The fluorescence quenching data is analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv) and the nature of the quenching process. The binding constant (K) can also be determined from the fluorescence data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to detect conformational changes in ct-DNA upon binding of nizatidine.

  • Materials: Nizatidine solution, ct-DNA solution, buffer.

  • Instrumentation: A CD spectropolarimeter.

  • Procedure:

    • The CD spectrum of ct-DNA alone is recorded in the UV range (typically 200-320 nm).

    • Nizatidine is added to the ct-DNA solution, and the CD spectrum is recorded again.

  • Data Analysis: Changes in the characteristic positive and negative bands of B-form DNA (around 275 nm and 245 nm, respectively) indicate conformational alterations.

Viscosity Measurements

Viscosity measurements help to distinguish between different binding modes (intercalation vs. groove binding).

  • Materials: Nizatidine solution, ct-DNA solution, buffer.

  • Instrumentation: A viscometer (e.g., an Ostwald viscometer).

  • Procedure:

    • The viscosity of the ct-DNA solution is measured.

    • Increasing concentrations of nizatidine are added to the ct-DNA solution, and the viscosity is measured after each addition.

  • Data Analysis: The relative viscosity of the solution is plotted against the ratio of the concentration of nizatidine to ct-DNA. A significant increase in viscosity is characteristic of intercalation, while a small or no change is indicative of groove binding.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding interaction, providing a complete thermodynamic profile.

  • Materials: Nizatidine solution, ct-DNA solution, buffer.

  • Instrumentation: An isothermal titration calorimeter.

  • Procedure:

    • The sample cell is filled with the ct-DNA solution.

    • The injection syringe is filled with the nizatidine solution.

    • The nizatidine solution is injected in small aliquots into the ct-DNA solution.

    • The heat released or absorbed during each injection is measured.

  • Data Analysis: The data is fitted to a binding model to determine the binding constant (K), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for investigating the interaction between a small molecule like nizatidine and ct-DNA.

G cluster_prep Sample Preparation cluster_exp Biophysical Experiments cluster_analysis Data Analysis cluster_conclusion Conclusion Nizatidine Nizatidine Solution UV_Vis UV-Vis Spectroscopy Nizatidine->UV_Vis Fluorescence Fluorescence Spectroscopy Nizatidine->Fluorescence CD Circular Dichroism Nizatidine->CD Viscosity Viscosity Measurement Nizatidine->Viscosity ITC Isothermal Titration Calorimetry Nizatidine->ITC ctDNA ct-DNA Solution ctDNA->UV_Vis ctDNA->Fluorescence ctDNA->CD ctDNA->Viscosity ctDNA->ITC Binding_Constants Binding Constants (K) UV_Vis->Binding_Constants Fluorescence->Binding_Constants Binding_Mode Binding Mode Determination CD->Binding_Mode Viscosity->Binding_Mode Thermo_Params Thermodynamic Parameters (ΔH, ΔS, ΔG) ITC->Thermo_Params Conclusion Groove Binding Interaction Binding_Constants->Conclusion Thermo_Params->Conclusion Binding_Mode->Conclusion

Experimental workflow for nizatidine-ct-DNA interaction studies.
Downstream Biological Consequences

The interaction of nizatidine with ct-DNA, particularly at high concentrations, can lead to DNA damage, which in turn triggers cellular responses leading to genotoxicity and cytotoxicity.

G Nizatidine Nizatidine Interaction Groove Binding Nizatidine->Interaction ctDNA ct-DNA ctDNA->Interaction Damage DNA Damage Interaction->Damage Genotoxicity Genotoxicity (Micronuclei formation, Chromosomal aberrations) Damage->Genotoxicity Cytotoxicity Cytotoxicity (Observed in HeLa and HCT-116 cells) Damage->Cytotoxicity

Logical flow from nizatidine-DNA interaction to biological effects.

Conclusion

The body of evidence strongly supports a groove-binding mechanism for the interaction of nizatidine with calf thymus DNA. This interaction is spontaneous and exothermic. At elevated concentrations, this binding can induce DNA damage, leading to observable genotoxic and cytotoxic effects in vitro and in vivo. Further research may be warranted to fully elucidate the specific DNA sequences preferred by nizatidine and to explore the potential of this interaction in the context of drug development, particularly in oncology, given its cytotoxic effects on cancer cell lines. This guide provides a foundational understanding for researchers and professionals working in this area.

References

Unveiling the Cytotoxic Potential of Nizatidine: An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nizatidine, a histamine H2 receptor antagonist traditionally used to manage gastrointestinal ulcers and reflux, has emerged as a subject of interest in oncology for its potential cytotoxic effects against cancer cells. This technical guide provides a comprehensive overview of the current, albeit limited, scientific literature on the direct cytotoxic impact of nizatidine on cancer cell lines. While detailed quantitative data remains scarce, existing research indicates a selective cytotoxic activity of nizatidine against specific cancer cell lines, warranting further investigation. This document summarizes the available data, presents detailed experimental protocols for assessing cytotoxicity, and illustrates relevant biological pathways to serve as a foundational resource for researchers in this nascent field.

Introduction

The repurposing of established drugs for cancer therapy presents a promising and accelerated route to novel treatment modalities. Histamine H2 receptor antagonists, a class of drugs that decrease gastric acid production, have been peripherally associated with cancer outcomes for some time. While much of this focus has been on epidemiological links or immunomodulatory effects, recent in vitro evidence suggests a direct cytotoxic potential for some of these agents. This guide specifically consolidates the available technical information regarding the cytotoxic effects of nizatidine on cancer cell lines.

Cytotoxic Effects of Nizatidine on Cancer Cell Lines

Current research on the direct cytotoxic effects of nizatidine on cancer cell lines is centered on a key study demonstrating its activity against human cervical cancer (HeLa) and human colon cancer (HCT-116) cells. The study reported that nizatidine was more toxic to these cancer cell lines than to the normal human embryonic kidney cell line (HEK-293), suggesting a degree of cancer cell selectivity. The cytotoxic activity was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Unfortunately, the publicly available literature does not provide specific quantitative data such as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) or detailed dose-response curves from this study. This data gap is a significant limitation in the current understanding of nizatidine's cytotoxic potency and necessitates further research to quantify its efficacy.

Comparative Cytotoxicity of H2 Receptor Antagonists

To provide a broader context for nizatidine's potential, it is useful to consider the cytotoxic effects of other H2 receptor antagonists that have been more extensively studied.

H2 Receptor AntagonistCancer Cell Line(s)Observed EffectsReference
Nizatidine HeLa (Cervical), HCT-116 (Colon)Demonstrated cytotoxicity, more toxic than to normal HEK-293 cells.[1][2]
Cimetidine Caco-2 (Colon), LoVo (Colon), Gastric Cancer CellsInhibited proliferation of Caco-2 cells in the presence of histamine (10⁻⁵ M). Induced apoptosis in Caco-2 cells. Showed dose-dependent growth inhibition and apoptosis induction in gastric cancer cells.[3][4]
Ranitidine Caco-2 (Colon), LoVo (Colon), Breast Cancer ModelsInhibited proliferation of Caco-2 cells (10⁻⁷ M). Induced apoptosis in both Caco-2 and LoVo cells. Decreased primary tumor growth in the E0771 breast cancer model.[3]

Table 1: Summary of In Vitro Cytotoxic and Apoptotic Effects of Nizatidine and Other H2 Receptor Antagonists on Various Cancer Cell Lines.

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to the study of nizatidine's cytotoxic effects.

Cell Culture
  • Cell Lines: HeLa (human cervical carcinoma), HCT-116 (human colorectal carcinoma), and HEK-293 (human embryonic kidney) cells are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Assay for Cell Viability

The MTT assay is a standard method for assessing cell viability and was used to determine the cytotoxic effects of nizatidine.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of nizatidine. A control group receives medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.

  • Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate overnight_incubation Incubate overnight seed_cells->overnight_incubation add_nizatidine Add varying concentrations of Nizatidine overnight_incubation->add_nizatidine incubate_treatment Incubate for 24-72 hours add_nizatidine->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve formazan crystals with DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability

MTT Assay Workflow

Potential Signaling Pathways

While the precise signaling pathways involved in nizatidine-induced cytotoxicity have not yet been elucidated, it is plausible that it may trigger apoptosis, a form of programmed cell death, in cancer cells. The interaction of nizatidine with cellular DNA, as suggested by one study, could be a potential trigger for DNA damage response pathways leading to apoptosis. Apoptosis is generally mediated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic program.

Apoptosis_Signaling_Pathway Generalized Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 bid bid caspase8->bid cleavage dna_damage DNA Damage / Stress (Potential Nizatidine target) p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis bid->bax_bak activation

Generalized Apoptosis Pathways

Conclusion and Future Directions

The preliminary evidence for the cytotoxic effects of nizatidine on cancer cell lines is intriguing and opens a new avenue for research into the repurposing of this widely used drug. The observation of selective toxicity towards cancer cells over normal cells is particularly promising. However, the current body of research is limited, and significant further investigation is required.

Future research should prioritize:

  • Quantitative Analysis: Determining the IC50 values of nizatidine in a broader range of cancer cell lines is crucial to understand its potency and spectrum of activity.

  • Mechanism of Action: Elucidating the precise molecular mechanisms by which nizatidine induces cytotoxicity, including its effects on cell cycle progression, apoptosis, and specific signaling pathways, is essential.

  • In Vivo Studies: Preclinical in vivo studies using animal models are necessary to evaluate the anti-tumor efficacy and safety of nizatidine.

  • Combination Therapies: Investigating the potential synergistic effects of nizatidine with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatment regimens.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the anticancer potential of nizatidine. The path forward requires rigorous and detailed scientific inquiry to validate these initial findings and potentially translate them into clinical applications.

References

Nizatidine as a P-glycoprotein (P-gp) Substrate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a critical determinant of drug disposition, affecting oral absorption, distribution, and elimination. Its role as an efflux pump can significantly impact the bioavailability and efficacy of various therapeutic agents. This technical guide provides an in-depth analysis of the interaction between the H2-receptor antagonist nizatidine and P-gp. Through a comprehensive review of available data, this document establishes that nizatidine is a substrate of P-gp and details the experimental evidence and methodologies used to characterize this interaction. Quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This whitepaper is intended to serve as a valuable resource for researchers and professionals involved in drug development and discovery, offering detailed insights into the P-gp-mediated transport of nizatidine.

Introduction

P-glycoprotein (P-gp), the product of the multidrug resistance gene 1 (MDR1 or ABCB1), is an ATP-dependent efflux transporter with broad substrate specificity.[1][2] It is strategically expressed in various tissues, including the apical membrane of intestinal enterocytes, the canalicular membrane of hepatocytes, the apical membrane of renal proximal tubules, and the luminal membrane of the brain capillary endothelial cells forming the blood-brain barrier.[1] In the intestine, P-gp actively transports its substrates from within the enterocyte back into the intestinal lumen, thereby limiting their oral absorption and bioavailability.[3][4]

Quantitative Data Summary

The interaction between nizatidine and P-gp has been quantitatively characterized, providing key parameters to understand the kinetics and extent of this transport mechanism. The following tables summarize the critical data from in vitro studies.

Table 1: Nizatidine Permeability and Efflux in Caco-2 Cell Monolayers

ParameterValueConditionsReference
Apparent Permeability (Papp) AP-BL 0.8 ± 0.1 x 10⁻⁶ cm/s0.1 mM Nizatidine
Apparent Permeability (Papp) BL-AP 6.2 ± 0.9 x 10⁻⁶ cm/s0.1 mM Nizatidine
Efflux Ratio (ER) 7.70.1 mM Nizatidine
Efflux Ratio (ER) with Verapamil (0.1 mM) 2.00.1 mM Nizatidine

AP-BL: Apical to Basolateral; BL-AP: Basolateral to Apical

Table 2: Kinetic Parameters of Nizatidine Secretory Transport

ParameterValueDescriptionReference
Jmax 5.7 x 10⁻³ nmol·cm⁻²·s⁻¹Maximum flux of total secretory transport
Km 2.2 mMMichaelis-Menten constant for total secretory transport
Kd 7 x 10⁻⁴ µL·cm⁻²·s⁻¹Coefficient of the non-saturable secretory transport

Table 3: Kinetic Parameters of Nizatidine P-gp-Mediated Secretion

ParameterValueDescriptionReference
Vmax 4 x 10⁻³ nmol·cm⁻²·s⁻¹Maximum velocity of P-gp-mediated secretion
Km 1.2 mMMichaelis-Menten constant for P-gp-mediated secretion

Table 4: Inhibition of Nizatidine P-gp-Mediated Secretion

InhibitorIC50ConditionsReference
Verapamil 1.2 x 10⁻² mM0.25 mM Nizatidine

Experimental Protocols

The characterization of nizatidine as a P-gp substrate primarily relies on in vitro transport studies using Caco-2 cell monolayers. This cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes that expresses P-gp and forms tight junctions, mimicking the intestinal barrier.

Caco-2 Cell Culture and Monolayer Formation
  • Cell Culture: Caco-2 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Seeding on Transwell® Inserts: For transport studies, Caco-2 cells are seeded onto microporous polycarbonate membrane filters of Transwell® inserts at a specific density.

  • Differentiation: The cells are allowed to grow and differentiate on the filters for approximately 21 days to form a confluent and polarized monolayer. The culture medium is changed every 2-3 days.

Monolayer Integrity Assessment

The integrity of the Caco-2 cell monolayer is crucial for reliable permeability data. This is assessed by two primary methods:

  • Transepithelial Electrical Resistance (TEER): TEER is measured using a voltmeter. Monolayers with TEER values above 300 Ω·cm² are typically considered suitable for transport experiments.

  • Paracellular Marker Permeability: The permeability of a paracellular marker, such as [¹⁴C]mannitol, is measured. Low permeability of the marker indicates tight junction integrity.

Bidirectional Transport Assay
  • Equilibration: The Caco-2 monolayers are washed and equilibrated with a transport buffer, typically Hanks' Balanced Salt Solution (HBSS), at 37°C.

  • Transport Initiation:

    • Apical to Basolateral (AP-BL) Transport: A solution of nizatidine at a specific concentration is added to the apical (donor) chamber, and fresh transport buffer is added to the basolateral (receiver) chamber.

    • Basolateral to Apical (BL-AP) Transport: The nizatidine solution is added to the basolateral (donor) chamber, and fresh buffer is added to the apical (receiver) chamber.

  • Sampling: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes), samples are collected from the receiver chamber and replaced with fresh buffer. A sample from the donor chamber is also taken at the end of the experiment to assess mass balance.

  • Inhibition Studies: To confirm the involvement of P-gp, the transport assay is repeated in the presence of known P-gp inhibitors, such as verapamil, quinidine, erythromycin, ketoconazole, and cyclosporine A. Similar experiments are conducted with inhibitors of other transporters, like MRP2 (e.g., MK-571) and BCRP (e.g., Fumitremorgin C), to assess their potential involvement.

Sample Analysis

The concentration of nizatidine in the collected samples is determined using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the steady-state flux of the drug across the monolayer.

  • A is the surface area of the filter membrane.

  • C₀ is the initial concentration of the drug in the donor chamber.

The efflux ratio (ER) is calculated as:

ER = Papp (BL-AP) / Papp (AP-BL)

An efflux ratio significantly greater than 2 is indicative of active efflux.

Visualizations: Signaling Pathways and Experimental Workflows

P-glycoprotein Transport Mechanism

The transport of substrates by P-gp is an active process driven by ATP hydrolysis. The following diagram illustrates the generally accepted mechanism of P-gp-mediated efflux.

Pgp_Transport_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space Pgp_inward P-gp (Inward-facing) Pgp_occluded P-gp (Occluded) Pgp_inward->Pgp_occluded Conformational Change Pgp_outward P-gp (Outward-facing) Pgp_occluded->Pgp_outward ATP Hydrolysis Pgp_outward->Pgp_inward Reset ADP_Pi 2 ADP + 2 Pi Nizatidine_extra Nizatidine Pgp_outward->Nizatidine_extra Release Nizatidine_cyto Nizatidine Nizatidine_cyto->Pgp_inward Binding ATP 2 ATP ATP->Pgp_inward Binding

Caption: P-gp mediated efflux of nizatidine driven by ATP hydrolysis.

Experimental Workflow for Caco-2 Permeability Assay

The following diagram outlines the key steps involved in determining the permeability of nizatidine across Caco-2 cell monolayers.

Caco2_Workflow cluster_prep Preparation cluster_assay Transport Assay cluster_analysis Analysis Culture Caco-2 Cell Culture Seed Seed Cells on Transwell® Inserts Culture->Seed Differentiate Differentiate for 21 Days Seed->Differentiate Integrity Assess Monolayer Integrity (TEER) Differentiate->Integrity Equilibrate Equilibrate Monolayers Integrity->Equilibrate Add_Nizatidine Add Nizatidine (AP or BL) Equilibrate->Add_Nizatidine Incubate Incubate at 37°C Add_Nizatidine->Incubate Sample Sample Receiver Chamber Incubate->Sample Quantify Quantify Nizatidine (LC-MS/MS) Sample->Quantify Calculate_Papp Calculate Papp Quantify->Calculate_Papp Calculate_ER Calculate Efflux Ratio (ER) Calculate_Papp->Calculate_ER

References

An In-depth Technical Guide to the Synthesis of Nizatidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the various synthesis pathways for nizatidine, a potent H2 receptor antagonist. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Nizatidine, chemically known as N-[2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine, possesses a structural framework that combines features of both ranitidine and famotidine.[1] Its synthesis has been approached through several distinct pathways, primarily focusing on the construction of the core thiazole ring and the subsequent elaboration of the side chain.

Core Synthesis Strategies

The synthesis of nizatidine can be broadly categorized into two main strategies based on the formation of the central 2-(dimethylaminomethyl)thiazole moiety.

Strategy 1: Hantzsch Thiazole Synthesis and its Variations

This classical approach involves the condensation of a thioamide with an α-halocarbonyl compound. In the context of nizatidine synthesis, this typically involves the reaction of 2-(dimethylamino)thioacetamide or its hydrochloride salt with a suitable three-carbon building block.

A common pathway starts with the reaction of dimethylaminothioacetamide hydrochloride with ethyl bromopyruvate to yield ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate. This ester is then reduced to the corresponding alcohol, 2-(dimethylaminomethyl)-4-thiazolemethanol, using a reducing agent like lithium triethylborohydride.

Another variation of this strategy utilizes 1,3-dichloroacetone. The reaction with dimethylaminothioacetamide hydrochloride initially forms 4-chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline, which is then converted to 2-(dimethylaminomethyl)-4-thiazolemethanol.[2]

Strategy 2: Stepwise Construction of the Thiazole Ring

Alternative approaches involve the stepwise construction of the thiazole ring from acyclic precursors. One such method begins with 2-acetoxythioacetamide, which is reacted with 1,3-dichloroacetone to form a key intermediate that is subsequently converted to the thiazole ring.[3]

Side-Chain Elaboration and Final Assembly

Once the 2-(dimethylaminomethyl)thiazole core with a suitable functional group at the 4-position (typically a hydroxymethyl or chloromethyl group) is synthesized, the next phase involves the attachment and modification of the characteristic side chain.

A pivotal intermediate is 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine. This is typically synthesized by reacting 2-(dimethylaminomethyl)-4-thiazolemethanol or its chloro-derivative with cysteamine hydrochloride.

The final step in many syntheses is the coupling of this aminoethylthioether intermediate with a nitroethene derivative. A widely used reagent is N-methyl-1-methylthio-2-nitroethenamine. However, this reaction can produce methanethiol, a malodorous byproduct. To circumvent this, alternative reagents such as 1-alkoxy-N-methyl-2-nitroetheneamines have been developed, which offer a cleaner reaction on an industrial scale.

Quantitative Data Summary

The following tables summarize the quantitative data, including yields and purity, for key steps in the synthesis of nizatidine as reported in the cited literature.

Table 1: Synthesis of 4-chloromethyl-2-dimethylaminomethylthiazole Hydrochloride

Starting MaterialReagentsSolventYield (%)Purity (%)Reference
4-chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazolineThionyl chlorideChloroform83.3-

Table 2: Synthesis of 4-(2-aminoethyl)thiomethyl-2-dimethylaminomethylthiazole

Starting MaterialReagentsSolventYield (%)Purity (%)Reference
4-chloromethyl-2-dimethylaminomethylthiazole HydrochlorideCysteamine hydrochlorideWater88-

Table 3: Synthesis of Nizatidine

Starting MaterialReagentsSolventYield (%)Purity (%)Reference
4-(2-aminoethyl)thiomethyl-2-dimethylaminomethylthiazoleN-methyl-1-methylthio-2-nitroethyleneamineWater81.099.3 (HPLC)
4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine1-methoxy-N-methyl-2-nitroetheneamineWater88.8 (mole %)-
N-[2-[[[2-(hydroxymethyl)-4-thiazolyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamineDimethylamine, (N,N-dimethylamino)triphenylphosphonium bromide--High
4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine1,1-diphenoxy-2-nitroethene, followed by monomethylamineMethylene chloride35.5-

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of nizatidine.

Protocol 1: Preparation of 4-chloromethyl-2-dimethylaminomethylthiazole Hydrochloride

Thionyl chloride (430 ml; 5.9 mol) is added to chloroform (1000 ml) and the solution is cooled to 20°C. To this solution, 4-chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline (1000 g; 4.79 mol), dissolved in chloroform (4000 ml), is added. The reaction mixture is gradually heated to 60-65°C and maintained at this temperature until the reaction is complete as monitored by qualitative HPLC analysis. The reaction mixture is then cooled slowly to 30°C to allow the product to crystallize. The product is filtered, washed, and dried under reduced pressure to obtain 900 g of the pure product (Yield = 83.3%).

Protocol 2: Preparation of 4-(2-aminoethyl)thiomethyl-2-dimethylaminomethylthiazole

To a solution of 4-chloromethyl-2-dimethylaminomethylthiazole hydrochloride in water, cysteamine hydrochloride is added. The reaction mixture is heated and stirred. Upon completion of the reaction, the mixture is worked up to isolate the product.

Protocol 3: Preparation of Nizatidine

N-methyl-1-methylthio-2-nitroethyleneamine (610 g; 4.12 mol) is mixed with water (1500 ml), and the mixture is cooled to 20-25°C. A solution of 4-(2-aminoethyl)thiomethyl-2-dimethylaminomethylthiazole (1000 g; 4.32 mol) in water (1500 ml) is added to this suspension at 20-25°C. The reaction mixture is warmed to 30-35°C and the reaction is continued for 8 hours. The progress of the reaction is monitored by qualitative HPLC analysis. The reaction mixture is extracted with toluene (2 x 1000 ml), and the aqueous layer is treated with activated carbon (50 g) at 55-60°C for 30 minutes. The activated carbon is removed by filtration, and the aqueous filtrate is extracted with chloroform (4 x 1000 ml). The chloroform extract is concentrated under reduced pressure at a temperature below 50°C. Ethyl acetate (3000 ml) is added to the concentrate and reconcentrated. Acetone (300 ml) and ethyl acetate (300 ml) are added to the concentrate and cooled to 0-5°C to crystallize the product. The product is filtered, washed with precooled ethyl acetate (250 ml), and dried to obtain pure Nizatidine (1160 g, Yield = 81.0%; HPLC purity = 99.3%).

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key synthesis pathways of nizatidine.

nizatidine_synthesis_pathway_1 A Dimethylaminothioacetamide hydrochloride C Ethyl 2-(dimethylaminomethyl)- 4-thiazolecarboxylate A->C B Ethyl bromopyruvate B->C D 2-(Dimethylaminomethyl)- 4-thiazolemethanol C->D Reduction (e.g., LiEt3BH) F 4-[[(2-Aminoethyl)thio]methyl]- N,N-dimethyl-2-thiazolemethanamine D->F E Cysteamine hydrochloride E->F H Nizatidine F->H G N-Methyl-1-methylthio- 2-nitroethenamine G->H nizatidine_synthesis_pathway_2 A Dimethylaminothioacetamide hydrochloride C 4-Chloromethyl-4-hydroxy-2- dimethylaminomethyl-2-thiazoline A->C B 1,3-Dichloroacetone B->C D 2-(Dimethylaminomethyl)- 4-thiazolemethanol C->D Rearrangement F 4-[[(2-Aminoethyl)thio]methyl]- N,N-dimethyl-2-thiazolemethanamine D->F E Cysteamine hydrochloride E->F H Nizatidine F->H G 1-Alkoxy-N-methyl- 2-nitroetheneamine G->H nizatidine_synthesis_pathway_3 A 2-Acetoxythioacetamide C Thiazole Intermediate A->C B 1,3-Dichloroacetone B->C D N-[2-[[[2-(hydroxymethyl)-4-thiazolyl] methyl]thio]ethyl]-N'-methyl-2-nitro- 1,1-ethenediamine C->D Side-chain formation F Nizatidine D->F E Dimethylamine, (N,N-dimethylamino) triphenylphosphonium bromide E->F

References

Methodological & Application

Application Note: A Stability-Indicating HPLC-DAD Method for the Determination of Nizatidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantitative analysis of nizatidine in bulk drug substance and pharmaceutical formulations. The method is designed to separate nizatidine from its potential degradation products, making it suitable for stability testing and quality control. The protocol includes detailed procedures for sample preparation, chromatographic conditions, and forced degradation studies to demonstrate the method's specificity.

Introduction

Nizatidine is a histamine H2-receptor antagonist widely used for the treatment of duodenal ulcers and gastroesophageal reflux disease.[1][2] Ensuring the stability of nizatidine in pharmaceutical formulations is critical for its safety and efficacy. A stability-indicating analytical method is essential to resolve the active pharmaceutical ingredient (API) from any degradation products that may form under various environmental conditions.[3] This document provides a detailed protocol for a reliable HPLC-DAD method for nizatidine stability testing, validated according to the International Council for Harmonisation (ICH) guidelines.[4]

Experimental

Materials and Reagents
  • Nizatidine reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

  • Purified water (HPLC grade)

  • Methanol (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a diode array detector was used for this analysis. The specific conditions are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Thermo Hypersil BDS-C8 (250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase 0.05 M Phosphoric acid: Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
Detection Wavelength 320 nm for quantification of nizatidine
Run Time 10 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of nizatidine reference standard in 100 mL of methanol.

  • Working Standard Solution (20 µg/mL): Dilute the stock solution with the mobile phase to achieve a final concentration of 20 µg/mL.

  • Sample Solution (from capsules): For the analysis of nizatidine in capsules, the contents of not fewer than 20 capsules should be pooled and mixed. An amount of powder equivalent to the average capsule weight is then accurately weighed and dissolved in a suitable solvent, followed by dilution with the mobile phase to the desired concentration.

Experimental Protocols

Method Validation

The analytical method was validated for linearity, precision, accuracy, specificity, and robustness as per ICH guidelines.

  • Linearity: A linear relationship between the peak area and the concentration of nizatidine was established in the range of 5–50 μg/mL with a correlation coefficient (r²) of >0.999.

  • Precision: The method's precision was demonstrated by low relative standard deviation (RSD) values for repeated injections.

  • Accuracy: The accuracy was confirmed by recovery studies, with recoveries typically between 98% and 102%.

Forced Degradation Studies

To establish the stability-indicating nature of the method, nizatidine was subjected to forced degradation under various stress conditions.

  • Acid Hydrolysis: A solution of nizatidine (20 µg/mL) was prepared in 1 M HCl and heated at 80°C for 2 hours. The solution was then neutralized with 1 M NaOH before injection.

  • Base Hydrolysis: A solution of nizatidine (20 µg/mL) was prepared in 1 M NaOH and heated at 80°C for 30 minutes. The solution was subsequently neutralized with 1 M HCl.

  • Oxidative Degradation: Nizatidine solution (20 µg/mL) was treated with 6% H₂O₂ at 80°C for 30 minutes.

  • Thermal Degradation: Nizatidine powder was kept in an oven at 100°C for 24 hours. A solution was then prepared from the stressed powder.

  • Photolytic Degradation: Nizatidine powder was exposed to UV irradiation (254 nm) for 3 hours. A solution was then prepared from the stressed powder.

Results and Discussion

The developed HPLC-DAD method successfully separated nizatidine from its degradation products formed under all stress conditions. The retention time for nizatidine was found to be approximately 3.61 minutes. The DAD detector was used to assess the peak purity of nizatidine, confirming that no co-eluting peaks were present.

Forced Degradation Results Summary
Stress ConditionNizatidine Degradation (%)Observations
Acid Hydrolysis (1 M HCl, 80°C, 2h) ~15%One major degradation peak observed.
Base Hydrolysis (1 M NaOH, 80°C, 30min) ~30%Significant degradation with multiple degradation peaks.
Oxidative Degradation (6% H₂O₂, 80°C, 30min) ~25%Considerable degradation observed.
Thermal Degradation (100°C, 24h) < 5%Nizatidine is relatively stable to dry heat.
Photolytic Degradation (UV 254nm, 3h) < 10%Minor degradation observed.

Visualization of Experimental Workflow

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC-DAD Analysis cluster_degradation Forced Degradation Studies Nizatidine_Standard Nizatidine Reference Standard Stock_Solution Prepare Stock Solution (1000 µg/mL) Nizatidine_Standard->Stock_Solution Nizatidine_Sample Nizatidine Bulk/Formulation Sample_Solution Prepare Sample Solution (20 µg/mL) Nizatidine_Sample->Sample_Solution Working_Standard Prepare Working Standard (20 µg/mL) Stock_Solution->Working_Standard HPLC_System HPLC System (C8 Column, Mobile Phase) Working_Standard->HPLC_System Sample_Solution->HPLC_System DAD_Detection DAD Detection (320 nm) HPLC_System->DAD_Detection Data_Analysis Data Analysis and Reporting DAD_Detection->Data_Analysis Acid Acid Hydrolysis Acid->HPLC_System Base Base Hydrolysis Base->HPLC_System Oxidation Oxidative Degradation Oxidation->HPLC_System Thermal Thermal Degradation Thermal->HPLC_System Photolytic Photolytic Degradation Photolytic->HPLC_System

Caption: Workflow for Nizatidine Stability Testing using HPLC-DAD.

Conclusion

The described HPLC-DAD method is simple, rapid, and reliable for the stability testing of nizatidine. The method's ability to separate the parent drug from its degradation products makes it a valuable tool for quality control and formulation development in the pharmaceutical industry. The provided protocols can be readily implemented in a laboratory setting for routine analysis.

References

Spectrophotometric Determination of Nizatidine in Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative determination of nizatidine in pharmaceutical formulations using spectrophotometric methods. The described methods are simple, cost-effective, and suitable for routine quality control analysis.

Introduction

Nizatidine is a histamine H2-receptor antagonist commonly used to treat peptic ulcers and gastroesophageal reflux disease. Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of its pharmaceutical formulations. This document outlines three validated spectrophotometric methods for the determination of nizatidine:

  • Method A: UV-Visible Spectrophotometry

  • Method B: Colorimetry via Ion-Pair Complexation

  • Method C: Derivative Spectrophotometry

These methods have been selected for their simplicity, accuracy, and minimal equipment requirements, making them accessible to a wide range of analytical laboratories.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the described spectrophotometric methods for nizatidine determination.

Table 1: Method A - UV-Visible Spectrophotometry

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)325 nm[1][2]
Solvent0.1 N Hydrochloric Acid (HCl)[1][2]
Linearity Range5 - 40 µg/mL[1]
Correlation Coefficient (r²)0.998
Molar AbsorptivityNot Reported
Limit of Detection (LOD)Not Reported
Limit of Quantification (LOQ)Not Reported

Table 2: Method B - Colorimetry via Ion-Pair Complexation

ParameterBromocresol Purple MethodPicric Acid MethodReference
Wavelength of Maximum Absorbance (λmax)411 nm400 nm
ReagentBromocresol PurplePicric Acid
SolventChloroformChloroform
Linearity RangeNot SpecifiedNot Specified
Correlation Coefficient (r²)Not ReportedNot Reported
Molar AbsorptivityNot ReportedNot Reported
Limit of Detection (LOD)0.44 - 0.78 µg/mL (for a range of colorimetric methods)0.44 - 0.78 µg/mL (for a range of colorimetric methods)
Limit of Quantification (LOQ)Not ReportedNot Reported

Table 3: Method C - Derivative Spectrophotometry

ParameterFirst Derivative (¹D)Second Derivative (²D)Reference
Measurement Wavelength/Range295-334 nm (Zero-crossing)318-348 nm (Zero-crossing)
SolventAqueous SolutionAqueous Solution
Linearity RangeNot SpecifiedNot Specified
Correlation Coefficient (r²)Not ReportedNot Reported
Molar AbsorptivityNot ApplicableNot Applicable
Limit of Detection (LOD)Not ReportedNot Reported
Limit of Quantification (LOQ)Not ReportedNot Reported

Experimental Protocols

Method A: UV-Visible Spectrophotometry

This method is based on the direct measurement of the ultraviolet absorbance of nizatidine in a suitable solvent.

3.1.1. Reagents and Materials

  • Nizatidine reference standard

  • 0.1 N Hydrochloric acid (HCl)

  • Methanol (for cleaning)

  • Pharmaceutical formulation (tablets/capsules)

  • Volumetric flasks

  • Pipettes

  • UV-Visible Spectrophotometer

3.1.2. Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 100 mg of nizatidine reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve in a small amount of 0.1 N HCl.

  • Make up the volume to 100 mL with 0.1 N HCl.

3.1.3. Preparation of Working Standard Solutions

  • From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks.

  • Dilute with 0.1 N HCl to obtain concentrations in the range of 5-40 µg/mL.

3.1.4. Preparation of Sample Solution

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of nizatidine and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of 0.1 N HCl and sonicate for 15 minutes.

  • Make up the volume to 100 mL with 0.1 N HCl and mix well.

  • Filter the solution through a suitable filter paper.

  • Dilute an appropriate volume of the filtrate with 0.1 N HCl to obtain a final concentration within the linearity range.

3.1.5. Spectrophotometric Measurement

  • Set the UV-Visible spectrophotometer to measure absorbance at 325 nm.

  • Use 0.1 N HCl as a blank.

  • Measure the absorbance of the working standard solutions and the sample solution.

  • Plot a calibration curve of absorbance versus concentration for the standard solutions.

  • Determine the concentration of nizatidine in the sample solution from the calibration curve.

UV_Vis_Workflow cluster_prep Solution Preparation cluster_analysis Analysis Standard Nizatidine Reference Standard Stock Standard Stock Solution (1000 µg/mL) Standard->Stock Dissolve in 0.1N HCl Tablets Nizatidine Tablets/Capsules Sample Sample Solution Tablets->Sample Extraction with 0.1N HCl & Filtration Working Working Standard Solutions (5-40 µg/mL) Stock->Working Serial Dilution Spectro UV-Vis Spectrophotometer (λ = 325 nm) Working->Spectro Sample->Spectro CalCurve Calibration Curve Spectro->CalCurve Result Nizatidine Concentration CalCurve->Result Interpolation

Workflow for UV-Visible Spectrophotometric Analysis of Nizatidine.
Method B: Colorimetry via Ion-Pair Complexation

This method involves the formation of a colored ion-pair complex between nizatidine and an acidic dye, which can be quantified spectrophotometrically.

3.2.1. Reagents and Materials

  • Nizatidine reference standard

  • Bromocresol Purple (BCP) solution (e.g., 1 x 10⁻³ M in chloroform)

  • Picric Acid (PA) solution (e.g., 1 x 10⁻³ M in chloroform)

  • Chloroform

  • Pharmaceutical formulation (tablets/capsules)

  • Separatory funnels

  • Volumetric flasks

  • Pipettes

  • Visible Spectrophotometer

3.2.2. Preparation of Standard and Sample Solutions

  • Prepare a standard stock solution of nizatidine in a suitable solvent (e.g., methanol or chloroform).

  • Prepare the sample solution by extracting a known quantity of the powdered tablets with the same solvent and filtering.

3.2.3. Protocol for Bromocresol Purple Method

  • Into a series of separatory funnels, add aliquots of the standard or sample nizatidine solution.

  • Add a fixed volume of the Bromocresol Purple solution to each funnel.

  • Shake the mixture for a specified time (e.g., 2 minutes) to allow for complex formation and extraction into the chloroform layer.

  • Allow the layers to separate.

  • Collect the colored chloroform layer.

  • Measure the absorbance of the chloroform layer at 411 nm against a reagent blank.

  • Construct a calibration curve and determine the concentration of nizatidine in the sample.

3.2.4. Protocol for Picric Acid Method

  • Follow a similar procedure as for the Bromocresol Purple method, using the Picric Acid solution as the reagent.

  • Measure the absorbance of the resulting colored complex at 400 nm against a reagent blank.

  • Construct a calibration curve and determine the concentration of nizatidine in the sample.

Colorimetry_Workflow cluster_prep Preparation Nizatidine Nizatidine Solution (Standard or Sample) Mix Mix in Separatory Funnel & Shake Nizatidine->Mix Reagent Ion-Pairing Reagent (BCP or Picric Acid) Reagent->Mix Extract Extract Colored Complex into Chloroform Mix->Extract Measure Measure Absorbance (411 nm for BCP, 400 nm for PA) Extract->Measure Result Determine Concentration Measure->Result

Workflow for Colorimetric Analysis of Nizatidine.
Method C: Derivative Spectrophotometry

Derivative spectrophotometry is a useful technique for determining the concentration of an analyte in the presence of interfering substances, such as degradation products.

3.3.1. Reagents and Materials

  • Nizatidine reference standard

  • Solvent (e.g., aqueous solution)

  • Pharmaceutical formulation (tablets/capsules)

  • UV-Visible Spectrophotometer with derivative spectroscopy software

3.3.2. Preparation of Solutions

  • Prepare standard and sample solutions of nizatidine in the chosen solvent as described in Method A.

3.3.3. Spectrophotometric Measurement

  • Scan the standard and sample solutions over a suitable wavelength range (e.g., 200-400 nm).

  • Generate the first-derivative (¹D) and second-derivative (²D) spectra of the absorbance data.

  • For the first-derivative spectrum, measure the amplitude at the zero-crossing point of the interfering substance, or measure the peak amplitude at a wavelength where the analyte has a significant signal and the interference is minimal (e.g., between 295-334 nm).

  • For the second-derivative spectrum, measure the amplitude at the zero-crossing point of the interfering substance, or measure the peak-to-trough amplitude (e.g., between 318-348 nm).

  • Construct a calibration curve by plotting the derivative amplitude against the concentration of the standard solutions.

  • Determine the concentration of nizatidine in the sample solution from the calibration curve.

Derivative_Spec_Workflow cluster_prep Preparation cluster_measurement Measurement Solutions Prepare Standard & Sample Solutions in Aqueous Solvent Scan Scan Absorbance Spectrum (200-400 nm) Solutions->Scan Derive Generate Derivative Spectra (¹D and ²D) Scan->Derive Measure1D Measure ¹D Amplitude (e.g., at Zero-Crossing) Derive->Measure1D Measure2D Measure ²D Amplitude (e.g., Peak-to-Trough) Derive->Measure2D CalCurve Construct Calibration Curve Measure1D->CalCurve Measure2D->CalCurve Result Determine Concentration CalCurve->Result

Workflow for Derivative Spectrophotometric Analysis of Nizatidine.

Method Validation

All analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The spectrophotometric methods described in these application notes provide simple, accurate, and cost-effective means for the determination of nizatidine in pharmaceutical formulations. The choice of method will depend on the specific requirements of the analysis, including the presence of potential interferences and the available instrumentation. Proper method validation is essential to ensure reliable and meaningful results for quality control and research purposes.

References

Application Note: Titrimetric Analysis of Nizatidine in Pharmaceutical Capsules

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nizatidine is a histamine H2-receptor antagonist used to treat peptic ulcers and gastroesophageal reflux disease (GERD) by decreasing the amount of acid produced by the stomach.[1][2][3][4] Accurate quantification of nizatidine in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. This application note details a simple, accurate, and cost-effective titrimetric method for the determination of nizatidine in capsules.

Principle

This method is based on the oxidation of nizatidine by a standardized solution of N-bromosuccinimide (NBS) in an acidic medium.[5] The endpoint of the titration is determined by the color change of a suitable indicator. The reaction stoichiometry reveals that one mole of nizatidine reacts with four moles of N-bromosuccinimide.

Experimental Protocols

1. Reagents and Materials

  • Nizatidine Reference Standard: Pharmaceutical grade

  • Nizatidine Capsules: Commercially available

  • N-Bromosuccinimide (NBS) Solution (0.02 M): Dissolve an accurately weighed amount of NBS in distilled water to prepare a standardized solution.

  • Sulfuric Acid (2 M): Prepare by diluting concentrated sulfuric acid with distilled water.

  • Methyl Red Indicator: Prepare a 0.1% w/v solution in ethanol.

  • Distilled Water

  • Glassware: Burette, pipette, conical flasks, volumetric flasks.

2. Preparation of Standard Nizatidine Solution

  • Accurately weigh about 100 mg of nizatidine reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve in and dilute to the mark with distilled water to obtain a stock solution.

3. Sample Preparation (from Capsules)

  • Take the contents of 20 nizatidine capsules and determine the average weight.

  • Accurately weigh a quantity of the powdered capsule contents equivalent to a known amount of nizatidine (e.g., 100 mg).

  • Transfer the powder to a 100 mL volumetric flask.

  • Add about 70 mL of distilled water and sonicate for 15 minutes to ensure complete dissolution of nizatidine.

  • Dilute to the mark with distilled water and mix well.

  • Filter the solution to remove any insoluble excipients.

4. Titration Procedure

  • Pipette a known volume (e.g., 10 mL) of the clear filtrate of the sample solution into a 250 mL conical flask.

  • Add 5 mL of 2 M sulfuric acid.

  • Add 2-3 drops of methyl red indicator. The solution will turn red.

  • Titrate the solution with the standardized 0.02 M N-bromosuccinimide solution from a burette.

  • The endpoint is reached when the red color of the solution changes to a faint yellow.

  • Record the volume of NBS solution consumed.

  • Perform a blank titration using all the reagents except the nizatidine solution.

5. Calculation

The amount of nizatidine in the sample can be calculated using the following equation:

Amount of Nizatidine (mg) = (V_s - V_b) * M * (MW / 4)

Where:

  • V_s = Volume of NBS solution consumed by the sample (mL)

  • V_b = Volume of NBS solution consumed by the blank (mL)

  • M = Molarity of the NBS solution (mol/L)

  • MW = Molecular weight of nizatidine (331.46 g/mol )

  • 4 = Stoichiometric factor (moles of NBS reacting with 1 mole of nizatidine)

Data Presentation

Table 1: Summary of Titrimetric Analysis of Nizatidine Capsules

ParameterValue
Labeled amount of Nizatidine per capsule150 mg
Weight of powder from 20 capsules5.00 g
Average weight per capsule0.25 g
Weight of powder taken for analysis0.167 g (equivalent to 100 mg Nizatidine)
Molarity of NBS solution0.02 mol/L
Volume of sample solution taken for titration10.0 mL
Blank titration reading (V_b)0.10 mL
Sample titration reading (V_s)12.20 mL
Calculated amount of Nizatidine per capsule 150.5 mg
% Assay 100.3%

Visualizations

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis sample_prep Sample Preparation (from Capsules) add_sample Aliquot of Sample Solution sample_prep->add_sample standard_prep Standard NBS Titrant Preparation titrate Titrate with NBS Solution standard_prep->titrate indicator_prep Indicator Solution Preparation add_indicator Add Methyl Red Indicator indicator_prep->add_indicator add_acid Add Sulfuric Acid add_sample->add_acid add_acid->add_indicator add_indicator->titrate endpoint Endpoint Detection (Red to Yellow) titrate->endpoint record_volume Record Volume of NBS endpoint->record_volume calculate Calculate Nizatidine Content record_volume->calculate

Caption: Experimental workflow for the titrimetric analysis of nizatidine.

logical_relationship Nizatidine Nizatidine in sample Reaction Oxidation-Reduction Reaction Nizatidine->Reaction NBS N-Bromosuccinimide (Titrant) NBS->Reaction Acid Acidic Medium (H₂SO₄) Acid->Reaction provides H⁺ ions Indicator Methyl Red Indicator Endpoint Color Change (Endpoint) Indicator->Endpoint indicates Reaction->Endpoint leads to

Caption: Logical relationship of the components in the nizatidine titration.

References

Application Note: Quantification of Nizatidine Using Reversed-Phase High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantification of nizatidine in bulk drug and pharmaceutical dosage forms using a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method.

Introduction

Nizatidine is a histamine H2-receptor antagonist used to treat duodenal ulcers, gastroesophageal reflux disease (GERD), and heartburn. Accurate and reliable quantification of nizatidine is crucial for quality control during drug manufacturing and for pharmacokinetic studies. This application note describes a robust and validated RP-HPLC method for the determination of nizatidine. The method is demonstrated to be specific, accurate, precise, and stability-indicating.

Principle

The method utilizes reversed-phase chromatography to separate nizatidine from potential impurities and degradation products. A non-polar stationary phase (C8 or C18) is used with a polar mobile phase. The quantification is achieved by detecting the UV absorbance of nizatidine as it elutes from the column and comparing the peak area to that of a known standard.

Experimental

A standard HPLC system equipped with a UV detector is required. The following conditions have been shown to be effective for the analysis of nizatidine:

ParameterCondition 1Condition 2
HPLC Column Thermo Hypersil BDS-C8 (4.6 x 250 mm, 5 µm)[1][2]Shim-pack C8 (4.6 x 250 mm, 5 µm)[3][4]
Mobile Phase 0.05 M Phosphoric acid and Acetonitrile (50:50, v/v)[1]Acetonitrile and Water (90:10, v/v)
Flow Rate 1.0 mL/min1.1 mL/min
Injection Volume 20 µL20 µL
Detection Wavelength 320 nm240 nm
Column Temperature 25 °C22 °C (Room Temperature)
Run Time ~6 minutes~10 minutes
Retention Time ~3.61 min~2.82 min
  • Nizatidine reference standard (99.5% purity)

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm Nylon filters

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Nizatidine reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 2-50 µg/mL).

  • Weigh and finely powder the contents of not fewer than 20 capsules.

  • Accurately weigh a portion of the powder equivalent to a single dose of nizatidine (e.g., 150 mg) and transfer it to a suitable volumetric flask.

  • Add a portion of the mobile phase, sonicate to dissolve the nizatidine, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm nylon filter before injection into the HPLC system.

Method Validation

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

System suitability parameters are evaluated to ensure the chromatographic system is adequate for the analysis.

ParameterAcceptance CriteriaTypical Value
Tailing Factor ≤ 21.202
Theoretical Plates > 20003373
%RSD of Peak Area (n=6) ≤ 2%< 1%

The linearity of the method is determined by analyzing a series of standard solutions of different concentrations.

Range (µg/mL)Correlation Coefficient (r²)
5 - 50> 0.9999
2 - 140.9993
0.02 - 5≥ 0.999

Accuracy is assessed by spiking a pre-analyzed sample with known amounts of nizatidine standard at different concentration levels.

Spiking LevelRecovery (%)
80%99.3 ± 0.49
100%99.1 ± 0.32
120%101.2 ± 0.06

Precision is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.

Precision Level%RSD
Intra-day≤ 3.5%
Inter-day≤ 4.2%

The sensitivity of the method is determined by calculating the LOD and LOQ.

ParameterValue (µg/mL)
LOD 0.011
LOQ 0.049

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions. The method is considered robust if the system suitability parameters remain within the acceptance criteria.

  • Flow Rate: ± 0.1 mL/min

  • Mobile Phase Composition: ± 5% organic phase

  • Detection Wavelength: ± 2 nm

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method. Nizatidine is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The method is specific if the nizatidine peak is well-resolved from any degradation product peaks. Nizatidine has shown considerable degradation under basic and oxidative conditions.

Protocols

  • Standard Preparation:

    • Prepare a stock solution of nizatidine (1000 µg/mL) in the mobile phase.

    • From the stock solution, prepare a working standard solution of a known concentration (e.g., 20 µg/mL) by diluting with the mobile phase.

  • Sample Preparation:

    • Accurately weigh about 10 mg of nizatidine bulk drug and transfer it to a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a 1000 µg/mL solution.

    • Further dilute to a working concentration equivalent to the standard solution (e.g., 20 µg/mL).

  • Chromatographic Analysis:

    • Set up the HPLC system according to the conditions described in Section 3.1.

    • Inject the standard solution multiple times (e.g., n=6) to check for system suitability.

    • Inject the sample solution.

  • Calculation:

    • Calculate the amount of nizatidine in the sample using the following formula:

  • Acid Hydrolysis: Dissolve nizatidine in 1M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve nizatidine in 1M NaOH and heat at 80°C for 30 minutes.

  • Oxidative Degradation: Treat nizatidine solution with 6% H₂O₂ at 80°C for 30 minutes.

  • Thermal Degradation: Expose solid nizatidine powder to dry heat at 100°C for 24 hours.

  • Photolytic Degradation: Expose solid nizatidine powder to UV irradiation at 254 nm for 3 hours.

  • After exposure, prepare the samples to a final concentration of 20 µg/mL in the mobile phase and analyze by HPLC.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis prep_standard Prepare Nizatidine Standard Solutions hplc_system Set up HPLC System (Column, Mobile Phase, Flow Rate, etc.) prep_standard->hplc_system prep_sample Prepare Nizatidine Sample Solutions prep_sample->hplc_system system_suitability System Suitability Test hplc_system->system_suitability injection Inject Standards and Samples system_suitability->injection detection UV Detection injection->detection chromatogram Obtain Chromatograms detection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration calculation Calculate Nizatidine Concentration peak_integration->calculation

Caption: Experimental workflow for nizatidine quantification by HPLC.

validation_parameters method Validated HPLC Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod LOD method->lod loq LOQ method->loq robustness Robustness method->robustness

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for the Analytical Method Validation of Nizatidine Assay

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the validation of analytical methods for the quantification of nizatidine in pharmaceutical formulations. The methodologies outlined are based on established High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry techniques, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a highly specific and sensitive technique for the determination of nizatidine. The following sections detail the experimental protocol and validation parameters for a reversed-phase HPLC (RP-HPLC) method.

Experimental Protocol

Objective: To quantify nizatidine using a validated RP-HPLC method.

Materials and Reagents:

  • Nizatidine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade/deionized)

  • Disodium hydrogen phosphate

  • Triethylamine

  • Phosphoric acid

  • Nizatidine tablets/capsules

Equipment:

  • HPLC system with UV detector

  • C8 or C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • Sonicator

Chromatographic Conditions:

ParameterCondition 1Condition 2Condition 3
Mobile Phase Acetonitrile:Water (90:10 v/v)[1][2]0.02 M Disodium hydrogen phosphate:Acetonitrile:Methanol:Triethylamine (80:10:10:0.05 v/v/v/v)[3][4]0.05 M Phosphoric acid:Acetonitrile (50:50 v/v)[5]
Column C8 (250 mm x 4.6 mm, 5 µm)C18C8 (250 mm x 4.6 mm, 5 µm)
Flow Rate 1.1 mL/min1.5 mL/min1.0 mL/min
Detection Wavelength 240 nm320 nm320 nm
Injection Volume 20 µL20 µL20 µL
Temperature AmbientRoom Temperature25 °C

Procedure:

  • Standard Stock Solution Preparation: Accurately weigh 10 mg of nizatidine reference standard and transfer it to a 10 mL volumetric flask. Dissolve in the mobile phase and make up the volume to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 2-50 µg/mL using the mobile phase.

  • Sample Preparation: Weigh and powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 10 mg of nizatidine into a 10 mL volumetric flask. Add about 7 mL of mobile phase, sonicate for 15 minutes, and then make up the volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • Analysis: Inject 20 µL of the standard and sample solutions into the HPLC system and record the chromatograms.

Method Validation

The developed HPLC method was validated according to ICH guidelines for the following parameters:

Table 1: Summary of HPLC Method Validation Parameters

ParameterResult (Condition 1)Result (Condition 2)Result (Condition 3)
Linearity Range 2-14 µg/mL0.02-5 µg/mL5-50 µg/mL
Correlation Coefficient (r²) 0.9993≥ 0.999> 0.9999
Accuracy (% Recovery) 99.1-101.2%> 90%≥ 98.2%
Precision (% RSD)
- Intraday≤ 3.5%
- Interday≤ 4.2%
Limit of Detection (LOD) 0.011 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.049 µg/mL0.02 µg/mL

Specificity (Forced Degradation Studies):

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Nizatidine was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The method was found to be specific, as the nizatidine peak was well-resolved from the degradation products.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat the drug solution with 1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Treat the drug solution with 1 M NaOH and heat at 80°C for 30 minutes.

  • Oxidative Degradation: Treat the drug solution with 6% H₂O₂ and heat at 80°C for 30 minutes.

  • Thermal Degradation: Keep the drug powder in an oven at 100°C for 24 hours.

  • Photolytic Degradation: Expose the drug powder to UV irradiation at 254 nm for 3 hours.

After degradation, the solutions are diluted with the mobile phase to a suitable concentration and analyzed by the developed HPLC method.

UV-Visible Spectrophotometric Method

A simple and cost-effective UV-Visible spectrophotometric method was developed and validated for the estimation of nizatidine in bulk and pharmaceutical dosage forms.

Experimental Protocol

Objective: To quantify nizatidine using a validated UV-Visible spectrophotometric method.

Materials and Reagents:

  • Nizatidine reference standard

  • 0.1 N Hydrochloric acid (HCl)

  • Nizatidine tablets

Equipment:

  • UV-Visible Spectrophotometer

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Whatman No. 41 filter paper

Procedure:

  • Solvent Preparation (0.1 N HCl): Prepare 0.1 N HCl solution.

  • Standard Stock Solution Preparation: Accurately weigh 100 mg of nizatidine and dissolve it in a 100 mL volumetric flask with 0.1 N HCl to get a concentration of 1000 µg/mL. From this, a working stock solution of 100 µg/mL is prepared by diluting 10 mL to 100 mL with 0.1 N HCl.

  • Preparation of Calibration Curve: From the working stock solution, prepare a series of dilutions ranging from 5-40 µg/mL in 0.1 N HCl. Measure the absorbance of these solutions at 325 nm against 0.1 N HCl as a blank. Plot a graph of absorbance versus concentration.

  • Sample Preparation: Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of nizatidine into a 100 mL volumetric flask. Add about 75 mL of 0.1 N HCl, shake for 15-20 minutes, and then make up the volume with 0.1 N HCl. Filter the solution using Whatman No. 41 filter paper. Dilute 10 mL of the filtrate to 100 mL with 0.1 N HCl.

  • Analysis: Measure the absorbance of the sample solution at 325 nm and determine the concentration from the calibration curve.

Method Validation

The UV-Visible spectrophotometric method was validated as per ICH guidelines.

Table 2: Summary of UV-Visible Spectrophotometric Method Validation Parameters

ParameterResult
λmax 325 nm
Linearity Range 5-40 µg/mL
Correlation Coefficient (r²) 0.998
Regression Equation y = 0.025x + 0.005
Accuracy (% Recovery) Validated by recovery studies

Visualizations

The following diagrams illustrate the workflows for the analytical method validation of nizatidine.

HPLC_Method_Validation_Workflow start Start: HPLC Method Development method_dev Method Optimization (Mobile Phase, Column, Flow Rate, Wavelength) start->method_dev system_suitability System Suitability Testing method_dev->system_suitability validation Method Validation (ICH Q2(R1)) system_suitability->validation linearity Linearity & Range validation->linearity accuracy Accuracy (Recovery) validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision specificity Specificity (Forced Degradation) validation->specificity lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness application Application to Pharmaceutical Formulation linearity->application accuracy->application precision->application specificity->application lod_loq->application robustness->application end End: Validated HPLC Method application->end

Caption: Workflow for HPLC Method Validation of Nizatidine.

Forced_Degradation_Workflow start Nizatidine Drug Substance/Product stress_conditions Application of Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 1M HCl, 80°C) stress_conditions->acid base Base Hydrolysis (e.g., 1M NaOH, 80°C) stress_conditions->base oxidation Oxidative Degradation (e.g., 6% H₂O₂, 80°C) stress_conditions->oxidation thermal Thermal Degradation (e.g., 100°C) stress_conditions->thermal photo Photolytic Degradation (e.g., UV light) stress_conditions->photo analysis Analysis of Stressed Samples by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluation of Peak Purity and Resolution analysis->evaluation end Demonstration of Specificity evaluation->end

Caption: Workflow for Forced Degradation Studies of Nizatidine.

References

Protocol for Assessing Nizatidine-Induced Chromosomal Aberration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Nizatidine is a histamine H2-receptor antagonist widely used to treat peptic ulcers and gastroesophageal reflux disease. Recent studies have indicated that nizatidine may have genotoxic potential at high concentrations, necessitating robust protocols for the assessment of its capacity to induce chromosomal aberrations.[1][2] This document provides detailed protocols for in vitro and in vivo assays to evaluate the clastogenic (chromosome-breaking) and aneugenic (chromosome number-altering) potential of nizatidine. The described methods are based on established OECD guidelines and findings from studies on nizatidine's genotoxicity.

Mechanism of Action and Genotoxic Potential

Nizatidine's primary mechanism of action is the competitive and reversible inhibition of histamine H2 receptors on gastric parietal cells, leading to reduced gastric acid secretion. While its therapeutic effects are well-understood, some evidence suggests that at high concentrations, nizatidine can interact with DNA.[1][2] Studies have shown that nizatidine can induce DNA damage in vitro in human peripheral blood lymphocytes, as detected by the alkaline comet assay.[1] Furthermore, in vivo studies have demonstrated the induction of micronuclei formation and chromosomal damage at high doses. The exact signaling pathways involved in nizatidine-induced genotoxicity have not been fully elucidated in the available literature. However, evidence of direct interaction with DNA suggests a potential mechanism for the observed chromosomal damage.

Summary of Findings

The genotoxic potential of nizatidine has been evaluated in both in vitro and in vivo systems. The following table summarizes the key findings. Note: Specific quantitative data from dose-response studies on nizatidine-induced chromosomal aberrations were not available in the reviewed literature. The information presented is based on qualitative findings.

Assay TypeSystemEndpoint AssessedKey Findings at High Doses/Concentrations
In Vitro Human Peripheral Blood LymphocytesDNA Damage (Comet Assay)Induction of DNA damage
In Vivo Rodent Model (Specific strain not detailed in abstracts)Micronuclei FormationInduction of micronuclei formation
Rodent Model (Specific strain not detailed in abstracts)Chromosomal AberrationInduction of chromosomal damage

Experimental Protocols

In Vitro Chromosomal Aberration Test in Human Peripheral Blood Lymphocytes

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 473.

1. Materials and Reagents

  • Nizatidine (analytical grade)

  • Human peripheral blood from healthy, non-smoking donors

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Phytohemagglutinin (PHA)

  • Penicillin-Streptomycin solution

  • Heparin (for blood collection)

  • Colcemid solution

  • Hypotonic solution (0.075 M KCl)

  • Fixative (Methanol: Glacial Acetic Acid, 3:1 v/v)

  • Giemsa stain

  • Positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9)

  • S9 fraction (for metabolic activation) and co-factors

2. Experimental Procedure

  • Cell Culture Initiation: Collect whole blood in heparinized tubes. Add 0.5 mL of whole blood to 4.5 mL of RPMI-1640 medium supplemented with 20% FBS, 1% Penicillin-Streptomycin, and 2% PHA to stimulate lymphocyte division. Incubate at 37°C in a 5% CO2 humidified atmosphere for 48 hours.

  • Nizatidine Treatment: After 48 hours of incubation, treat the lymphocyte cultures with at least three concentrations of nizatidine, with and without S9 metabolic activation. A preliminary cytotoxicity assay should be performed to determine the appropriate concentration range. The highest concentration should induce approximately 50% cytotoxicity.

  • Incubation:

    • Short-term treatment (-S9 and +S9): Expose cells to nizatidine for 3-6 hours. After exposure, wash the cells with fresh medium and re-incubate for a total of approximately 1.5 normal cell cycles from the beginning of treatment.

    • Extended treatment (-S9): Expose cells to nizatidine for the entire duration up to harvesting (approximately 1.5 normal cell cycles).

  • Metaphase Arrest: Add Colcemid to each culture approximately 2-4 hours before harvesting to arrest cells in metaphase.

  • Harvesting and Slide Preparation:

    • Centrifuge the cells and resuspend the pellet in pre-warmed hypotonic KCl solution. Incubate for 15-20 minutes at 37°C.

    • Centrifuge and resuspend the cells in freshly prepared cold fixative. Repeat the fixation step three times.

    • Drop the cell suspension onto clean, cold, wet microscope slides and allow them to air dry.

  • Staining and Analysis: Stain the slides with Giemsa solution. Score at least 200 well-spread metaphases per concentration for structural and numerical chromosomal aberrations under a microscope.

In Vivo Chromosomal Aberration and Micronucleus Test in Rodent Bone Marrow

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 474 and 475.

1. Animals and Husbandry

  • Healthy, young adult rodents (e.g., Wistar rats or Swiss albino mice).

  • House animals in standard conditions with controlled temperature, humidity, and light-dark cycle. Provide ad libitum access to food and water.

2. Nizatidine Administration

  • Administer nizatidine via an appropriate route (e.g., oral gavage or intraperitoneal injection). Use at least three dose levels, with the highest dose being the maximum tolerated dose (MTD) or a limit dose. Include a vehicle control and a positive control group (e.g., cyclophosphamide).

3. Experimental Procedure for Chromosomal Aberration Assay

  • Metaphase Arrest: Administer a metaphase-arresting agent (e.g., colchicine) to the animals 1.5-2 hours before sacrifice.

  • Bone Marrow Collection: Sacrifice the animals at appropriate time points after nizatidine administration (e.g., 24 and 48 hours). Collect bone marrow from the femurs by flushing with a suitable buffer or culture medium.

  • Cell Preparation:

    • Treat the bone marrow cells with a hypotonic solution (0.075 M KCl) for 20-30 minutes at 37°C.

    • Fix the cells in cold methanol:acetic acid fixative. Repeat the fixation step three times.

  • Slide Preparation and Analysis: Prepare slides by dropping the cell suspension onto clean slides. Stain with Giemsa and score at least 100 well-spread metaphases per animal for chromosomal aberrations.

4. Experimental Procedure for Micronucleus Assay

  • Bone Marrow Collection: Sacrifice animals at appropriate time points (typically 24 and 48 hours after the last administration). Flush the femur with a small volume of FBS.

  • Slide Preparation: Create a smear of the bone marrow suspension on a clean microscope slide.

  • Staining: Air-dry the smears and stain with a suitable stain that differentiates polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs) (e.g., May-Grünwald-Giemsa or acridine orange).

  • Analysis: Score at least 2000 PCEs per animal for the presence of micronuclei. Calculate the ratio of PCEs to NCEs to assess bone marrow toxicity.

Visualizations

G cluster_in_vitro In Vitro Chromosomal Aberration Assay cluster_in_vivo In Vivo Chromosomal Aberration & Micronucleus Assay cluster_ca Chromosomal Aberration cluster_mn Micronucleus start_vitro Initiate Human Peripheral Blood Lymphocyte Culture treat_vitro Treat with Nizatidine (± S9 metabolic activation) start_vitro->treat_vitro incubate_vitro Incubate (Short-term & Extended) treat_vitro->incubate_vitro arrest_vitro Add Colcemid to Arrest Cells in Metaphase incubate_vitro->arrest_vitro harvest_vitro Harvest, Hypotonic Treatment, and Fixation arrest_vitro->harvest_vitro slide_vitro Prepare and Stain Slides harvest_vitro->slide_vitro analyze_vitro Microscopic Analysis of Chromosomal Aberrations slide_vitro->analyze_vitro start_vivo Administer Nizatidine to Rodents arrest_vivo Administer Colchicine start_vivo->arrest_vivo harvest_mn Collect Bone Marrow start_vivo->harvest_mn harvest_ca Collect Bone Marrow arrest_vivo->harvest_ca prepare_ca Hypotonic Treatment and Fixation harvest_ca->prepare_ca slide_ca Prepare and Stain Slides prepare_ca->slide_ca analyze_ca Microscopic Analysis slide_ca->analyze_ca prepare_mn Smear Preparation harvest_mn->prepare_mn stain_mn Stain Slides prepare_mn->stain_mn analyze_mn Score Micronucleated PCEs stain_mn->analyze_mn

Caption: Experimental workflow for assessing nizatidine-induced chromosomal aberrations.

G Nizatidine Nizatidine (High Concentration) Interaction Direct Interaction (e.g., Intercalation, Groove Binding) Nizatidine->Interaction DNA Nuclear DNA Damage DNA Damage (e.g., Strand Breaks) DNA->Damage Interaction->DNA Aberration Chromosomal Aberrations (Clastogenic Effects) Damage->Aberration Micronuclei Micronuclei Formation Aberration->Micronuclei

References

In Vivo Genotoxicity of Nizatidine: Application Notes and Protocols for the Micronucleus Test

Author: BenchChem Technical Support Team. Date: November 2025

Conflicting Findings on Nizatidine's Genotoxicity

There are conflicting reports regarding the genotoxicity of nizatidine. A study by Rahman et al. (2021) suggests that nizatidine can induce micronuclei formation and chromosomal damage at high doses in in vivo models[1][2][3]. However, the full text of this study, containing the specific experimental data, is not publicly accessible, preventing a detailed analysis of the dose-response relationship and protocol specifics.

In contrast, information from the U.S. Food and Drug Administration (FDA) indicates that nizatidine was not found to be mutagenic in a battery of genotoxicity tests, which included a micronucleus test. This suggests that under the conditions of the studies submitted for regulatory approval, nizatidine did not demonstrate genotoxic activity.

Generalized Protocol: Mammalian Erythrocyte Micronucleus Test (OECD 474)

The following protocol is a generalized methodology for the in vivo micronucleus test based on the internationally recognized OECD Guideline 474. This protocol would be suitable for evaluating the genotoxic potential of nizatidine.

1. Principle of the Test

The in vivo micronucleus test is a toxicological assay that detects damage to chromosomes or the mitotic apparatus of erythroblasts in the bone marrow of animals. When an erythroblast develops into a polychromatic erythrocyte (PCE), its main nucleus is expelled. Any micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division, remain in the cytoplasm. An increase in the frequency of micronucleated PCEs (MN-PCEs) in treated animals compared to controls is an indicator of genotoxicity.

2. Experimental Workflow

Micronucleus_Test_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_analysis Analysis cluster_reporting Reporting animal_acclimatization Animal Acclimatization dose_range_finding Dose-Range Finding Study animal_acclimatization->dose_range_finding animal_grouping Animal Grouping (Vehicle Control, Positive Control, Nizatidine Groups) dose_range_finding->animal_grouping dosing Nizatidine Administration (e.g., oral gavage) animal_grouping->dosing sampling Bone Marrow/Peripheral Blood Sampling (e.g., 24h and 48h post-dose) dosing->sampling slide_prep Slide Preparation and Staining sampling->slide_prep microscopic_analysis Microscopic Analysis (Scoring of MN-PCEs and PCE/NCE Ratio) slide_prep->microscopic_analysis data_analysis Statistical Data Analysis microscopic_analysis->data_analysis report Final Report Generation data_analysis->report

Experimental workflow for the in vivo micronucleus test.

3. Materials and Methods

  • Test Substance: Nizatidine

  • Animal Model: Typically, laboratory mice or rats are used. The strain should be well-characterized and commonly used in genotoxicity studies.

  • Route of Administration: The route should be relevant to human exposure, which for nizatidine is typically oral.

  • Dose Levels: A preliminary dose-range finding study should be conducted to determine the maximum tolerated dose (MTD). The main study should include a vehicle control, a positive control (a known genotoxic agent), and at least three dose levels of nizatidine, with the highest dose being the MTD or a limit dose (e.g., 2000 mg/kg).

  • Experimental Groups: Animals should be randomly assigned to treatment groups, with an equal number of males and females in each group (typically 5-10 animals per sex per group).

  • Sample Collection: Bone marrow is typically harvested from the femur or tibia at appropriate time points after dosing (e.g., 24 and 48 hours). Peripheral blood can also be used.

  • Slide Preparation: Bone marrow cells are flushed, and smears are prepared on microscope slides. The slides are then stained with a dye that differentiates PCEs from normochromatic erythrocytes (NCEs) and allows for the visualization of micronuclei (e.g., Giemsa, acridine orange).

  • Scoring: A minimum of 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.

4. Data Presentation

The quantitative data from a micronucleus study of nizatidine should be summarized in a table similar to the one below.

Treatment GroupDose (mg/kg)No. of Animals (M/F)No. of PCEs Scored per AnimalMean % MN-PCEs ± SDMean % PCEs ± SD
Vehicle Control05/52000[Data not available][Data not available]
Positive Control[Dose]5/52000[Data not available][Data not available]
Nizatidine[Low Dose]5/52000[Data not available][Data not available]
Nizatidine[Mid Dose]5/52000[Data not available][Data not available]
Nizatidine[High Dose]5/52000[Data not available][Data not available]

5. Data Interpretation

The data are statistically analyzed to determine if there is a significant, dose-dependent increase in the frequency of MN-PCEs in the nizatidine-treated groups compared to the vehicle control group. A concurrent positive control group is used to validate the sensitivity of the test system. A significant decrease in the PCE/(PCE+NCE) ratio can indicate cytotoxicity to the bone marrow.

Conclusion

While there are indications that nizatidine may have genotoxic potential at high doses, the lack of publicly available, detailed quantitative data from in vivo micronucleus studies prevents a definitive assessment. The conflicting findings between published research and regulatory agency statements underscore the importance of data transparency. The generalized protocol provided here, based on OECD Guideline 474, outlines the standard methodology that should be employed to further investigate and clarify the in vivo genotoxic profile of nizatidine. Researchers and drug development professionals are encouraged to consult the full OECD guideline for detailed procedural information.

References

Application Notes and Protocols: Evaluating Nizatidine Cytotoxicity using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nizatidine, a histamine H2-receptor antagonist, is primarily used to treat peptic ulcer disease and gastroesophageal reflux. Emerging research, however, has indicated its potential as a cytotoxic agent against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and proliferation. This document provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of nizatidine on cancer and normal cell lines. The assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, into a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Data Presentation

While specific quantitative data for nizatidine's cytotoxicity is not widely available in publicly accessible literature, studies have shown it exhibits a dose-dependent cytotoxic effect, with a higher potency observed in cancer cell lines such as HeLa (cervical cancer) and HCT-116 (colon cancer) compared to normal cell lines like HEK-293 (human embryonic kidney cells)[1][2]. The following tables present illustrative data to demonstrate how to report the results from an MTT assay evaluating nizatidine.

Disclaimer: The data presented in Tables 1 and 2 are for illustrative purposes only and are intended to serve as a template for presenting experimental results.

Table 1: Effect of Nizatidine on Cell Viability of Different Cell Lines

Nizatidine Concentration (µM)HeLa (% Cell Viability ± SD)HCT-116 (% Cell Viability ± SD)HEK-293 (% Cell Viability ± SD)
0 (Control)100 ± 5.2100 ± 4.8100 ± 5.5
5085.3 ± 4.188.1 ± 3.995.2 ± 4.3
10068.7 ± 3.572.4 ± 4.289.8 ± 3.7
25051.2 ± 2.955.8 ± 3.181.5 ± 4.0
50035.6 ± 2.440.1 ± 2.870.3 ± 3.2
100018.9 ± 1.822.5 ± 2.155.7 ± 2.9

Table 2: Illustrative IC50 Values of Nizatidine in Different Cell Lines

Cell LineIC50 (µM)
HeLa~260
HCT-116~300
HEK-293>1000

Experimental Protocols

This section provides a detailed methodology for assessing nizatidine cytotoxicity using the MTT assay.

Materials
  • Nizatidine (powder, cell culture grade)

  • HeLa, HCT-116, and HEK-293 cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • Phosphate Buffered Saline (PBS), sterile

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Experimental Procedure
  • Cell Seeding:

    • Culture the desired cell lines (HeLa, HCT-116, HEK-293) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a CO₂ incubator.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.

  • Nizatidine Treatment:

    • Prepare a stock solution of nizatidine in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.

    • Prepare a series of dilutions of nizatidine in culture medium to achieve the desired final concentrations (e.g., 50, 100, 250, 500, 1000 µM).

    • After 24 hours of cell seeding, carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of nizatidine.

    • Include control wells containing cells treated with medium only (vehicle control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C in the dark. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, resulting in a purple color.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

  • Determine the IC50 value:

    • The IC50 value, the concentration of nizatidine that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of nizatidine concentration versus the percentage of cell viability.

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Nizatidine Treatment cluster_assay Day 3/4: MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h Allow attachment add_nizatidine Add Nizatidine Dilutions incubate_24h->add_nizatidine incubate_treatment Incubate for 24-72h add_nizatidine->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize Formazan formation read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for MTT Assay.

Signaling Pathway

Studies suggest that nizatidine can interact with DNA and cause DNA damage at high concentrations. This can trigger an intrinsic apoptotic pathway.

DNA_Damage_Apoptosis cluster_trigger Cytotoxic Insult cluster_damage Cellular Response cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade nizatidine Nizatidine (High Concentration) dna_damage DNA Damage nizatidine->dna_damage atm_atr Activation of ATM/ATR dna_damage->atm_atr p53 p53 Activation atm_atr->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 Activation cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator Caspase) apaf1->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Developing a Floating Drug Delivery System for Nizatidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of a floating drug delivery system (FDDS) for Nizatidine. The aim is to formulate a gastro-retentive dosage form that prolongs the gastric residence time of Nizatidine, a histamine H2-receptor antagonist with a short biological half-life, thereby improving its bioavailability and therapeutic efficacy in treating conditions like gastric and duodenal ulcers.[1][2][3]

Introduction to Nizatidine and Floating Drug Delivery Systems

Nizatidine is a competitive and reversible inhibitor of histamine at the H2-receptors of the gastric parietal cells, which reduces gastric acid secretion.[4][5] Its short half-life of 1-2 hours necessitates frequent dosing to maintain therapeutic effect. A floating drug delivery system is a gastro-retentive dosage form designed to remain buoyant in the stomach fluids for an extended period. This is achieved by formulating a low-density system, often incorporating gas-generating agents and swellable polymers. By prolonging the gastric residence time, an FDDS can provide a controlled and sustained release of Nizatidine in the upper gastrointestinal tract, its primary site of absorption.

Formulation Approaches

Several approaches can be employed to develop a floating drug delivery system for Nizatidine, including:

  • Floating Tablets: These are the most common approach and are typically prepared by direct compression or wet granulation. They incorporate hydrophilic polymers that swell and form a gel layer upon contact with gastric fluid, as well as a gas-generating agent like sodium bicarbonate.

  • Floating Microspheres: These are multiparticulate systems that can be prepared by methods like solvent evaporation. They offer advantages such as better distribution and reduced risk of dose dumping.

  • Floating Beads: These can be prepared using techniques like ionotropic gelation, often utilizing polymers like sodium alginate in combination with gas-forming agents.

This document will primarily focus on the development and evaluation of floating tablets due to the wealth of available data and the simplicity of the manufacturing process.

Key Formulation Components

The successful formulation of a Nizatidine floating drug delivery system relies on the careful selection of excipients:

  • Active Pharmaceutical Ingredient (API): Nizatidine

  • Hydrophilic Polymers (Matrix Formers): Hydroxypropyl Methylcellulose (HPMC) of various viscosity grades (e.g., K4M, K15M, K100M) is widely used due to its excellent swelling and drug release-controlling properties. Other polymers like Carbopol 934P, Chitosan, and Sodium Alginate can also be used, sometimes in combination with HPMC.

  • Gas-Generating Agents: Sodium bicarbonate, often in combination with an acid source like citric acid or calcium carbonate, is used to generate carbon dioxide gas, which gets entrapped in the swollen polymer matrix, causing the system to float.

  • Other Excipients: Binders (e.g., Microcrystalline Cellulose), lubricants (e.g., Magnesium Stearate), and glidants (e.g., Talc) are used to ensure good powder flowability and tablet integrity.

Experimental Protocols

The following are detailed protocols for the key experiments involved in the development and evaluation of Nizatidine floating tablets.

Protocol 1: Preparation of Nizatidine Floating Tablets by Direct Compression

This protocol describes the preparation of floating tablets using the direct compression method.

Materials:

  • Nizatidine

  • HPMC (e.g., K100M)

  • Sodium Bicarbonate

  • Citric Acid (optional)

  • Microcrystalline Cellulose

  • Magnesium Stearate

  • Talc

Procedure:

  • Sieving: Pass all ingredients through a sieve (#80) to ensure uniformity of particle size.

  • Blending: Accurately weigh Nizatidine, HPMC, sodium bicarbonate, citric acid (if used), and microcrystalline cellulose. Mix the powders geometrically in a mortar and pestle or a blender for 15-20 minutes to achieve a homogenous blend.

  • Lubrication: Add magnesium stearate and talc to the powder blend and mix for another 5 minutes.

  • Compression: Compress the final blend into tablets using a single-punch or rotary tablet press with appropriate tooling.

Experimental Workflow for Tablet Preparation

G cluster_0 Preparation of Nizatidine Floating Tablets A Sieving of all ingredients B Geometric Blending of Drug and Excipients A->B C Lubrication with Magnesium Stearate and Talc B->C D Compression into Tablets C->D G cluster_0 Gastric Parietal Cell Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds to Nizatidine Nizatidine Nizatidine->H2_Receptor Blocks Acid_Production Gastric Acid Production H2_Receptor->Acid_Production Stimulates

References

Application Notes and Protocols for the Use of Natural Polymers in Nizatidine Tablet Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nizatidine is a histamine H2 receptor antagonist used for the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[1] Conventional formulations of nizatidine often require frequent dosing due to a short biological half-life.[1] To enhance therapeutic efficacy and patient compliance, novel drug delivery systems are being explored. Natural polymers, owing to their biocompatibility, biodegradability, cost-effectiveness, and wide availability, are gaining significant attention as excipients in the formulation of modified-release dosage forms.[2][3] These polymers can be used to develop gastro-retentive drug delivery systems (GRDDS), such as floating tablets, which prolong the gastric residence time of the drug, leading to improved bioavailability. This document provides detailed application notes and protocols for the formulation and evaluation of nizatidine tablets using various natural polymers.

Natural Polymers in Nizatidine Formulation

Several natural polymers have been investigated for their potential in developing modified-release nizatidine tablets. These include:

  • Tamarind Seed Polysaccharide: A natural polymer with gelling properties suitable for gastro-retentive formulations.

  • Chitosan: A versatile natural polymer used as a matrix former to control drug release.

  • Mimosa Gum: A plant-derived gum that can be used to formulate effervescent gastric floating matrix tablets.

  • Sodium Alginate: A natural polymer used in the preparation of mucoadhesive hydrogel beads.

  • Xanthan Gum and Olibanum Gum: Natural hydrophilic and hydrophobic polymers, respectively, used to control drug release from matrix tablets.

Data Presentation: Formulation and Evaluation Parameters

The following tables summarize the quantitative data from various studies on nizatidine tablet formulations using natural polymers.

Table 1: Composition of Nizatidine Floating Tablet Formulations

Formulation CodeNizatidine (mg)Natural Polymer(s)Polymer ConcentrationGas Generating Agent(s)Other ExcipientsReference
F8150Tamarind Seed Polysaccharide & HPMC K4M15% TSP, 15% HPMCSodium Bicarbonate, Citric Acid-
NF5150Chitosan & HPMC K100M20% Chitosan, 80% HPMCSodium Bicarbonate, Calcium CarbonateMagnesium Stearate, Talc
M2%opt150Mimosa Gum (2%)170 mgSodium Bicarbonate (15%)Magnesium Stearate
M1%opt150Mimosa Gum (1%)255 mgSodium Bicarbonate (10%)Magnesium Stearate

Table 2: Pre-Compression Evaluation of Powder Blends

Formulation CodeAngle of Repose (°)Bulk Density (g/cm³)Tapped Density (g/cm³)Carr's Index (%)Hausner's RatioReference
Not Specified< 29----
FNM1-FNM9-----

Table 3: Post-Compression Evaluation of Nizatidine Tablets

Formulation CodeHardness ( kg/cm ²)Friability (%)Weight Variation (mg)Drug Content (%)Floating Lag Time (s)Total Floating Time (h)Reference
F8----50> 12
Not Specified-< 1299-30299 ± 2--
M2%opt / M1%opt4-5< 1--< 208-24

Table 4: In-Vitro Drug Release Profile of Nizatidine Formulations

Formulation CodeTime (h)Cumulative Drug Release (%)Release Kinetics ModelRelease Exponent (n)Reference
F81298--
NF512ControlledFirst Order0.505 - 0.926
M2%opt23~100Zero Order, Non-Fickian Diffusion0.59 - 0.81
M1%opt12~100Zero Order, Non-Fickian Diffusion0.59 - 0.81

Experimental Protocols

Protocol 1: Preparation of Nizatidine Floating Tablets by Direct Compression

This protocol is based on the methodology for preparing floating tablets using natural polymers like Chitosan and Mimosa Gum.

Materials:

  • Nizatidine

  • Natural Polymer (e.g., Chitosan, Mimosa Gum)

  • HPMC K100M (if using a polymer blend)

  • Sodium Bicarbonate

  • Calcium Carbonate (optional)

  • Magnesium Stearate

  • Talc

  • Sieve No. 80

  • Mortar and Pestle

  • Tablet Compression Machine

Procedure:

  • Pass all ingredients (Nizatidine, natural polymer, HPMC K100M, sodium bicarbonate, calcium carbonate) separately through a sieve No. 80.

  • Accurately weigh the required quantities of each ingredient as per the formulation table.

  • Thoroughly blend the drug, polymer(s), and other excipients (except lubricants) in a mortar and pestle for 10 minutes to ensure a homogenous mixture.

  • Add magnesium stearate (1% w/w) and talc (1% w/w) to the powder blend as lubricants.

  • Mix for an additional 5 minutes.

  • Compress the lubricated blend into tablets using a tablet compression machine.

Protocol 2: Preparation of Nizatidine Mucoadhesive Hydrogel Beads by Ionotropic Gelation

This protocol is adapted from the preparation of mucoadhesive hydrogel beads using sodium alginate and chitosan.

Materials:

  • Nizatidine

  • Sodium Alginate

  • Chitosan

  • Calcium Chloride

  • Deionized Water

  • Beakers

  • Syringe with a 21G needle

  • Magnetic Stirrer

Procedure:

  • Dissolve a weighed quantity of nizatidine in 15 ml of deionized water.

  • In a separate beaker, soak a weighed quantity of sodium alginate in distilled water for 3 hours to form a viscous solution.

  • Add the nizatidine solution to the sodium alginate solution and mix thoroughly.

  • Prepare a calcium chloride solution (cross-linking agent) and a separate chitosan solution.

  • Extrude the nizatidine-sodium alginate solution dropwise through a 21G syringe needle into the calcium chloride solution while stirring.

  • For formulations containing chitosan, the alginate solution is dropped into a chitosan solution to form a polyelectrolyte complex.

  • Allow the formed beads to cure in the solution.

  • Collect the beads by filtration and dry them at 40°C overnight.

Protocol 3: Evaluation of Pre-Compression Parameters

1. Angle of Repose:

  • Determine the angle of repose by the fixed funnel method.

  • Pour the powder blend through a funnel onto a horizontal surface until the apex of the cone just touches the tip of the funnel.

  • Measure the diameter of the base of the powder cone and calculate the angle of repose using the formula: tan(θ) = h/r, where h is the height of the cone and r is the radius.

2. Bulk Density and Tapped Density:

  • Place a known weight of the powder blend into a graduated measuring cylinder.

  • Measure the initial volume to determine the bulk density (Bulk Density = Weight of powder / Bulk volume).

  • Tap the cylinder mechanically until a constant volume is achieved.

  • Measure the final volume to determine the tapped density (Tapped Density = Weight of powder / Tapped volume).

3. Carr's Index and Hausner's Ratio:

  • Calculate Carr's Index using the formula: Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100.

  • Calculate Hausner's Ratio using the formula: Hausner's Ratio = Tapped Density / Bulk Density.

Protocol 4: Evaluation of Post-Compression Parameters

1. Hardness:

  • Measure the hardness of at least three tablets from each batch using a hardness tester.

2. Friability:

  • Weigh a sample of tablets (W0).

  • Place the tablets in a friability testing apparatus and operate at 25 rpm for 4 minutes.

  • Remove the tablets, de-dust them, and weigh them again (W).

  • Calculate the percentage friability using the formula: Friability (%) = [(W0 - W) / W0] x 100. A friability of less than 1% is generally considered acceptable.

3. Weight Variation:

  • Weigh 20 tablets individually and calculate the average weight.

  • Compare the individual tablet weights to the average weight. The percentage deviation should be within the official limits.

4. Drug Content Uniformity:

  • Weigh and powder 20 tablets.

  • Take a quantity of powder equivalent to a single dose of nizatidine and dissolve it in a suitable solvent (e.g., 0.1N HCl).

  • Filter the solution and measure the absorbance using a UV-spectrophotometer at the appropriate wavelength (around 313-315 nm).

  • Calculate the drug content using a standard calibration curve.

Protocol 5: In-Vitro Buoyancy Studies

Materials:

  • 100 ml Beaker

  • 0.1N HCl (pH 1.2)

  • Stopwatch

Procedure:

  • Place a single tablet in a 100 ml beaker containing 0.1N HCl, maintained at 37 ± 0.5°C.

  • Measure the time taken for the tablet to rise to the surface of the medium (Floating Lag Time).

  • Visually observe the total duration for which the tablet remains buoyant (Total Floating Time).

Protocol 6: In-Vitro Drug Release (Dissolution) Studies

Materials:

  • USP Type II Dissolution Test Apparatus (Paddle type)

  • Dissolution Medium: 900 ml of 0.1N HCl

  • Water bath maintained at 37 ± 0.5°C

  • Syringes and filters

  • UV-Spectrophotometer

Procedure:

  • Set up the USP-II dissolution apparatus with 900 ml of 0.1N HCl as the dissolution medium.

  • Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 rpm.

  • Place one tablet in each dissolution vessel.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, 12 hours), withdraw a 5 ml sample of the dissolution medium.

  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Filter the samples and measure the absorbance using a UV-spectrophotometer at the specified wavelength.

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

experimental_workflow cluster_formulation Tablet Formulation cluster_evaluation Tablet Evaluation sieve Sieving of Ingredients weigh Weighing sieve->weigh blend Blending (Drug + Polymer + Excipients) weigh->blend lubricate Lubrication (Magnesium Stearate, Talc) blend->lubricate pre_compress Pre-Compression (Angle of Repose, Density) blend->pre_compress compress Compression lubricate->compress post_compress Post-Compression (Hardness, Friability, Weight Variation) compress->post_compress pre_compress->compress buoyancy In-Vitro Buoyancy (Floating Lag Time, Total Floating Time) post_compress->buoyancy dissolution In-Vitro Dissolution (Drug Release Profile) post_compress->dissolution

Caption: Experimental workflow for nizatidine tablet formulation and evaluation.

drug_release_mechanism cluster_tablet Hydrophilic Matrix Tablet cluster_process Drug Release Process tablet Tablet in Gastric Fluid hydration Polymer Hydration tablet->hydration Water Penetration swelling Matrix Swelling hydration->swelling gel Gel Layer Formation swelling->gel diffusion Drug Diffusion through Gel gel->diffusion erosion Matrix Erosion gel->erosion release Drug Release diffusion->release erosion->release

Caption: Mechanism of drug release from a hydrophilic natural polymer matrix tablet.

Conclusion

The use of natural polymers in the formulation of nizatidine tablets presents a promising approach for developing modified-release dosage forms with enhanced therapeutic benefits. The protocols and data presented in this document serve as a comprehensive guide for researchers and scientists in the field of pharmaceutical development. Further optimization and in-vivo studies are warranted to translate these formulations into clinically effective products.

References

Nizatidine Administration in Pediatric Clinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of nizatidine in pediatric clinical trials, summarizing key quantitative data and detailing experimental protocols. This information is intended to guide researchers and clinicians in the design and execution of future studies involving nizatidine in the pediatric population.

Introduction

Nizatidine is a competitive and reversible histamine H2-receptor antagonist that inhibits the production of gastric acid.[1][2][3] It is used in the treatment of gastroesophageal reflux disease (GERD), peptic ulcer disease, and other acid-related disorders.[1][4] While its efficacy has been widely studied in adults, its application in pediatric populations requires specific considerations regarding dosing, formulation, and safety. This document outlines the current knowledge from pediatric clinical trials.

Quantitative Data Summary

The following tables summarize key quantitative data from various pediatric clinical trials of nizatidine.

Table 1: Pediatric Dosing Regimens for Nizatidine in Clinical Trials
Age GroupIndicationDosageFormulationStudy DurationReference
5 days - 18 yearsGERD2.5 mg/kg BID or 5 mg/kg BIDExtemporaneous solution (capsule in infant formula or apple juice), Premade oral solution, or 150 mg BID capsules (for ages 13-18)8 weeks
2 - 18 yearsSymptomatic, clinically suspected, or endoscopically diagnosed GERD2.5 mg/kg BID or 5.0 mg/kg BID (patients ≤12 years) or 150 mg BID (12 to 18 years)Age-appropriate formulationsUp to 8 weeks
Infants and Children ≤11 yearsGERD5 mg/kg/dose twice daily (Max: 300 mg/day)Not specifiedNot specified
Infants ≥6 months and Children ≤11 yearsEsophagitis5 mg/kg/dose twice dailyNot specifiedNot specified
Children ≥12 years and AdolescentsGERD, Esophagitis150 mg twice daily (Max: 300 mg/day)Not specifiedNot specified
0.5 - 12 yearsMild to moderate esophagitis10 mg/kg/day in two dosesNot specified8 weeks
4 - 11 yearsPreoperative gastric fluid pH and volume reduction6 mg/kg total (single or split dose)OralPreoperative
Table 2: Pharmacokinetic Parameters of Nizatidine in Pediatric Patients
ParameterValueAge GroupDosageFormulationReference
Cmax (Peak Plasma Concentration) 298.5 ± 100.7 ng/mL per mg/kg doseChildren2.5 or 5 mg/kgExtemporaneous formulations in apple juice
552.8 ± 152.4 ng/mL per mg/kg doseChildren2.5 or 5 mg/kgOther oral liquid formulations
AUC0-∞ (Area Under the Curve) 954.4 ± 379.8 nghour/mL per mg/kg doseChildren2.5 or 5 mg/kgExtemporaneous formulations in apple juice
1,573.0 ± 347.4 nghour/mL per mg/kg doseChildren2.5 or 5 mg/kgOther oral liquid formulations
Elimination Half-Life (t½) 1 to 2 hoursAdults (for comparison)Not specifiedNot specified
0.58 ± 0.8 h⁻¹ (elimination rate constant)8.0 ± 2.4 years5.0 mg/kgExtemporaneous liquid in apple juice
Bioavailability Reduced by 27% when administered with apple juiceAdolescents150 mgCapsules
Metabolism ~15% conversion to N-desmethylnizatidine8.0 ± 2.4 years5.0 mg/kgExtemporaneous liquid in apple juice
Table 3: Pharmacodynamic Effects of Nizatidine in Pediatric Patients
ParameterNizatidine GroupPlacebo GroupAge GroupReference
% Time Gastric pH > 3 57%Not Applicable12-18 years
% Time Gastric pH > 4 42%Not Applicable12-18 years
AUEC0-12h (pH•h) 41.4Not Applicable12-18 years
Healing of Esophagitis 69% (9/13)15% (2/13)0.5 - 12 years
Improvement in Histological Findings 16.7% (2/13)25% (3/13)0.5 - 12 years
Mean Preoperative Gastric pH 5.7 - 6.01.84-11 years

Experimental Protocols

Nizatidine Administration Protocol (Oral)

This protocol is a generalized procedure based on methodologies from multiple pediatric clinical trials.

3.1.1 Materials

  • Nizatidine capsules (e.g., 150 mg, 300 mg)

  • Commercially available nizatidine oral solution (if available)

  • Vehicle for extemporaneous preparation (e.g., infant formula, apple juice, Gatorade®, Cran-Grape® juice, or V8® 100% vegetable juice)

  • Mortar and pestle (for crushing capsules)

  • Graduated cylinders or calibrated oral syringes

  • Stirring rod

  • pH meter

3.1.2 Procedure for Extemporaneous Oral Solution (2.5 mg/mL)

  • Empty the contents of one 300 mg nizatidine capsule into a mortar.

  • Add a small amount of the chosen vehicle (e.g., apple juice) to the powder and triturate to form a uniform paste.

  • Gradually add more of the vehicle while mixing continuously.

  • Transfer the mixture to a graduated cylinder or calibrated bottle.

  • Rinse the mortar and pestle with a small amount of the vehicle and add it to the graduated container.

  • Add a sufficient quantity of the vehicle to bring the final volume to 120 mL.

  • Label the container with "shake well before use." This preparation is stable for up to 2 days when refrigerated.

  • Administer the prescribed dose to the patient using a calibrated oral syringe. Note that administration with apple juice can reduce bioavailability.

3.1.3 Dosing and Administration

  • Calculate the required dose based on the patient's body weight and the prescribed dosage (e.g., 2.5 mg/kg or 5 mg/kg).

  • Administer the dose twice daily (BID).

  • For older children (≥12 years), a fixed dose of 150 mg BID may be administered using commercially available capsules.

Pharmacokinetic Sample Collection and Analysis

This protocol outlines the procedure for collecting and analyzing blood samples to determine the pharmacokinetic profile of nizatidine.

3.2.1 Materials

  • Blood collection tubes (e.g., heparinized tubes)

  • Centrifuge

  • Pipettes

  • Freezer (-20°C or -80°C)

  • High-Performance Liquid Chromatography with Mass Spectrometric detection (HPLC/MS) system

3.2.2 Procedure

  • Collect blood samples at predetermined time points post-dose. A typical schedule includes samples taken over a 12-hour period.

  • Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Pipette the plasma into labeled cryovials and store them frozen until analysis.

  • For analysis, thaw the plasma samples.

  • Quantify the concentrations of nizatidine and its major metabolite, N-desmethylnizatidine, using a validated HPLC/MS method.

24-Hour Intraesophageal pH Monitoring

This protocol is for assessing the pharmacodynamic effect of nizatidine on gastric acid suppression.

3.3.1 Materials

  • Antimony dual-channel pH monitoring probe

  • Data recording device (e.g., Digitrapper MK III)

  • pH calibration buffers (pH 7.0 and 1.0)

  • Topical anesthetic (for nasal passage)

3.3.2 Procedure

  • Calibrate the pH probe using the standard buffer solutions.

  • After a period of fasting, insert the pH probe through a nostril into the esophagus. The distal sensor should be positioned 3-5 cm above the lower esophageal sphincter.

  • Secure the probe to the patient's cheek.

  • Connect the probe to the recording device.

  • Record intraesophageal pH continuously for 24 hours.

  • The patient should maintain a regular diet and record symptoms, meals, and sleep periods in a diary.

  • After 24 hours, remove the probe.

  • Analyze the data to determine the percentage of time the pH is below 4, the number of reflux episodes, and the correlation of reflux with symptoms.

Signaling Pathway and Experimental Workflows

Nizatidine Signaling Pathway

Nizatidine acts as a competitive antagonist at the histamine H2 receptor on gastric parietal cells. This blockade prevents histamine from binding to the receptor, thereby inhibiting the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), which in turn reduces the activity of the H+/K+ ATPase (proton pump), ultimately decreasing the secretion of gastric acid into the stomach lumen.

Nizatidine_Signaling_Pathway cluster_ParietalCell Gastric Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds & Activates Nizatidine Nizatidine Nizatidine->H2R Blocks AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) ProtonPump H+/K+ ATPase (Proton Pump) PKA_active->ProtonPump Phosphorylates & Activates H_ion H+ ProtonPump->H_ion StomachLumen Stomach Lumen H_ion->StomachLumen Pediatric_Trial_Workflow cluster_Screening Screening & Enrollment cluster_Treatment Treatment Phase cluster_FollowUp Follow-up & Analysis PatientScreening Patient Screening (e.g., age, GERD diagnosis) InformedConsent Informed Consent/ Assent PatientScreening->InformedConsent Baseline Baseline Assessment (Symptoms, Endoscopy, pH monitoring) InformedConsent->Baseline Randomization Randomization Baseline->Randomization NizatidineArm Nizatidine Administration (Dose based on age/weight) Randomization->NizatidineArm PlaceboArm Placebo Administration Randomization->PlaceboArm Monitoring Monitoring (Adverse Events, Symptom Diaries) NizatidineArm->Monitoring PK_PD_Sampling Pharmacokinetic/ Pharmacodynamic Sampling NizatidineArm->PK_PD_Sampling PlaceboArm->Monitoring Endpoint End-of-Study Assessment (Repeat Endoscopy/pH monitoring) Monitoring->Endpoint DataAnalysis Data Analysis PK_PD_Sampling->DataAnalysis Endpoint->DataAnalysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nizatidine Dosage in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nizatidine in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for nizatidine?

A1: Nizatidine is a competitive and reversible histamine H2-receptor antagonist.[1][2][3] It works by blocking the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells.[1][4] This inhibition leads to a reduction in both basal and stimulated gastric acid secretion.

Q2: Which animal models are commonly used for preclinical studies with nizatidine?

A2: Preclinical studies of nizatidine have been conducted in a variety of animal models, including rats (Sprague-Dawley, Donryu), mice, dogs (beagle), monkeys, and bullfrogs. These models are often used to study gastric acid secretion, gastric and duodenal ulcers, and for pharmacokinetic and toxicological assessments.

Q3: What are the recommended routes of administration for nizatidine in animal models?

A3: Nizatidine can be administered through various routes, including oral (p.o.), intravenous (i.v.), subcutaneous (s.c.), intraperitoneal (i.p.), and intramuscular (i.m.). The choice of administration route depends on the specific experimental design and objectives.

Q4: What is the pharmacokinetic profile of nizatidine in common laboratory animals?

A4: Nizatidine is rapidly absorbed orally in mice, rats, and dogs. It has a plasma half-life of approximately 1 to 2 hours in these species. In dogs, the absolute bioavailability after oral administration is close to 100%, while in rats it is around 72.4%, suggesting a slight first-pass effect in rats. The majority of the drug is excreted in the urine within 24 hours.

Troubleshooting Guide

Issue 1: High variability in gastric acid secretion inhibition.

  • Possible Cause: Inconsistent dosing time relative to feeding schedule.

    • Troubleshooting Tip: Standardize the fasting period before nizatidine administration. In rats, experiments have been conducted under both fasted and fed conditions. Ensure consistent timing of drug administration in relation to feeding across all experimental groups.

  • Possible Cause: Stress-induced gastric acid secretion.

    • Troubleshooting Tip: Acclimate animals to the experimental procedures and environment to minimize stress. Handle animals gently and consistently.

  • Possible Cause: Inaccurate dose preparation or administration.

    • Troubleshooting Tip: Verify the concentration and stability of your nizatidine solution. Ensure accurate administration technique for the chosen route (e.g., proper gavage technique for oral dosing).

Issue 2: Unexpected toxicity or adverse effects at presumed therapeutic doses.

  • Possible Cause: Species-specific sensitivity.

    • Troubleshooting Tip: Be aware of species differences in tolerance. For example, dogs have shown signs of toxicity at higher doses, including miosis, body weight loss, and increased thrombocyte counts. Review toxicology data for your specific animal model and start with a lower dose range if you are unsure.

  • Possible Cause: Impaired renal function in the animal model.

    • Troubleshooting Tip: Nizatidine is primarily excreted by the kidneys. If using a model with known or suspected renal impairment, consider dose adjustments and monitor renal function parameters.

  • Possible Cause: Cholinergic-type effects at high doses.

    • Troubleshooting Tip: Overdoses in animals can lead to cholinergic effects like lacrimation, salivation, emesis, and diarrhea. If these signs are observed, reduce the dose in subsequent experiments.

Data Presentation

Table 1: Nizatidine Dosages in Preclinical Models for Gastric Acid Secretion Inhibition

Animal ModelRoute of AdministrationEffective Dose RangeReference
Bullfrog (isolated mucosa)Intravenous0.075 µmol/kg
Bullfrog (isolated mucosa)Intramuscular0.7 µmol/kg
Bullfrog (isolated mucosa)Oral0.05 - 1.0 µmol/kg
Bullfrog (isolated mucosa)Subcutaneous0.7 µmol/kg
Rats (pylorus-ligation)Oral, Parenteral0.3 - 150 mg/kg
Rats (histamine-stimulated)Oral, Parenteral0.3 - 150 mg/kg
Dogs (histamine-stimulated)Intravenous-

Table 2: Acute Toxicity of Nizatidine in Different Animal Models

Animal ModelRoute of AdministrationMedian Lethal Dose (MLD)Reference
RodentsOral> 1600 mg/kg
RodentsIntravenous> 230 mg/kg
RodentsSubcutaneous> 1000 mg/kg
DogsOral> 800 mg/kg (non-lethal)
DogsIntravenous> 75 mg/kg (non-lethal)
DogsIntramuscular> 225 mg/kg (non-lethal)
MonkeysOral> 1200 mg/kg (non-lethal)
MonkeysIntravenous> 200 mg/kg (non-lethal)

Experimental Protocols

Protocol 1: Evaluation of Gastric Acid Antisecretory Activity in Pylorus-Ligated Rats

  • Animal Model: Male Sprague-Dawley or Donryu rats (200-260 g).

  • Preparation: Fast the rats for 24 hours prior to the experiment, with free access to water.

  • Drug Administration: Administer nizatidine or vehicle control orally (p.o.) or parenterally (intraperitoneally, subcutaneously, or intraduodenally) at the desired doses (e.g., 0.3-150 mg/kg).

  • Surgical Procedure: Under anesthesia, perform a midline laparotomy and ligate the pylorus.

  • Sample Collection: After a set period (e.g., 4 hours), euthanize the animals and collect the gastric contents.

  • Analysis: Measure the volume of gastric juice and determine the acid concentration by titration with 0.1 N NaOH.

  • Endpoint: Calculate the total acid output and the percentage inhibition of gastric acid secretion compared to the control group.

Protocol 2: Induction of Gastric Ulcers with Indomethacin in Rats

  • Animal Model: Male Sprague-Dawley rats.

  • Preparation: Fast the rats for 24 hours before the experiment.

  • Drug Administration: Administer nizatidine or vehicle control orally or subcutaneously at the desired doses (e.g., 0.3-150 mg/kg).

  • Ulcer Induction: One hour after drug administration, administer indomethacin (e.g., 20 mg/kg, p.o.) to induce gastric ulcers.

  • Evaluation: After a predetermined time (e.g., 8 hours), euthanize the animals and remove the stomachs.

  • Analysis: Open the stomach along the greater curvature and examine the mucosa for lesions. The severity of the ulcers can be scored based on their number and size.

  • Endpoint: Compare the ulcer index between the nizatidine-treated groups and the control group to determine the protective effect.

Mandatory Visualizations

Nizatidine_Signaling_Pathway cluster_Parietal_Cell Gastric Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds and Activates Nizatidine Nizatidine Nizatidine->H2R Competitively Blocks AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes GastricLumen Gastric Lumen H_ion->GastricLumen

Caption: Nizatidine's mechanism of action in a gastric parietal cell.

Experimental_Workflow_Gastric_Ulcer_Model start Start fasting Fast Animals (24h) start->fasting dosing Administer Nizatidine or Vehicle fasting->dosing induction Induce Ulcers (e.g., Indomethacin) dosing->induction wait Waiting Period (e.g., 8h) induction->wait euthanasia Euthanize Animals wait->euthanasia stomach_removal Remove and Open Stomach euthanasia->stomach_removal analysis Score Ulcer Index stomach_removal->analysis end End analysis->end

Caption: Workflow for a preclinical gastric ulcer model.

References

Addressing nizatidine degradation in basic and oxidative conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the degradation of nizatidine under basic and oxidative conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is nizatidine under forced degradation conditions?

A1: Nizatidine is susceptible to degradation under several forced degradation conditions, with notable instability observed in basic and oxidative environments.[1] It also undergoes degradation under acidic, thermal, and photolytic stress, although to a lesser extent compared to basic and oxidative conditions.[1]

Q2: What are the major degradation products of nizatidine under oxidative and basic conditions?

A2: Under oxidative conditions, a primary degradation product is nizatidine sulfoxide.[2][3] In vivo, metabolites such as N2-monodesmethylnizatidine and nizatidine N2-oxide have been identified, which could also be relevant in stability studies.[4] Under specific nitrosating conditions, N-nitroso-nizatidine (NZ-NO) can be formed. The complete degradation profile under basic conditions is less specifically defined in the provided literature, but it is established that significant degradation occurs.

Q3: My nizatidine sample shows unexpected degradation during my experiment. What could be the cause?

A3: Unexpected degradation of nizatidine can arise from several factors. Nizatidine is known to be unstable at elevated temperatures and in the presence of moisture. The pH of your solution is also a critical factor; nizatidine degrades more slowly in the pH range of 5-8. Additionally, exposure to light can contribute to degradation. Ensure your experimental conditions are well-controlled and consider the potential for interactions with other components in your formulation.

Q4: I am observing poor separation between nizatidine and its degradation products in my HPLC analysis. What can I do?

A4: Achieving good resolution between nizatidine and its degradants is crucial for a stability-indicating method. If you are experiencing poor separation, consider the following troubleshooting steps:

  • Optimize the mobile phase: Adjusting the ratio of the organic and aqueous phases can significantly impact retention and resolution. For instance, a mobile phase of 0.05 M phosphoric acid and acetonitrile (50:50, v/v) has been used successfully.

  • Select an appropriate column: A C8 or C18 column is commonly used for nizatidine analysis. The column dimensions and particle size will also affect separation efficiency.

  • Adjust the flow rate: A typical flow rate is 1 mL/min, but slight adjustments may improve peak shape and resolution.

  • Check the detection wavelength: While 320 nm is a common wavelength for quantifying nizatidine, some degradation products may not absorb sufficiently at this wavelength. Using a diode array detector (DAD) to analyze the full UV spectrum can help in identifying and quantifying degradation products at their respective optimal wavelengths.

Troubleshooting Guides

Guide 1: Investigating Nizatidine Degradation in a Formulation

This guide provides a systematic approach to identifying the cause of nizatidine degradation in a liquid or solid formulation.

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Forced Degradation Studies cluster_3 Analysis and Conclusion A Unexpected Nizatidine Degradation (e.g., low assay value, new peaks in chromatogram) B Review Formulation Composition (excipients, pH, solvent) A->B C Review Storage Conditions (temperature, humidity, light exposure) A->C D Review Manufacturing Process (heat, shear, exposure to air) A->D E Perform Forced Degradation on API (acid, base, oxidation, heat, light) B->E C->E D->E F Perform Forced Degradation on Formulation (same stress conditions as API) E->F G Compare Degradation Profiles (API vs. Formulation) F->G H Identify Critical Factors Causing Degradation (e.g., excipient interaction, pH effect) G->H I Reformulate or Modify Process/Storage (e.g., add antioxidant, adjust pH, protect from light) H->I J Validate Stability of New Formulation I->J

Caption: Troubleshooting workflow for nizatidine degradation.

Guide 2: Optimizing a Stability-Indicating HPLC Method

This guide outlines steps to develop and optimize an HPLC method for separating nizatidine from its degradation products.

G cluster_0 Method Development Start cluster_1 Initial Parameter Selection cluster_2 Optimization cluster_3 Method Validation A Prepare Nizatidine Standard and Forced Degraded Samples B Select Column (e.g., C8, C18) A->B C Select Mobile Phase (e.g., ACN/Buffer) B->C D Set Initial Conditions (isocratic/gradient, flow rate, wavelength) C->D E Inject Samples and Evaluate Chromatogram D->E F Poor Resolution or Peak Shape? E->F G Adjust Mobile Phase Composition (organic ratio, pH of buffer) F->G Yes I Good Separation Achieved F->I No H Optimize Flow Rate and Temperature G->H H->E J Validate Method According to ICH Guidelines (specificity, linearity, accuracy, precision, robustness) I->J K Method Ready for Routine Use J->K

Caption: HPLC method optimization workflow.

Quantitative Data

Table 1: Forced Degradation Conditions and Observations for Nizatidine

Stress ConditionReagent/ParametersDurationTemperatureObserved DegradationReference
Basic Hydrolysis 1 M NaOH30 min80°CConsiderable Degradation
Acidic Hydrolysis 1 M HCl2 hours80°CDegradation Observed
Oxidative 10% H₂O₂15 minRoom TempSignificant Degradation
Oxidative 30% H₂O₂24 hoursRoom TempDegradation Observed
Thermal Dry Heat24 hours100°CDegradation Observed
Photolytic UV Irradiation3 hoursN/ADegradation Observed

Experimental Protocols

Protocol 1: Forced Degradation of Nizatidine

This protocol describes the general procedure for subjecting nizatidine to forced degradation under basic and oxidative conditions.

1. Preparation of Nizatidine Stock Solution:

  • Accurately weigh and dissolve an appropriate amount of nizatidine in a suitable solvent (e.g., methanol or mobile phase) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).

2. Basic Degradation:

  • To a known volume of the nizatidine stock solution, add an equal volume of 1 M sodium hydroxide (NaOH).

  • Heat the mixture in a water bath at 80°C for 30 minutes.

  • After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 1 M hydrochloric acid (HCl).

  • Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 20 µg/mL).

3. Oxidative Degradation:

  • To a known volume of the nizatidine stock solution, add an equal volume of 30% hydrogen peroxide (H₂O₂).

  • Keep the mixture at room temperature for 24 hours.

  • Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 20 µg/mL).

4. Analysis:

  • Analyze the prepared samples using a validated stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed nizatidine standard to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC-DAD Method for Nizatidine

This protocol outlines a typical HPLC-DAD method for the analysis of nizatidine and its degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph equipped with a Diode Array Detector (DAD).

  • Column: Thermo Hypersil BDS-C8 (4.6 x 250 mm, 5 µm particle size) or equivalent.

  • Mobile Phase: A mixture of 0.05 M phosphoric acid and acetonitrile in a 50:50 (v/v) ratio. The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Detection Wavelength: Quantification of nizatidine is typically performed at 320 nm. The DAD should be set to scan a wider range (e.g., 200-400 nm) to detect degradation products that may not absorb at 320 nm.

  • Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a final concentration within the linear range of the method (e.g., 5-50 µg/mL).

Nizatidine Degradation Pathways

The following diagram illustrates the degradation of nizatidine to its sulfoxide derivative under oxidative conditions.

G Nizatidine Nizatidine Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Nizatidine->Oxidative_Stress Nizatidine_Sulfoxide Nizatidine Sulfoxide Oxidative_Stress->Nizatidine_Sulfoxide

Caption: Oxidative degradation of nizatidine.

References

Nizatidine Stability in Beverage Preparations: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for mitigating the loss of nizatidine in various beverage preparations. It includes troubleshooting guidance, frequently asked questions, detailed experimental protocols, and quantitative stability data.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and analysis of nizatidine in beverage formulations.

Issue Potential Cause(s) Recommended Action(s)
Significant loss of nizatidine potency in the beverage preparation. Beverage Composition: Certain beverage components may accelerate nizatidine degradation. For instance, studies have shown significant nizatidine loss in cran-grape and vegetable juices.[1]- Conduct compatibility studies with individual beverage components. - Consider using simpler beverage matrices or purified water as a control. - For complex beverages, refrigeration is recommended to slow down degradation.[1]
Storage Temperature: Elevated temperatures can increase the rate of chemical degradation.- Store all nizatidine-beverage preparations at refrigerated temperatures (around 5°C) unless the experiment specifically investigates temperature effects.[1]
pH of the final preparation: While one study found no direct correlation between pH and degradation in the tested beverages, extreme pH values can still affect the stability of nizatidine.[1]- Measure and record the pH of the final preparation. - If investigating a novel beverage, consider adjusting the pH to a range of 6-7, which is generally favorable for nizatidine stability.[2]
Inconsistent or non-reproducible analytical results (e.g., HPLC). Incomplete Dissolution: Nizatidine powder may not dissolve uniformly in certain preparations, such as those with high solid content like V8 juice or antacid suspensions.- Ensure thorough mixing and visual confirmation of complete dissolution. - For suspensions, maintain consistent agitation during sampling. - Consider sample filtration (with a compatible filter) before injection if particulates are an issue.
Methodological Issues: Improper sample preparation, dilution errors, or issues with the analytical method itself.- Validate the analytical method for the specific beverage matrix (e.g., test for matrix effects). - Use a stability-indicating HPLC method capable of separating nizatidine from its degradation products. - Ensure accurate and consistent dilutions with appropriate volumetric glassware.
Precipitation or changes in the physical appearance of the preparation. Drug-Excipient Incompatibility: Certain ingredients within the beverage or added excipients may be incompatible with nizatidine. For example, citric acid has been reported to show incompatibility.- Visually inspect preparations at each time point for any changes. - Conduct forced degradation and compatibility studies with individual excipients.
Solubility Issues: The concentration of nizatidine may exceed its solubility in the chosen beverage matrix.- Determine the solubility of nizatidine in the specific beverage before preparing high-concentration samples.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of nizatidine in common fruit juices?

A1: The stability of nizatidine varies depending on the juice. In one study, nizatidine (at a concentration of approximately 2.5 mg/mL) was stable for at least 8 hours at both room and refrigerated temperatures in Gatorade, Cran-Grape juice, apple juice, and V8 vegetable juice. However, after 48 hours at room temperature, significant degradation (>10% loss) was observed in Cran-Grape and V8 juices. In Gatorade and apple juice, nizatidine was stable for up to 48 hours under both refrigerated and room temperature conditions.

Q2: How does storage temperature affect the stability of nizatidine in beverages?

A2: Refrigerated storage (e.g., 5°C) generally improves the stability of nizatidine in beverage preparations compared to room temperature (15-30°C). For beverages where degradation is a concern, such as Cran-Grape and V8 juices, refrigeration is recommended to minimize nizatidine loss over time.

Q3: Is there a correlation between the pH of a beverage and nizatidine degradation?

A3: Based on available research, there appears to be no direct correlation between the pH of various beverage preparations and the extent of nizatidine degradation. However, it is still a critical parameter to measure and control in stability studies, as pH can influence degradation pathways of many pharmaceutical compounds.

Q4: What is the recommended analytical method for quantifying nizatidine in beverage preparations?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and recommended method for the accurate quantification of nizatidine in stability studies. A stability-indicating HPLC method is crucial as it can separate the parent nizatidine peak from any potential degradation products, ensuring that only the active drug is measured.

Q5: Are there any known excipients that are incompatible with nizatidine?

A5: One study on the formulation of nizatidine floating tablets identified an incompatibility with citric acid. It is advisable to conduct compatibility studies when formulating nizatidine with new excipients or in complex beverage matrices that may contain various additives.

Experimental Protocols

Protocol: Nizatidine Stability Assessment in a Beverage Preparation via HPLC

This protocol outlines the key steps for evaluating the stability of nizatidine in a given beverage.

  • Preparation of Nizatidine Stock Solution:

    • Accurately weigh a known amount of nizatidine reference standard.

    • Dissolve it in a suitable solvent (e.g., purified water or a specific buffer) to create a concentrated stock solution.

  • Preparation of Nizatidine-Beverage Samples:

    • Mix the contents of a nizatidine capsule or a known volume of the stock solution with a precise volume of the test beverage to achieve the desired final concentration (e.g., 2.5 mg/mL).

    • Prepare a sufficient volume to allow for sampling at all planned time points.

    • Prepare a control sample using purified water instead of the beverage.

  • Storage Conditions:

    • Divide the nizatidine-beverage preparation into two sets of aliquots in suitable containers.

    • Store one set at room temperature (e.g., 25°C).

    • Store the second set under refrigerated conditions (e.g., 5°C).

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 4, 8, 24, and 48 hours), withdraw an aliquot from each storage condition.

    • Visually inspect the sample for any changes in appearance (e.g., color, precipitation).

    • Measure the pH of the sample.

    • Prepare the sample for HPLC analysis. This may involve dilution and/or filtration.

    • Analyze the samples in triplicate using a validated, stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the concentration of nizatidine at each time point based on the peak area from the HPLC chromatogram and a standard calibration curve.

    • Express the stability as the percentage of the initial (time 0) concentration remaining.

Data Presentation

Table 1: Stability of Nizatidine (2.5 mg/mL) in Various Beverages over 48 Hours
BeverageStorage Temperature% Nizatidine Remaining (Mean)
8 hours
Gatorade Room Temperature>90%
Refrigerated (5°C)>90%
Cran-Grape Juice Room Temperature>90%
Refrigerated (5°C)>90%
Apple Juice Room Temperature>90%
Refrigerated (5°C)>90%
V8 Vegetable Juice Room Temperature>90%
Refrigerated (5°C)>90%
Water (Control) Room Temperature>90%
Refrigerated (5°C)>90%

Data adapted from a study on the stability of nizatidine in extemporaneous oral liquid preparations. ">90%" indicates that there was no significant loss of nizatidine potency, while "<90%" indicates a loss of potency greater than 10%.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep_stock Prepare Nizatidine Stock Solution prep_samples Prepare Nizatidine-Beverage Samples & Control prep_stock->prep_samples storage_rt Room Temperature Storage prep_samples->storage_rt storage_ref Refrigerated Storage prep_samples->storage_ref sampling Sample at 0, 4, 8, 24, 48h storage_rt->sampling storage_ref->sampling inspection Visual Inspection & pH Measurement sampling->inspection hplc HPLC Analysis inspection->hplc data Data Calculation & Reporting hplc->data

Caption: Workflow for Nizatidine Stability Testing in Beverages.

Troubleshooting_Flow start Start: Unexpected Nizatidine Loss check_bev Is the beverage known to cause degradation (e.g., Cran-Grape, V8)? start->check_bev check_temp Was the sample stored at room temperature? check_bev->check_temp Yes check_dissolution Was dissolution complete and uniform? check_bev->check_dissolution No check_temp->check_dissolution No action_refrigerate Action: Store at refrigerated temperature. check_temp->action_refrigerate Yes check_method Is the HPLC method validated and stability-indicating? check_dissolution->check_method Yes action_improve_mixing Action: Improve mixing/sonication. Maintain suspension during sampling. check_dissolution->action_improve_mixing No action_validate_method Action: Validate method for matrix effects. Use stability-indicating parameters. check_method->action_validate_method No end Problem Mitigated check_method->end Yes action_refrigerate->end action_improve_mixing->end action_validate_method->end

Caption: Troubleshooting Logic for Nizatidine Degradation Issues.

References

Nizatidine Intravenous Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability of nizatidine in intravenous (IV) fluids and containers. The information is presented in a question-and-answer format to directly address common issues and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of nizatidine in common IV fluids?

A1: Nizatidine admixtures are generally stable for at least 7 days at room temperature or under refrigeration when mixed with common IV fluids.[1][2][3] When frozen, they can remain stable for up to 30 days in polyvinyl chloride (PVC) bags.[1][2]

Q2: Which IV fluids have been tested for compatibility with nizatidine?

A2: Studies have confirmed the stability of nizatidine in a variety of IV fluids, including 0.9% Sodium Chloride Injection and 5% Dextrose Injection.

Q3: Is there a difference in nizatidine stability between glass bottles and PVC bags?

A3: The stability of nizatidine in admixtures stored in PVC bags has been found to be similar to that of admixtures stored in glass bottles.

Q4: Are there any known incompatibilities or reduced stability with specific IV fluids?

A4: Yes, admixtures of nizatidine at a concentration of 3.0 mg/mL in 8.5% amino acid injection should not be stored at room temperature for longer than four days due to reduced stability.

Q5: What are the recommended storage conditions for nizatidine IV admixtures?

A5: For most common IV fluid admixtures, storage for up to 7 days at either room temperature or under refrigeration is acceptable. For longer-term storage up to 30 days, freezing the admixture in PVC bags is a viable option.

Troubleshooting Guide

Issue: A precipitate is observed after mixing nizatidine with an IV fluid.

Troubleshooting Steps:

  • Verify the IV Fluid: Confirm that the IV fluid used is one of the compatible solutions (e.g., 0.9% Sodium Chloride, 5% Dextrose). Nizatidine's compatibility with a wide range of fluids has been studied, but it's crucial to ensure a recommended fluid was used.

  • Check for Other Additives: Determine if any other drugs were added to the IV bag. The precipitate could be due to an interaction between nizatidine and another medication. Mixing drugs without consulting compatibility data is not recommended.

  • Inspect the Nizatidine Injection: Visually inspect the nizatidine vial for any pre-existing particulates or signs of crystallization before admixture.

  • Review Preparation Technique: Ensure proper aseptic technique was followed during the preparation of the admixture.

Issue: The nizatidine concentration in the IV admixture is lower than expected upon analysis.

Troubleshooting Steps:

  • Assess Storage Conditions: Verify that the admixture was stored at the correct temperature (room temperature, refrigerated, or frozen) and for the appropriate duration as per stability guidelines.

  • Consider the IV Container: While studies show similar stability in glass and PVC, prolonged storage or exposure to extreme temperatures could potentially lead to adsorption to the container material, although this is less common for nizatidine.

  • Evaluate Analytical Method: Ensure the analytical method used to determine the concentration is a stability-indicating assay, such as High-Performance Liquid Chromatography (HPLC), which can distinguish the active drug from its degradation products.

  • Check for Light Exposure: While not explicitly stated as a major factor in the provided search results, prolonged exposure to light can degrade some pharmaceutical compounds. It is good practice to protect IV admixtures from direct, prolonged light.

Data Presentation

Table 1: Stability of Nizatidine in Various IV Fluids and Containers

IV FluidContainerConcentration (mg/mL)Storage ConditionDurationRemaining Concentration (%)Reference
15 different IV fluidsGlass Bottles0.75, 1.5, 3.0Room Temperature7 days92-106
15 different IV fluidsGlass Bottles0.75, 1.5, 3.0Refrigerated7 days92-106
0.9% Sodium ChloridePVC Bags0.75, 3.0Room Temperature7 days92-106
5% DextrosePVC Bags0.75, 3.0Room Temperature7 days92-106
0.9% Sodium ChloridePVC Bags0.75, 3.0Refrigerated7 days92-106
5% DextrosePVC Bags0.75, 3.0Refrigerated7 days92-106
0.9% Sodium ChloridePVC Bags0.75, 3.0Frozen, then thawed30 days92-106
5% DextrosePVC Bags0.75, 3.0Frozen, then thawed30 days92-106
8.5% Amino Acid Inj.Glass Bottles3.0Room Temperature> 4 days< 90

Experimental Protocols

Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Assay for Nizatidine

This protocol outlines the general methodology used to assess the stability of nizatidine in intravenous admixtures.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of nizatidine of a known concentration in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution to various concentrations (e.g., 5-50 μg/mL).

  • Sample Preparation:

    • Prepare nizatidine admixtures by diluting nizatidine injection (25 mg/mL) into the desired IV fluid (e.g., 0.9% Sodium Chloride) and container (e.g., PVC bag) to achieve the target concentrations (e.g., 0.75 mg/mL and 3.0 mg/mL).

    • Store the prepared admixtures under the specified conditions (e.g., room temperature, refrigeration, frozen).

    • At designated time points (e.g., 0.5, 1, 2, 3, and 7 days), withdraw an aliquot of the admixture.

    • Dilute the sample with the mobile phase to fall within the concentration range of the calibration standards.

  • Chromatographic Conditions:

    • Column: Thermo Hypersil BDS-C8 (4.6 × 250 mm, 5 μm particle size) or equivalent C8/C18 column.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M phosphoric acid) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 50:50, v/v).

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detection at a wavelength of 320 nm.

    • Injection Volume: A fixed volume, for example, 20 μL.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the nizatidine standards against their known concentrations.

    • Determine the concentration of nizatidine in the test samples by interpolating their peak areas from the calibration curve.

    • Calculate the percentage of the initial nizatidine concentration remaining at each time point.

    • A stable solution is typically defined as retaining over 90% of the initial drug concentration.

  • Forced Degradation Studies (for method validation):

    • To ensure the analytical method is "stability-indicating," nizatidine is subjected to forced degradation under various stress conditions:

      • Acidic Hydrolysis: e.g., 1M HCl at 80°C for 2 hours.

      • Basic Hydrolysis: e.g., 1M NaOH at 80°C for 30 minutes.

      • Oxidation: e.g., 6% H₂O₂ at 80°C for 30 minutes.

      • Thermal Degradation: Dry heat.

      • Photolytic Degradation: Exposure to UV light.

    • The chromatograms of the stressed samples should show resolution between the intact nizatidine peak and the peaks of any degradation products.

Visualizations

Nizatidine_Stability_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis Nizatidine Nizatidine Injection (25 mg/mL) Admixture Prepare Admixture Nizatidine->Admixture IV_Fluid Intravenous Fluid (e.g., 0.9% NaCl) IV_Fluid->Admixture Container IV Container (PVC Bag or Glass Bottle) Container->Admixture Storage Store under defined conditions (Temp, Light) Admixture->Storage Sampling Sample at Time Points (0, 1, 2, 7 days) Storage->Sampling Dilution Dilute Sample Sampling->Dilution HPLC HPLC Analysis Dilution->HPLC Data Calculate % Remaining HPLC->Data

Caption: Workflow for Nizatidine IV Stability Testing.

Troubleshooting_Logic Start Issue Encountered: Unexpected Result Precipitate Precipitate Observed? Start->Precipitate Low_Conc Low Concentration? Precipitate->Low_Conc No Check_Fluid Verify IV Fluid & Additives Precipitate->Check_Fluid Yes Check_Storage Verify Storage Conditions Low_Conc->Check_Storage Yes Other_Issue Consult Further Literature Low_Conc->Other_Issue No Inspect_Vial Inspect Nizatidine Vial Check_Fluid->Inspect_Vial Review_Technique Review Aseptic Technique Inspect_Vial->Review_Technique Resolve_Precipitate Identify Source of Incompatibility Review_Technique->Resolve_Precipitate Check_Method Validate Analytical Method (HPLC) Check_Storage->Check_Method Consider_Container Assess for Adsorption Check_Method->Consider_Container Resolve_Low_Conc Pinpoint Cause of Degradation Consider_Container->Resolve_Low_Conc

Caption: Troubleshooting Logic for Nizatidine Stability Issues.

References

Identification and characterization of nizatidine impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of nizatidine impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in nizatidine?

A1: Impurities in nizatidine can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients in the formulation.[1] They are broadly categorized as:

  • Process-related impurities: These are substances that are formed during the synthesis of nizatidine. An example is 4-Chloromethyl-2-Dimethylamino methyl thiazole.[1]

  • Degradation products: These arise from the chemical breakdown of nizatidine under the influence of factors like heat, light, moisture, and pH.[2][3] A common degradation product is Nizatidine Sulfoxide (Nizatidine EP Impurity C).[1]

  • Nitrosamine impurities: These have been a focus of regulatory concern and can form under specific conditions.

Q2: Which analytical techniques are most suitable for identifying and quantifying nizatidine impurities?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of nizatidine and its impurities due to its sensitivity and reliability. Advanced methods like Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offer enhanced detection capabilities and shorter analysis times. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for volatile impurities and nitrosamines.

Q3: How can I perform a forced degradation study for nizatidine?

A3: Forced degradation studies, or stress testing, are essential to identify potential degradation products and demonstrate the stability-indicating nature of your analytical method. The drug substance is typically subjected to the following conditions:

  • Acidic and basic hydrolysis: Treatment with acids (e.g., 1N HCl) and bases (e.g., 1M NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 6% H₂O₂).

  • Thermal degradation: Heating the solid drug substance at a high temperature (e.g., 100°C).

  • Photolytic degradation: Exposing the drug substance to UV light.

Troubleshooting Guide

Problem 1: Poor resolution between nizatidine and its impurities in my HPLC chromatogram.

  • Possible Cause: The mobile phase composition may not be optimal for separating compounds with similar polarities.

  • Troubleshooting Steps:

    • Adjust Mobile Phase Ratio: Systematically vary the ratio of the organic and aqueous phases. For reversed-phase HPLC, increasing the aqueous phase content can improve the retention and separation of polar impurities.

    • Change Organic Modifier: If using acetonitrile, consider switching to or adding methanol, or vice-versa. The different selectivities of these solvents can significantly alter the separation.

    • Modify pH of the Aqueous Phase: The ionization state of nizatidine and its impurities can be manipulated by changing the pH of the mobile phase buffer. Experiment with a pH range around the pKa values of the analytes.

    • Gradient Elution: If isocratic elution is not providing adequate separation, develop a gradient method. A gradient allows for the separation of a wider range of polar and non-polar impurities in a single run.

Problem 2: I am unable to detect a known impurity, or the peak is very small.

  • Possible Cause: The detection wavelength may not be optimal for the impurity of interest, or the impurity may be present at a very low concentration.

  • Troubleshooting Steps:

    • Use a Diode Array Detector (DAD): A DAD allows you to examine the entire UV spectrum for each peak, helping you to identify the optimal detection wavelength for each impurity. Some degradation products may not absorb strongly at the wavelength maximum of nizatidine (around 320 nm).

    • Check for Co-elution: The impurity peak may be hidden under the main nizatidine peak or another impurity peak. Employing a higher efficiency column or modifying the mobile phase as described above can help resolve co-eluting peaks.

    • Increase Sample Concentration: If you suspect the impurity is below the limit of detection (LOD), carefully concentrate the sample. Be mindful not to concentrate other components to a level that could overload the column.

    • Use a More Sensitive Detector: If available, an LC-MS system will provide much higher sensitivity and selectivity for impurity detection and identification.

Problem 3: My mass spectrometry data for a degradation product is difficult to interpret.

  • Possible Cause: The impurity may not have been completely isolated, or the fragmentation pattern may be complex.

  • Troubleshooting Steps:

    • Isolate the Impurity: Use preparative HPLC to isolate the impurity of interest. A pure sample will yield a much cleaner mass spectrum.

    • High-Resolution Mass Spectrometry (HRMS): HRMS provides a more accurate mass measurement, which can help in determining the elemental composition of the impurity.

    • Tandem Mass Spectrometry (MS/MS): By selecting the parent ion of the impurity and fragmenting it, you can obtain structural information that aids in its identification.

    • Synthesize the Suspected Impurity: Synthesizing a reference standard of the suspected impurity and comparing its chromatographic and spectral data is a definitive way to confirm its identity.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Nizatidine and Its Impurities

This protocol is a representative method for the separation and quantification of nizatidine and its related substances.

Chromatographic Conditions:

ParameterCondition
Column Waters Symmetry RP18 (50 x 4.6 mm), 3.5 µm
Mobile Phase A Ammonium acetate buffer with diethylamine
Mobile Phase B Methanol and Tetrahydrofuran
Elution Gradient
Flow Rate 1.5 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm and 320 nm
Injection Volume 20 µL

Note: The specific gradient program and buffer preparation should be optimized based on the specific impurities being analyzed.

Protocol 2: Forced Degradation Procedure

Acid Hydrolysis:

  • Dissolve a known concentration of nizatidine in 1N HCl.

  • Heat the solution at 80°C for 2 hours.

  • Cool the solution to room temperature.

  • Neutralize with an appropriate amount of 1N NaOH.

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

Base Hydrolysis:

  • Dissolve a known concentration of nizatidine in 1M NaOH.

  • Heat the solution at 80°C for 30 minutes.

  • Cool the solution to room temperature.

  • Neutralize with an appropriate amount of 1M HCl.

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

Oxidative Degradation:

  • Dissolve a known concentration of nizatidine in a solution of 6% H₂O₂.

  • Heat the solution at 80°C for 30 minutes.

  • Cool the solution to room temperature.

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

Visualizations

Nizatidine_Impurity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection & Identification cluster_3 Characterization & Quantification Drug_Substance Nizatidine Drug Substance/Product Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Drug_Substance->Forced_Degradation Stress Conditions HPLC_UPLC HPLC / UPLC Analysis Drug_Substance->HPLC_UPLC Forced_Degradation->HPLC_UPLC DAD_UV DAD / UV Detection HPLC_UPLC->DAD_UV MS Mass Spectrometry (LC-MS, MS/MS) HPLC_UPLC->MS Impurity_Profile Impurity Profile Generation DAD_UV->Impurity_Profile Structure_Elucidation Structure Elucidation (NMR, IR) MS->Structure_Elucidation Quantification Quantification of Impurities Impurity_Profile->Quantification Structure_Elucidation->Quantification

Caption: Workflow for Nizatidine Impurity Identification and Characterization.

Troubleshooting_HPLC_Resolution Start Poor Peak Resolution Check_Column Check Column (Age, Performance) Start->Check_Column Optimize_Mobile_Phase Optimize Mobile Phase Check_Column->Optimize_Mobile_Phase Adjust_Ratio Adjust Organic/Aqueous Ratio Optimize_Mobile_Phase->Adjust_Ratio Change_Organic Change Organic Modifier (e.g., ACN to MeOH) Optimize_Mobile_Phase->Change_Organic Adjust_pH Adjust pH of Aqueous Phase Optimize_Mobile_Phase->Adjust_pH Use_Gradient Implement Gradient Elution Optimize_Mobile_Phase->Use_Gradient End Resolution Improved Adjust_Ratio->End Change_Organic->End Adjust_pH->End Use_Gradient->End

Caption: Troubleshooting Poor HPLC Peak Resolution.

References

Technical Support Center: Troubleshooting Nizatidine Separation in Reversed-Phase Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the reversed-phase HPLC separation of nizatidine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: I am observing significant peak tailing for my nizatidine peak. What are the potential causes and how can I resolve this?

A: Peak tailing for nizatidine, a basic compound, is a common issue in reversed-phase chromatography. It is often caused by strong interactions between the basic amine groups of nizatidine and acidic silanol groups on the silica-based column packing material.

Potential Causes & Solutions:

  • Silanol Interactions: Free silanol groups on the column's stationary phase can interact with the basic nizatidine molecule, leading to tailing.

    • Solution 1: Use a Base-Deactivated Column: Employ a column specifically designed for basic compounds, such as a Thermo Hypersil BDS-C8 or a similar base-deactivated stationary phase. These columns have fewer accessible silanol groups.[1][2]

    • Solution 2: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with the protonated nizatidine. A mobile phase containing 0.05 M phosphoric acid has been shown to be effective.[1][2]

    • Solution 3: Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase (e.g., 0.05% v/v). TEA will preferentially interact with the active silanol sites, improving the peak shape of nizatidine.[3]

  • Insufficient Mobile Phase Buffer Capacity: If the mobile phase buffer is too weak, the pH at the column surface can differ from the bulk mobile phase, leading to inconsistent ionization of nizatidine and peak tailing.

    • Solution: Ensure your buffer concentration is adequate, typically in the range of 20-50 mM.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the concentration of the nizatidine standard or sample being injected.

2. Q: My nizatidine peak is splitting or showing shoulders. What could be the cause?

A: Peak splitting can be indicative of several issues, from sample preparation to column problems.

Potential Causes & Solutions:

  • Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve and dilute your nizatidine standard and samples in the mobile phase itself.

  • Column Contamination or Degradation: The inlet of the column may be contaminated with strongly retained compounds, or a void may have formed.

    • Solution 1: Column Washing: Flush the column with a strong solvent to remove contaminants.

    • Solution 2: Reverse Column and Flush: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent. This can help to remove particulate matter from the inlet frit.

    • Solution 3: Replace the Column: If the problem persists after thorough cleaning, the column may be irreversibly damaged and require replacement.

  • Co-eluting Impurity: The shoulder or split peak may be a closely eluting impurity or a degradation product.

    • Solution: Review the synthesis or storage conditions of your nizatidine standard. If degradation is suspected, forced degradation studies under acidic, basic, and oxidative conditions can help identify potential degradants. Nizatidine has been shown to be particularly susceptible to degradation under basic and oxidative conditions.

3. Q: I am not getting good resolution between nizatidine and its degradation products. How can I improve the separation?

A: Achieving adequate resolution is critical for a stability-indicating method.

Potential Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The ratio of organic modifier to aqueous buffer may not be optimal for separating nizatidine from its degradants.

    • Solution 1: Adjust Organic Modifier Content: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol). Decreasing the organic content will generally increase retention and may improve the resolution of early-eluting peaks.

    • Solution 2: Change the Organic Modifier: If acetonitrile does not provide adequate resolution, try methanol. The change in solvent selectivity can alter the elution order and improve separation.

    • Solution 3: Modify Mobile Phase pH: Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of nizatidine and some of its degradation products, thereby changing their retention and improving resolution.

  • Inappropriate Column Chemistry: The chosen stationary phase may not be providing the necessary selectivity.

    • Solution: Experiment with different column chemistries. While C8 and C18 columns are common, a phenyl or cyano phase might offer different selectivity and improve the separation.

Troubleshooting Workflow for Poor Resolution

start Poor Resolution of Nizatidine adjust_organic Adjust % Organic Modifier (e.g., Acetonitrile) start->adjust_organic check_resolution1 Resolution Improved? adjust_organic->check_resolution1 change_organic Change Organic Modifier (e.g., to Methanol) check_resolution1->change_organic No end Resolution Achieved check_resolution1->end Yes check_resolution2 Resolution Improved? change_organic->check_resolution2 adjust_ph Adjust Mobile Phase pH check_resolution2->adjust_ph No check_resolution2->end Yes check_resolution3 Resolution Improved? adjust_ph->check_resolution3 change_column Try Different Column Chemistry (e.g., Phenyl, Cyano) check_resolution3->change_column No check_resolution3->end Yes

Caption: A logical workflow for troubleshooting poor resolution in nizatidine HPLC analysis.

Quantitative Data Summary

Table 1: Reported Chromatographic Conditions for Nizatidine Analysis

ParameterMethod 1Method 2Method 3
Column Thermo Hypersil BDS-C8 (250 x 4.6 mm, 5 µm)C8 Shim-pack (250 x 4.6 mm, 5 µm)Nova-Pak C18 (cartridge)
Mobile Phase Acetonitrile: 0.05 M Phosphoric Acid (50:50, v/v)Acetonitrile: Water (90:10, v/v)Acetonitrile: Methanol: 0.02 M Na2HPO4: TEA (10:10:80:0.05, v/v)
Flow Rate 1.0 mL/min1.1 mL/min1.5 mL/min
Detection 320 nm240 nm320 nm
Retention Time ~3.61 min~2.82 minNot Specified
Tailing Factor Not Specified1.202Not Specified
Theoretical Plates 43803373Not Specified

Detailed Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Nizatidine (Based on)

This protocol is suitable for the analysis of nizatidine and its degradation products.

  • Chromatographic System: HPLC with a Diode Array Detector (DAD).

  • Column: Thermo Hypersil BDS-C8 (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of 0.05 M phosphoric acid and acetonitrile (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Detection Wavelength: 320 nm for quantification of nizatidine.

  • Standard Preparation: Prepare a stock solution of nizatidine in methanol and dilute with the mobile phase to the desired concentration (e.g., 20 µg/mL).

Protocol 2: Forced Degradation Studies (Based on)

To assess the stability-indicating nature of the method, forced degradation studies can be performed.

  • Acid Degradation: Mix nizatidine solution with 1 M HCl and heat at 80°C for 2 hours. Neutralize the solution before injection.

  • Base Degradation: Mix nizatidine solution with 1 M NaOH and heat at 80°C for 30 minutes. Neutralize the solution before injection.

  • Oxidative Degradation: Treat nizatidine solution with 6% H₂O₂ and heat at 80°C for 30 minutes.

  • Thermal Degradation: Expose solid nizatidine powder to dry heat at 100°C for 24 hours. Dissolve in methanol and dilute with mobile phase.

  • Photolytic Degradation: Expose solid nizatidine powder to UV irradiation at 254 nm for 3 hours. Dissolve in methanol and dilute with mobile phase.

General Troubleshooting Workflow for HPLC

start Chromatographic Problem Identified (e.g., Peak Tailing, Splitting) check_sample Step 1: Check Sample - Correct solvent? - Degradation? start->check_sample check_mobile_phase Step 2: Check Mobile Phase - Correct composition? - pH correct? - Degassed? check_sample->check_mobile_phase check_hardware Step 3: Check HPLC Hardware - Leaks? - Pump pressure stable? check_mobile_phase->check_hardware check_column Step 4: Check Column - Contaminated? - Void at inlet? - Correct chemistry? check_hardware->check_column solution Implement Solution Based on Findings check_column->solution evaluate Evaluate Results solution->evaluate evaluate->start No, Re-evaluate end Problem Resolved evaluate->end Yes

Caption: A systematic workflow for general HPLC troubleshooting.

References

Technical Support Center: Overcoming Poor Dissolution of Nizatidine in Experimental Preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the dissolution of nizatidine in experimental settings.

Troubleshooting Guide & FAQs

The following sections address common issues and questions related to nizatidine's dissolution characteristics.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor dissolution of nizatidine in my experiments?

A1: Nizatidine is classified as a Biopharmaceutics Classification System (BCS) Class III drug, which means it has high solubility but low permeability.[1][2] However, its dissolution rate can still be a limiting factor for achieving desired experimental outcomes and oral bioavailability. Several factors can contribute to poor dissolution, including:

  • pH of the dissolution medium: Nizatidine's solubility is pH-dependent. While it is soluble in water, its stability and dissolution can be affected by the pH of the medium.[3][4]

  • Polymorphism: The existence of different crystalline forms (polymorphs) of nizatidine can lead to variations in solubility and dissolution rates. Metastable polymorphs are generally more soluble than stable forms.[5]

  • Excipient interactions: The excipients used in a formulation can significantly impact nizatidine's dissolution. Some excipients can enhance dissolution, while others might hinder it or form less soluble complexes.

  • Particle size and surface area: Like many solid dosage forms, the particle size of nizatidine powder can influence its dissolution rate. Smaller particles generally have a larger surface area, leading to faster dissolution.

Q2: What are the recommended solvents for preparing nizatidine stock solutions?

A2: Nizatidine is soluble in several organic solvents. For laboratory purposes, stock solutions can be prepared using:

  • Ethanol: Approximately 5 mg/mL

  • Dimethyl sulfoxide (DMSO): Approximately 20 mg/mL

  • Dimethylformamide (DMF): Approximately 20 mg/mL

For aqueous solutions, nizatidine can be directly dissolved in buffers. Its solubility in PBS (pH 7.2) is approximately 1 mg/mL. It is recommended to prepare fresh aqueous solutions and not store them for more than one day.

Q3: Can the formulation itself be the cause of poor dissolution?

A3: Absolutely. The choice of formulation strategy and excipients is critical. For instance, in tablet formulations, the type and concentration of binders, fillers, and disintegrants can all affect how quickly the tablet breaks apart and the drug dissolves. Coating materials can also play a significant role in the dissolution profile.

Troubleshooting Common Dissolution Problems

Problem 1: My nizatidine powder is not dissolving completely in the aqueous buffer.

  • Possible Cause: The concentration may be exceeding the solubility limit of nizatidine in that specific buffer and pH.

  • Troubleshooting Steps:

    • Verify Solubility: Check the solubility of nizatidine at the pH of your buffer.

    • Adjust pH: If possible, adjust the pH of the medium. Nizatidine is a weak base, and its solubility can be influenced by pH.

    • Use a Co-solvent: For in vitro experiments where permissible, consider using a small percentage of a water-miscible organic solvent like ethanol to aid dissolution.

    • Sonication: Gentle sonication can help to break up powder agglomerates and enhance dissolution.

Problem 2: The dissolution rate of my nizatidine tablet formulation is too slow.

  • Possible Cause: The formulation is not optimized for rapid disintegration and drug release.

  • Troubleshooting Steps:

    • Incorporate Superdisintegrants: The addition of superdisintegrants like Crospovidone or Croscarmellose sodium can significantly improve tablet disintegration and subsequent drug dissolution. Studies have shown that formulations with 15% Crospovidone can achieve very rapid disintegration times.

    • Optimize Binder Concentration: High concentrations of binders can lead to harder tablets that disintegrate slowly. Evaluate and potentially reduce the binder concentration.

    • Consider Solid Dispersion Technology: For a more advanced approach, preparing a solid dispersion of nizatidine with a hydrophilic polymer can dramatically enhance its dissolution rate.

Problem 3: I am observing high variability in dissolution profiles between batches of my formulation.

  • Possible Cause: This could be due to inconsistencies in the raw materials (e.g., different polymorphs of nizatidine) or the manufacturing process.

  • Troubleshooting Steps:

    • Characterize Raw Materials: Perform solid-state characterization (e.g., X-ray powder diffraction) of your nizatidine batches to check for polymorphism.

    • Standardize Manufacturing Process: Ensure that all process parameters, such as mixing times, compression forces, and drying temperatures, are tightly controlled.

    • Evaluate Excipient Consistency: Ensure the grade and supplier of your excipients remain consistent between batches.

Enhancing Nizatidine Dissolution: Key Techniques and Protocols

For researchers looking to proactively improve the dissolution of nizatidine, several formulation strategies have proven effective.

Solid Dispersion Technology

Solid dispersion is a technique where the drug is dispersed in an inert carrier matrix, often a hydrophilic polymer, at a solid state. This can lead to a reduction in drug crystallinity and an increase in surface area, thereby enhancing the dissolution rate.

  • Eudragit E100: This polymer has been shown to be effective in preparing solid dispersions of nizatidine, leading to improved solubility and dissolution.

  • Hydroxypropyl Methylcellulose (HPMC): Different viscosity grades of HPMC can be used to modulate the release of nizatidine. Lower viscosity grades generally lead to faster drug release.

1. Solvent Evaporation Method for Nizatidine-Eudragit E100 Solid Dispersion

This method is suitable for heat-sensitive materials as it avoids high temperatures.

  • Materials: Nizatidine, Eudragit E100, Methanol, Dichloromethane.

  • Procedure:

    • Dissolve nizatidine and Eudragit E100 in a suitable solvent blend, such as methanol and dichloromethane.

    • The mixture is then evaporated under reduced pressure using a rotary evaporator.

    • The resulting solid mass is collected, dried to remove any residual solvent, and then typically ground and sieved to obtain a uniform powder.

2. Spray Drying Method for Nizatidine-Eudragit E100 Solid Dispersion

This technique is advantageous for producing uniform, fine particles.

  • Materials: Nizatidine, Eudragit E100, Ethanol.

  • Procedure:

    • Dissolve nizatidine and Eudragit E100 in ethanol.

    • The solution is then sprayed into a drying chamber where the solvent rapidly evaporates, leaving behind fine solid dispersion particles.

Fast-Dissolving Tablets (FDTs)

FDTs are designed to disintegrate or dissolve rapidly in the mouth without the need for water. This approach can be beneficial for improving patient compliance and can also lead to faster onset of action.

  • Superdisintegrants: Crospovidone, Croscarmellose sodium, and Soy polysaccharide are effective superdisintegrants for nizatidine FDTs.

  • Taste-masking agents: Eudragit E100 can also serve as a taste-masking agent in addition to its role in solid dispersions.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on enhancing nizatidine dissolution.

Table 1: Disintegration and Dissolution of Nizatidine Fast-Dissolving Tablets (FDTs)

Formulation CodeSuperdisintegrant (Concentration)Disintegration Time (seconds)Wetting Time (seconds)Drug Release after 10 min (%)
F1Crospovidone (6%)25.16 ± 0.47112.11 ± 1.15455.43 ± 0.89
F2Crospovidone (10%)15.26 ± 0.3429.23 ± 1.01262.18 ± 0.54
F3Crospovidone (15%)8.40 ± 0.3696.79 ± 1.71268.69 ± 0.65
F4Croscarmellose Sodium (6%)87.13 ± 0.36432.46 ± 2.48831.51 ± 0.74
F5Croscarmellose Sodium (10%)75.24 ± 0.52128.19 ± 1.98738.76 ± 0.92
F6Croscarmellose Sodium (15%)63.59 ± 0.48724.56 ± 2.03445.23 ± 0.78

Data adapted from a study on FDTs prepared with solid dispersions of nizatidine.

Table 2: In Vitro Dissolution of Nizatidine Floating Tablets with Different HPMC Grades

Formulation CodeHPMC Grade% Drug Release after 12 hours
F1K4M~100%
F2E4M~100%
F3K15M81.88%
F4K200M75.81%

Data adapted from a study on floating tablets of nizatidine.

Table 3: Pharmacokinetic Parameters of Nizatidine Formulations with Different Coating Materials

FormulationCoating MaterialCmax (µg/mL)Tmax (hours)AUC (µg.h/mL)
1HPMC0.97 ± 0.471.68 ± 0.373.97 ± 1.61
2Opadry White1.64 ± 1.021.5 ± 0.4610.07 ± 0.21

Data adapted from a study comparing the bioavailability of nizatidine tablets with different coatings.

Visualizations

The following diagrams illustrate key experimental workflows and biological pathways relevant to nizatidine's dissolution and absorption.

experimental_workflow cluster_prep Solid Dispersion Preparation start Start dissolve Dissolve Nizatidine & Polymer in Solvent start->dissolve process Process Solution dissolve->process evaporation Solvent Evaporation (Rotary Evaporator) process->evaporation Solvent Evaporation Method spraying Spray Drying process->spraying Spray Drying Method collect_dry Collect & Dry Solid Mass evaporation->collect_dry spraying->collect_dry grind_sieve Grind & Sieve collect_dry->grind_sieve final_product Final Solid Dispersion Powder grind_sieve->final_product p_glycoprotein_efflux cluster_cell Intestinal Epithelial Cell (Enterocyte) lumen Intestinal Lumen (High Nizatidine Concentration) pgp P-glycoprotein (P-gp) lumen->pgp Passive Diffusion cell_membrane Apical Membrane blood Bloodstream (Low Nizatidine Concentration) pgp->lumen Active Efflux (ATP-dependent) pgp->blood Absorption

References

Adjusting mobile phase for better nizatidine peak resolution in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for nizatidine analysis using High-Performance Liquid Chromatography (HPLC). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal peak resolution for nizatidine.

Troubleshooting & FAQs

This section addresses specific issues you may encounter during your HPLC experiments with nizatidine.

Question: Why is my nizatidine peak tailing?

Answer: Peak tailing for nizatidine, a basic compound, is a common issue in reversed-phase HPLC.[1] The primary cause is often secondary interactions between the basic amine groups on the nizatidine molecule and acidic residual silanol groups on the silica-based column packing.[2] This leads to multiple retention mechanisms, causing the peak to tail.

Here are several strategies to mitigate peak tailing:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase is a highly effective strategy. By using an acidic mobile phase (e.g., with 0.05 M phosphoric acid), nizatidine will be fully protonated.[3][4] This consistent positive charge minimizes interactions with the silanol groups, leading to a more symmetrical peak shape.[5] Aim for a pH that is at least 2 units below the pKa of nizatidine's secondary amine (pKa ≈ 6.7) to ensure complete protonation.

  • Use a Mobile Phase Modifier: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites on the stationary phase. The TEA molecules interact with the silanols, preventing nizatidine from binding to them and thereby reducing tailing.

  • Select an Appropriate Column:

    • End-capped Columns: Use a modern, high-purity, end-capped column (e.g., L1 or C8/C18 phases). End-capping treats the silica surface to reduce the number of accessible free silanol groups.

    • "Base-Deactivated" Columns: These columns are specifically designed to provide excellent peak shape for basic compounds even at neutral pH ranges.

  • Avoid Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing. If you suspect overload, try diluting your sample and reinjecting.

Question: My nizatidine peak is co-eluting with an impurity or another compound. How can I improve the resolution?

Answer: Poor resolution between nizatidine and other peaks can be addressed by modifying the selectivity of your chromatographic system.

  • Change Organic Modifier Percentage: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve the separation between closely eluting peaks.

  • Switch Organic Modifier Type: The choice of organic solvent affects selectivity. If you are using methanol, try switching to acetonitrile, or vice-versa. Acetonitrile often provides different selectivity and sharper peaks compared to methanol.

  • Modify Mobile Phase pH: Altering the pH can change the ionization state of nizatidine or the interfering compounds, which can significantly impact their retention and improve resolution.

  • Adjust Flow Rate: Lowering the flow rate can increase column efficiency and may improve the resolution of critical peak pairs, although this will increase the total run time.

Question: What causes split or broad peaks for nizatidine?

Answer: Split or broad peaks can indicate several issues within the HPLC system or the method itself.

  • Injection Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger (i.e., has a higher organic content) than the mobile phase can cause peak distortion. For best results, dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

  • Column Contamination or Void: A partially blocked column inlet frit or a void in the packing material at the head of the column can cause the sample band to spread unevenly, resulting in split or distorted peaks. This can sometimes be resolved by back-flushing the column or may require column replacement. Using a guard column can help protect the analytical column from particulate matter and strongly retained sample components.

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can contribute to peak broadening. Ensure that all connections are made with appropriate, minimal-length tubing.

Data Presentation: HPLC Methodologies for Nizatidine

The following table summarizes various reported HPLC methods for the analysis of nizatidine, providing a comparative overview of different chromatographic conditions.

ParameterMethod 1 (USP Assay)Method 2 (Acidic Mobile Phase)Method 3 (High Organic)Method 4 (Plasma Assay)
Mobile Phase Methanol:Buffer (24:76, v/v)Acetonitrile:0.05 M H₃PO₄ (50:50, v/v)Acetonitrile:Water (90:10, v/v)ACN:MeOH:Buffer:TEA (10:10:80:0.05, v/v)
Buffer 0.1 M Ammonium Acetate + Diethylamine (pH ~7.5)0.05 M Phosphoric AcidNone0.02 M Disodium Hydrogen Phosphate
Column L1 packing, 4.6 x 150 mm, 5 µmThermo Hypersil BDS-C8, 4.6 x 250 mm, 5 µmShim-pack C8, 4.6 x 250 mm, 5 µmNova-Pak C18 cartridge
Flow Rate 1.0 mL/min1.0 mL/min1.1 mL/min1.5 mL/min
Detection (UV) 254 nm320 nm240 nm320 nm
Retention Time Not Specified~3.61 min~2.82 min~3.0 (Capacity Ratio)

Experimental Protocols

Below are detailed methodologies for two distinct HPLC approaches for nizatidine analysis.

Protocol 1: USP Method for Nizatidine Assay

This protocol is based on the United States Pharmacopeia (USP) guidelines for the assay of nizatidine.

  • Mobile Phase Preparation:

    • Prepare a buffer solution of 0.1 M ammonium acetate.

    • Add diethylamine to the buffer solution and adjust the pH to approximately 7.5.

    • Mix the buffer solution with methanol in a ratio of 76:24 (v/v).

    • Filter the mobile phase through a 0.45 µm filter and degas before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of USP Nizatidine Reference Standard in the mobile phase to obtain a known concentration.

  • Sample Solution Preparation:

    • Prepare the sample containing nizatidine by dissolving it in the mobile phase to achieve a concentration similar to the standard solution.

  • Chromatographic System:

    • Instrument: HPLC system with a UV detector.

    • Column: L1 packing (C18), 4.6 mm x 15 cm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: ~50 µL.

    • Detector Wavelength: 254 nm.

  • Procedure:

    • Inject the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak responses.

    • The retention time of the major peak in the sample solution should correspond to that of the standard solution.

Protocol 2: Stability-Indicating Method with Acidic Mobile Phase

This protocol uses an acidic mobile phase to ensure good peak symmetry, making it suitable for stability studies.

  • Mobile Phase Preparation:

    • Prepare a 0.05 M solution of phosphoric acid in HPLC-grade water.

    • Mix the 0.05 M phosphoric acid solution with acetonitrile in a ratio of 50:50 (v/v).

    • Filter the mobile phase through a 0.45 µm filter and degas.

  • Standard Solution Preparation:

    • Prepare a stock solution of nizatidine (e.g., 1000 µg/mL) in methanol.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentration range (e.g., 5–50 µg/mL).

  • Chromatographic System:

    • Instrument: HPLC system with a Diode Array Detector (DAD) or UV detector.

    • Column: C8, 4.6 mm x 250 mm, 5 µm particle size (e.g., Thermo Hypersil BDS-C8).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 20 µL.

    • Detector Wavelength: 320 nm.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions for quantification. The method is stability-indicating as it can resolve nizatidine from its degradation products.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in nizatidine HPLC analysis.

G start Poor Nizatidine Peak Resolution tailing Problem: Peak Tailing start->tailing coelution Problem: Co-elution / Poor Resolution start->coelution split_broad Problem: Split or Broad Peaks start->split_broad check_pH Adjust Mobile Phase pH (e.g., pH 2.5-3.0 with H₃PO₄) tailing->check_pH Cause: Silanol Interactions check_overload Dilute Sample & Re-inject tailing->check_overload Cause: Column Overload check_column Use High-Purity End-Capped C8/C18 Column check_pH->check_column If tailing persists check_modifier Add Competing Base (e.g., Triethylamine) check_column->check_modifier Alternative/Additional Step adjust_organic Adjust % Organic (Acetonitrile or Methanol) coelution->adjust_organic Modify Retention switch_organic Switch Organic Solvent (ACN <-> MeOH) adjust_organic->switch_organic Modify Selectivity adjust_flow Decrease Flow Rate switch_organic->adjust_flow Improve Efficiency check_solvent Match Injection Solvent to Mobile Phase split_broad->check_solvent Cause: Solvent Mismatch check_column_health Check for Column Void/ Contamination split_broad->check_column_health Cause: Column Damage check_system Minimize Extra-Column Volume (tubing, etc.) check_column_health->check_system If column is OK

Caption: A troubleshooting workflow for common HPLC peak shape issues with nizatidine.

References

Minimizing matrix effects in LC-MS/MS analysis of nizatidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of nizatidine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they impact nizatidine analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, like nizatidine, due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[1][2] In complex biological samples, endogenous components such as proteins, lipids, salts, and phospholipids are common causes of matrix effects.[3][4]

Q2: I'm observing poor sensitivity and inconsistent results for nizatidine. Could this be a matrix effect?

A2: Yes, poor sensitivity, imprecision, and inaccurate results are classic signs of matrix effects. When matrix components co-elute with nizatidine, they can compete for ionization in the mass spectrometer's ion source, leading to suppression of the nizatidine signal. Phospholipids are particularly problematic in plasma samples and often cause ion suppression.

Q3: How can I qualitatively and quantitatively assess matrix effects for my nizatidine analysis?

A3: Two primary methods are used to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a nizatidine standard solution is infused into the LC eluent after the analytical column while a blank matrix extract is injected. Dips or peaks in the baseline signal at the retention time of nizatidine indicate the presence of matrix effects.

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the extent of matrix effects. It involves comparing the peak area of nizatidine in a standard solution prepared in a clean solvent to the peak area of a blank matrix extract spiked with nizatidine at the same concentration.

The matrix effect (ME) can be calculated using the following formula: ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100

A negative value indicates ion suppression, while a positive value signifies ion enhancement.

Q4: What are the primary strategies to reduce or compensate for matrix effects in nizatidine analysis?

A4: The main strategies can be categorized into three areas: Sample Preparation, Chromatographic Separation, and Method of Quantitation. A combination of these is often the most effective approach.

  • Improve Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Optimize Chromatographic Separation: Modifying LC conditions can separate nizatidine from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most recognized technique to compensate for matrix effects. A SIL-IS, such as Nizatidine-d3, will behave nearly identically to nizatidine during sample preparation and ionization, thus correcting for signal variations.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Low signal intensity or complete signal loss for nizatidine. Ion suppression due to co-eluting matrix components, especially phospholipids in plasma samples.1. Enhance Sample Cleanup: Switch from Protein Precipitation to a more selective method like SPE or LLE to better remove interferences. Consider phospholipid removal specific products. 2. Optimize Chromatography: Adjust the mobile phase gradient to better separate nizatidine from the suppression zone. Test a different column chemistry (e.g., phenyl-hexyl instead of C18). 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.
High variability in results between samples (poor precision). Inconsistent matrix effects across different sample lots.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Nizatidine-d3 is commercially available and will co-elute with nizatidine, compensating for variations in ion suppression between samples. 2. Employ Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.
Peak tailing or distorted peak shape for nizatidine. Co-eluting interferences or secondary interactions with the analytical column.1. Improve Chromatographic Separation: See recommendations for "Low signal intensity". 2. Check pH of Mobile Phase: Ensure the mobile phase pH is appropriate for nizatidine's chemical properties to maintain a consistent charge state and good peak shape.
Gradual decrease in instrument performance over a run sequence. Buildup of matrix components (like phospholipids) on the analytical column and in the MS source.1. Implement a Diverter Valve: Program the valve to send the highly contaminated initial and final portions of the eluent to waste, only directing the flow containing the analyte of interest to the MS source. 2. Improve Sample Cleanup: More rigorous sample preparation (SPE, LLE) will reduce the amount of contaminants introduced to the system. 3. Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This is a rapid but generally least clean sample preparation method. A validated method for nizatidine in human plasma and urine utilized methanol for precipitation.

  • Sample Aliquot: Take 100 µL of plasma or urine sample.

  • Add Internal Standard: Spike with an appropriate amount of Nizatidine-d3 internal standard solution.

  • Precipitation: Add 300 µL of cold methanol.

  • Vortex: Mix vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.

  • Supernatant Transfer: Carefully collect the supernatant.

  • Injection: Inject a portion of the supernatant into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner sample extract than PPT by partitioning the analyte into an immiscible organic solvent.

  • Sample Aliquot: Take 500 µL of plasma sample.

  • Add Internal Standard: Spike with Nizatidine-d3 internal standard.

  • pH Adjustment: Adjust the sample pH to make nizatidine neutral, enhancing its extraction into an organic solvent. For nizatidine (a base), adjust the pH to >9.

  • Extraction: Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex/Mix: Vortex for 5-10 minutes.

  • Centrifugation: Centrifuge to separate the aqueous and organic layers.

  • Supernatant Transfer: Transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Injection: Inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective method that can provide the cleanest extracts.

  • Sorbent Selection: Choose a suitable SPE cartridge (e.g., a mixed-mode cation exchange sorbent for a basic compound like nizatidine).

  • Conditioning: Condition the cartridge with methanol followed by water.

  • Equilibration: Equilibrate the cartridge with a buffer similar to the sample matrix.

  • Sample Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining nizatidine.

  • Elution: Elute nizatidine with a stronger solvent (e.g., methanol with a small percentage of formic acid or ammonia).

  • Evaporation & Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.

  • Injection: Inject into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes typical performance data for LC-MS/MS analysis of nizatidine based on published methods.

ParameterPlasmaUrineReference
Sample Preparation Protein Precipitation (Methanol)Protein Precipitation (Methanol)
Internal Standard Nizatidine-d3Nizatidine-d3
Linear Range 5 - 2000 ng/mL0.5 - 80 µg/mL
Lower Limit of Quantification (LLOQ) 5 ng/mL0.5 µg/mL

Visualized Workflows

Troubleshooting Logic for Matrix Effects

MatrixEffectTroubleshooting Troubleshooting Workflow for Nizatidine Matrix Effects start Inconsistent or Poor Nizatidine Signal assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Matrix Effect Confirmed? assess_me->me_present improve_sp Improve Sample Prep (PPT -> LLE/SPE or Phospholipid Removal) me_present->improve_sp Yes no_me Issue is Not Matrix Effect. Check Instrument/Other. me_present->no_me No optimize_lc Optimize Chromatography (Gradient, Column) improve_sp->optimize_lc use_sil Use SIL-IS (Nizatidine-d3) optimize_lc->use_sil re_evaluate Re-evaluate Performance use_sil->re_evaluate

Caption: A logical workflow for identifying and mitigating matrix effects.

General Sample Preparation Workflow

SamplePrepWorkflow General Sample Preparation Workflow for Nizatidine start Biological Sample (e.g., Plasma) spike_is Spike with Nizatidine-d3 IS start->spike_is cleanup Sample Cleanup Method spike_is->cleanup ppt Protein Precipitation (Fast, Less Clean) cleanup->ppt Option 1 lle Liquid-Liquid Extraction (Cleaner) cleanup->lle Option 2 spe Solid-Phase Extraction (Cleanest) cleanup->spe Option 3 analysis Inject into LC-MS/MS System ppt->analysis concentrate Evaporate & Reconstitute (for LLE/SPE) lle->concentrate spe->concentrate concentrate->analysis

Caption: Comparison of common sample preparation techniques for nizatidine analysis.

References

Validation & Comparative

Nizatidine and Ranitidine in Peptic Ulcer Treatment: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical efficacy and safety of two histamine H2-receptor antagonists, nizatidine and ranitidine, in the treatment of peptic ulcers. The information presented is collated from various multicenter, double-blind, randomized clinical trials to support evidence-based research and development in gastroenterology.

Mechanism of Action: H2-Receptor Antagonism

Both nizatidine and ranitidine are competitive antagonists of histamine at the H2-receptors on the basolateral membrane of gastric parietal cells. By blocking these receptors, they inhibit the secretion of gastric acid, a key factor in the pathogenesis of peptic ulcers. This reduction in gastric acid facilitates the healing of duodenal and gastric ulcers and provides relief from associated symptoms.

H2_Receptor_Antagonist_Mechanism cluster_parietal_cell Gastric Parietal Cell cluster_drug_action Drug Action Histamine Histamine H2R H2-Receptor Histamine->H2R Binds to AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H+ ProtonPump->H_ion Secretes Lumen Gastric Lumen H_ion->Lumen Nizatidine Nizatidine Nizatidine->H2R Competitively Blocks Ranitidine Ranitidine Ranitidine->H2R Competitively Blocks

Caption: Mechanism of action of Nizatidine and Ranitidine on gastric parietal cells.

Comparative Efficacy in Peptic Ulcer Healing

Clinical trials have demonstrated that nizatidine is as effective as ranitidine in the treatment of both duodenal and gastric ulcers. Healing rates are comparable between the two drugs at various time points.

Duodenal Ulcer Healing Rates

Multiple studies have shown similar efficacy between nizatidine and ranitidine in healing duodenal ulcers. For instance, a large multicenter trial in Europe involving 777 patients showed comparable healing rates at 4 and 8 weeks for nizatidine (300 mg at night) and ranitidine (300 mg at night).[1] Another study with 141 patients reported that after 4 weeks of treatment, 84.1% of patients treated with nizatidine and 77.5% of those treated with ranitidine showed complete endoscopic ulcer healing.[2] After 8 weeks, the healing rates were identical at 94.2% for both groups.[2]

Clinical Trial Treatment Regimen Number of Patients Healing Rate at 2 Weeks Healing Rate at 4 Weeks Healing Rate at 8 Weeks
European Multicenter Study[1]Nizatidine 300 mg nocte38860% (Germany data)81%92%
Ranitidine 300 mg nocte38964% (Germany data)80%93%
Cooperative Double-Blind Study[2]Nizatidine 300 mg nocte69-84.1%94.2%
Ranitidine 300 mg nocte69-77.5%94.2%
Double-Blind Endoscopically Controlled StudyNizatidine 300 mg nocte18357%87%92%
Ranitidine 300 mg nocte18463%90%96%

Factors such as large ulcer size (>15 mm), a family history of peptic ulcer disease, disease duration of more than 5 years, and heavy smoking were found to impair ulcer healing for both treatment groups.

Gastric Ulcer Healing Rates

In the treatment of benign gastric ulcers, nizatidine has also been shown to be at least as safe and effective as ranitidine. A European multicentre trial involving 252 patients compared nizatidine (300 mg at night or 150 mg twice daily) with ranitidine (150 mg twice daily). The overall healing rates were similar across the groups at both 4 and 8 weeks.

Clinical Trial Treatment Regimen Number of Patients Healing Rate at 4 Weeks Healing Rate at 8 Weeks
European Multicentre TrialNizatidine 150 mg B.D.8066.2%90%
Nizatidine 300 mg nocte8965.2%86.5%
Ranitidine 150 mg B.D.8363%86.7%
Italian Multicentre StudyNizatidine 300 mg nocte3351.5%81.8%
Nizatidine 150 mg B.D.3461.8%88.2%
Ranitidine 150 mg B.D.3476.5%88.2%

In one study, ranitidine (150 mg twice daily) showed a significantly better healing rate at 4 weeks compared to nizatidine (300 mg at night); however, by 8 weeks, the healing rates were not statistically different.

Symptom Relief

Both nizatidine and ranitidine provide effective and comparable relief from peptic ulcer symptoms, particularly night pain.

  • Duodenal Ulcer: In a large European trial, after 4 weeks of therapy, 72% of patients in both the nizatidine and ranitidine groups experienced relief of all symptoms, with over 90% reporting relief of night pain. Another study found that 76% of patients on nizatidine were free from night pain at 2 weeks, and 88% at 4 weeks, with identical results observed in the ranitidine group.

  • Gastric Ulcer: After four weeks of treatment, 66% to 68% of nizatidine-treated patients were symptom-free, and 93% to 95% were free of night pain.

Safety and Tolerability

The safety profiles of nizatidine and ranitidine are similar, with both drugs being well-tolerated in clinical trials.

  • Adverse Events: The incidence and severity of adverse events were comparable between nizatidine and ranitidine treatment groups. The majority of reported events were gastrointestinal in nature.

  • Laboratory Tests: No clinically significant differences in laboratory test results, including hematology and serum chemistries, were observed between the treatment groups. Minimal changes in uric acid values were noted with both drugs. Abnormal liver function tests occurred infrequently and to an equal extent in both nizatidine and placebo groups.

  • Drug-Related Discontinuations: Early discontinuations from trials due to adverse events were more frequent in placebo-treated patients than in those receiving nizatidine.

Experimental Protocols: A General Overview

The clinical trials cited in this guide generally followed a randomized, double-blind, multicenter design.

Clinical_Trial_Workflow PatientScreening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Endoscopy, Symptom Score) PatientScreening->Baseline Randomization Randomization Baseline->Randomization NizatidineArm Nizatidine Treatment Arm Randomization->NizatidineArm RanitidineArm Ranitidine Treatment Arm Randomization->RanitidineArm PlaceboArm Placebo/Alternative Arm (in some trials) Randomization->PlaceboArm FollowUp2W Follow-up at 2 Weeks (in some trials) NizatidineArm->FollowUp2W FollowUp4W Follow-up at 4 Weeks NizatidineArm->FollowUp4W RanitidineArm->FollowUp2W RanitidineArm->FollowUp4W PlaceboArm->FollowUp2W PlaceboArm->FollowUp4W FollowUp2W->FollowUp4W FollowUp8W Follow-up at 8 Weeks FollowUp4W->FollowUp8W Endpoint Primary Endpoint Assessment (Endoscopic Healing) FollowUp8W->Endpoint SecondaryEndpoint Secondary Endpoint Assessment (Symptom Relief, Safety) FollowUp8W->SecondaryEndpoint DataAnalysis Statistical Data Analysis Endpoint->DataAnalysis SecondaryEndpoint->DataAnalysis

References

A Comparative Analysis of Nizatidine and Famotidine in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of histamine H2 receptor antagonists, both nizatidine and famotidine have demonstrated significant efficacy in the preclinical setting for the management of conditions associated with gastric acid secretion. This guide provides a comparative overview of their performance in various preclinical models, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in their evaluation of these therapeutic agents.

Comparative Efficacy in Preclinical Models

Nizatidine and famotidine have been extensively evaluated in animal models for their ability to suppress gastric acid secretion and promote the healing of gastric ulcers.

Gastric Acid Suppression

Both nizatidine and famotidine are potent inhibitors of gastric acid secretion. Preclinical studies in various animal models, including dogs and rats, have consistently shown their effectiveness in reducing basal and stimulated acid output.[1] Famotidine has been reported to be more potent than nizatidine in reducing circadian acidity in some studies.[2]

A study in dogs demonstrated that nizatidine was 6.5, 5, and 4.7 times as active as cimetidine by intravenous administration against acid secretion stimulated by histamine, methacholine, and gastrin, respectively.[1] Another study comparing single daily doses of nizatidine (300 mg), ranitidine (300 mg), and famotidine (40 mg) found that famotidine was more effective than nizatidine in reducing 24-hour intragastric acidity.[2] While the effects on overnight acidity were similar, famotidine and ranitidine produced more anacidity than nizatidine during the morning hours.[2]

ParameterNizatidineFamotidineReference Animal Model
Relative Potency 8.9 times as active as cimetidine (basal acid secretion)20 to 50 times more potent than cimetidineRat, various
Circadian Acidity Less effective than famotidine in reducing 24h acidityMore effective than nizatidine in reducing 24h acidityHuman (clinical study)
Nocturnal Acid Suppression 90% suppression with 300 mg doseSignificant suppression with 40 mg doseHuman (clinical study)
Ulcer Healing

Preclinical models of gastric ulceration are crucial for evaluating the therapeutic potential of anti-ulcer agents. Both nizatidine and famotidine have shown significant efficacy in promoting ulcer healing in these models.

In a rat model of stress-induced gastric emptying delay, nizatidine was found to prevent this delay, a prokinetic action not observed with famotidine. While both drugs effectively increased intragastric pH, there was no significant difference in pH between the nizatidine and famotidine groups in this particular study.

ModelNizatidine EffectFamotidine EffectKey Finding
Stress-induced Gastric Emptying Delay (Rat) Prevents delayDoes not prevent delayNizatidine exhibits a prokinetic effect in addition to acid suppression.
Intragastric pH (Rat) Significant increaseSignificant increaseBoth drugs are effective at raising intragastric pH.

Mechanism of Action and Receptor Binding

Nizatidine and famotidine exert their pharmacological effects by acting as competitive antagonists at the histamine H2 receptors on gastric parietal cells. This action inhibits the binding of histamine and subsequently reduces the secretion of gastric acid.

The affinity of these drugs for the H2 receptor is a key determinant of their potency. While direct comparative preclinical studies providing IC50 or Ki values for both drugs side-by-side are limited in the available literature, data from studies on the human H2 receptor provide insights into their relative binding affinities.

LigandLog KD (at human H2 receptor)
Nizatidine-6.88 ± 0.05
Famotidine-7.89 ± 0.04
(Data from functional CRE-SPAP assays)

These Log KD values suggest that famotidine has a higher affinity for the human H2 receptor compared to nizatidine.

Signaling Pathway and Experimental Workflow

The mechanism of action of nizatidine and famotidine involves the blockade of the histamine H2 receptor-mediated signaling pathway in gastric parietal cells.

H2_Receptor_Signaling_Pathway cluster_antagonists Competitive Antagonists Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Binds G_alpha_s Gαs H2R->G_alpha_s Activates Nizatidine Nizatidine Nizatidine->H2R Blocks Famotidine Famotidine Famotidine->H2R Blocks AC Adenylate Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates H_ion H+ Secretion Proton_Pump->H_ion Increases

Caption: Histamine H2 Receptor Signaling Pathway

A typical experimental workflow to compare the efficacy of nizatidine and famotidine in a preclinical ulcer model is outlined below.

Preclinical_Ulcer_Model_Workflow cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Wistar Rats) Fasting Fasting Period (e.g., 24 hours) Animal_Model->Fasting Grouping Randomly Assign to Groups (Vehicle, Nizatidine, Famotidine) Fasting->Grouping Drug_Admin Administer Test Compounds (Oral or IP) Grouping->Drug_Admin Ulcer_Induction Induce Gastric Ulcers (e.g., Pylorus Ligation, NSAID administration) Sacrifice Euthanize Animals (e.g., after 4-6 hours) Ulcer_Induction->Sacrifice Drug_Admin->Ulcer_Induction Stomach_Excision Excise Stomach Sacrifice->Stomach_Excision Analysis Analyze Gastric Contents & Ulcer Index Stomach_Excision->Analysis Gastric_Volume Measure Gastric Volume pH_Measurement Measure pH Ulcer_Scoring Score Ulcer Index

Caption: Experimental Workflow for Comparative Efficacy

Experimental Protocols

Pylorus Ligation-Induced Ulcer Model in Rats

This model is widely used to assess the anti-secretory and anti-ulcer activity of drugs.

Procedure:

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Fasting: Animals are fasted for 24-48 hours before the experiment, with free access to water.

  • Anesthesia: The rats are anesthetized using a suitable anesthetic agent (e.g., ether or isoflurane).

  • Surgical Procedure: A midline incision is made in the abdomen to expose the stomach. The pyloric end of the stomach is carefully ligated with a silk suture, ensuring that the blood supply is not compromised. The abdominal wall is then sutured.

  • Drug Administration: Nizatidine, famotidine, or the vehicle is administered orally or intraperitoneally immediately after pylorus ligation.

  • Post-operative Period: The animals are kept in individual cages and deprived of food and water.

  • Sample Collection: After a specified period (e.g., 4-6 hours), the animals are euthanized. The stomach is dissected out, and the gastric contents are collected.

  • Analysis:

    • Gastric Volume: The volume of the gastric juice is measured.

    • Gastric Acidity: The pH of the gastric juice is determined using a pH meter. Total acidity can be measured by titrating against 0.01 N NaOH.

    • Ulcer Index: The stomach is opened along the greater curvature, and the inner surface is examined for ulcers. The ulcers are scored based on their number and severity.

Measurement of Gastric Acid Secretion in Anesthetized Rats

This protocol allows for the continuous measurement of gastric acid secretion.

Procedure:

  • Animals and Anesthesia: Rats are anesthetized with urethane.

  • Surgical Preparation: A cannula is inserted into the trachea to ensure a clear airway. The esophagus is cannulated for gastric perfusion, and another cannula is placed in the pylorus to collect the perfusate.

  • Gastric Perfusion: The stomach is continuously perfused with a solution (e.g., saline) at a constant rate.

  • Stimulation of Acid Secretion: Gastric acid secretion is stimulated by the continuous intravenous infusion of a secretagogue such as histamine or pentagastrin.

  • Drug Administration: Nizatidine or famotidine is administered intravenously to assess its inhibitory effect on stimulated acid secretion.

  • Sample Collection and Analysis: The perfusate is collected at regular intervals, and the acid concentration is determined by titration with a standard base.

Histamine H2 Receptor Binding Assay

This in vitro assay is used to determine the affinity of compounds for the H2 receptor.

Procedure:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the histamine H2 receptor (e.g., CHO-K1 cells stably transfected with the human H2 receptor).

  • Radioligand: A radiolabeled H2 receptor ligand, such as [³H]tiotidine, is used.

  • Assay: The prepared membranes are incubated with the radioligand in the presence and absence of varying concentrations of the test compounds (nizatidine or famotidine).

  • Separation and Counting: The bound radioligand is separated from the unbound ligand by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the inhibitory concentration (IC50) of the test compounds, from which the inhibition constant (Ki) can be calculated. This provides a measure of the drug's affinity for the receptor.

Conclusion

Both nizatidine and famotidine are effective histamine H2 receptor antagonists with proven efficacy in preclinical models of gastric acid suppression and ulcer healing. While famotidine appears to be a more potent inhibitor of gastric acid secretion, likely due to its higher affinity for the H2 receptor, nizatidine possesses a unique prokinetic property that may offer additional therapeutic benefits in certain conditions. The choice between these agents in a research or drug development context will depend on the specific experimental goals and the desired pharmacological profile. The detailed protocols provided herein offer a foundation for the continued investigation and comparison of these and other anti-ulcer agents.

References

A Head-to-Head Comparison of Nizatidine and Cimetidine on Gastric Acid Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the H2 receptor antagonists, nizatidine and cimetidine, focusing on their efficacy in inhibiting gastric acid secretion. The information presented is supported by experimental data from both preclinical and clinical studies, offering a comprehensive resource for researchers in gastroenterology and pharmacology.

Executive Summary

Nizatidine and cimetidine are both histamine H2 receptor antagonists that competitively inhibit the action of histamine on parietal cells, thereby reducing gastric acid secretion. Experimental evidence consistently demonstrates that nizatidine is a more potent and, in some cases, a more effective inhibitor of gastric acid secretion than cimetidine on a milligram-for-milligram basis.

Data Presentation

The following tables summarize the key quantitative data from comparative studies of nizatidine and cimetidine.

Table 1: Comparative Potency of Nizatidine and Cimetidine in Preclinical Models

Experimental ModelParameter MeasuredRelative Potency (Nizatidine vs. Cimetidine)Reference
Isolated Bullfrog Gastric MucosaHistamine-stimulated acid secretion17.8 times more active
Chronic Gastric Fistula Rats (s.c. administration)Basal acid secretion8.9 times more active
Vagally Innervated Gastric Fistula Dogs (i.v. administration)Histamine-stimulated acid secretion6.5 times more active
Heidenhain Pouch Dogs (i.v. administration)Methacholine-stimulated acid secretion5.0 times more active
Heidenhain Pouch Dogs (i.v. administration)Gastrin-stimulated acid secretion4.7 times more active
Dogs (p.o. administration)Histamine-stimulated acid secretion5 to 10 times more active

Table 2: Comparison of Nizatidine and Cimetidine on Betazole-Stimulated Gastric Acid Secretion in Humans

Treatment (Single Oral Dose)Mean Inhibition of H+ Output (%)Statistical Significance vs. 300 mg CimetidineReference
Placebo--
Nizatidine 75 mgNot significantly differentNo
Nizatidine 150 mgSignificantly greaterYes
Nizatidine 300 mgSignificantly greaterYes
Cimetidine 300 mgBaseline for comparison-

Table 3: Effect of Nizatidine and Cimetidine on Basal Gastric Acid Secretion in Rats (Pylorus-Ligated Model)

Treatment (s.c. administration)Suppression of Basal Gastric Acid Secretion (%)Reference
Nizatidine 100 mg/kg82.8%
CimetidineData for direct comparison not provided in the same study

Experimental Protocols

Betazole-Stimulated Gastric Secretion in Healthy Human Subjects

This protocol is based on a double-blind, placebo-controlled, crossover study design.

  • Subject Selection: Healthy adult male volunteers with no history of gastrointestinal disease.

  • Washout Period: Subjects abstain from all medications for at least one week prior to each study period.

  • Procedure:

    • Subjects fast overnight.

    • A nasogastric tube is inserted into the stomach for gastric content aspiration.

    • Basal gastric secretions are collected for a baseline measurement.

    • A single oral dose of the test drug (nizatidine, cimetidine, or placebo) is administered.

    • One hour after drug administration, a subcutaneous injection of betazole (a histamine analog) is given to stimulate gastric acid secretion.

    • Gastric secretions are collected continuously in 15-minute fractions for 2 hours following betazole stimulation.

  • Analysis:

    • Volume: Measured directly.

    • pH: Determined using a calibrated pH meter.

    • H+ Concentration: Calculated from the pH value.

    • H+ Output: Calculated by multiplying the H+ concentration by the volume of secretion for each fraction.

    • Pepsin Concentration and Output: Determined by a suitable biochemical assay, such as the hemoglobin substrate method.

Pylorus Ligation (Shay Rat) Model for Basal Gastric Acid Secretion

This is a widely used preclinical model to evaluate the anti-secretory effects of drugs.

  • Animal Model: Male Wistar rats, fasted for 24-48 hours with free access to water.

  • Procedure:

    • Rats are anesthetized (e.g., with ether or a suitable injectable anesthetic).

    • A midline abdominal incision is made to expose the stomach.

    • The pyloric end of the stomach is carefully ligated to prevent gastric emptying.

    • The test drug (nizatidine or cimetidine) or vehicle is administered subcutaneously or intraperitoneally.

    • The abdominal incision is closed.

    • After a set period (e.g., 4 hours), the rats are euthanized.

    • The esophagus is clamped, and the stomach is removed.

  • Analysis:

    • The gastric contents are collected and centrifuged.

    • The volume of the supernatant is measured.

    • The pH of the gastric juice is determined.

    • Total acidity is measured by titration with a standard base (e.g., 0.01 N NaOH).

Mandatory Visualization

Signaling Pathway of Histamine-Stimulated Gastric Acid Secretion

G cluster_parietal_cell Parietal Cell cluster_drugs H2 Receptor Antagonists Histamine Histamine H2R H2 Receptor Histamine->H2R AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes K_ion K+ ProtonPump->K_ion Uptakes Lumen Gastric Lumen H_ion->Lumen Nizatidine Nizatidine Nizatidine->H2R Competitively Inhibit Cimetidine Cimetidine Cimetidine->H2R Competitively Inhibit

Caption: Histamine signaling pathway in parietal cells and the mechanism of action of H2 receptor antagonists.

Experimental Workflow for Betazole-Stimulated Gastric Secretion Study

G start Subject Recruitment (Healthy Volunteers) washout Medication Washout (1 week) start->washout fasting Overnight Fasting washout->fasting ng_tube Nasogastric Tube Insertion fasting->ng_tube baseline Basal Secretion Collection ng_tube->baseline dosing Oral Administration (Nizatidine, Cimetidine, or Placebo) baseline->dosing stimulation Betazole Injection (1 hour post-dosing) dosing->stimulation collection Gastric Secretion Collection (15-min fractions for 2 hours) stimulation->collection analysis Sample Analysis (Volume, pH, H+ Output, Pepsin) collection->analysis end Data Interpretation analysis->end

Caption: Workflow of a clinical study investigating the effects of H2RAs on stimulated gastric acid secretion.

Conclusion

The presented data indicates that nizatidine is a more potent inhibitor of gastric acid secretion than cimetidine. In human studies, 150 mg and 300 mg doses of nizatidine were significantly more effective at depressing betazole-stimulated gastric acid secretion than 300 mg of cimetidine. Preclinical data further support the greater potency of nizatidine across various models and stimulation methods. This enhanced potency may have clinical implications for dosing and efficacy in the management of acid-related disorders. Researchers and drug development professionals should consider these differences in potency when designing new therapeutic strategies or evaluating the efficacy of gastric acid suppressants.

A Comparative Guide to HPLC Methods for Nizatidine Analysis: USP Pharmacopeial vs. a Validated Stability-Indicating Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the United States Pharmacopeia (USP) official method and a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of nizatidine in pharmaceutical dosage forms. The information presented is intended to assist researchers and quality control analysts in selecting the most appropriate analytical method for their specific needs, with a focus on data integrity, method robustness, and efficiency.

Executive Summary

The official USP pharmacopeial method for nizatidine assay provides a reliable quality control standard. However, modern, validated HPLC methods, such as the stability-indicating HPLC-DAD method detailed in this guide, can offer significant advantages in terms of specificity, particularly in the presence of degradation products, and may provide faster analysis times. This guide presents a side-by-side comparison of the chromatographic conditions, system suitability requirements, and validation parameters of both methods, supported by experimental data from published studies. The validated HPLC-DAD method demonstrates excellent linearity, accuracy, precision, and sensitivity, and its results are statistically comparable to the USP method, indicating its suitability for routine quality control and stability studies.

Comparison of Chromatographic Conditions

A clear difference in the chromatographic conditions is observed between the USP method and the validated stability-indicating HPLC-DAD method. The latter utilizes a different stationary phase and a simpler isocratic mobile phase, which can contribute to a shorter run time and improved peak symmetry.

ParameterUSP Pharmacopeial MethodValidated Stability-Indicating HPLC-DAD Method
Column L1 packing (C18), 4.6 mm x 15 cm, 5 µmThermo Hypersil BDS-C8, 4.6 mm x 250 mm, 5 µm
Mobile Phase Filtered and degassed mixture of Buffer solution and methanol (76:24)¹0.05 M phosphoric acid and acetonitrile (50:50, v/v)[1]
Flow Rate About 1 mL/min1 mL/min[1]
Detection UV, 254 nmDAD, 320 nm[1]
Injection Volume About 10 µL20 µL
Retention Time Not specified, but adjustments can be madeApproximately 3.61 min[1]

¹Buffer solution: 0.1 M ammonium acetate with 1 mL of diethylamine, adjusted to pH 7.5 with acetic acid.

System Suitability and Method Validation

System suitability testing is crucial to ensure the performance of the chromatographic system. The USP sets specific requirements for its method. The validated HPLC-DAD method has been rigorously tested according to ICH guidelines, demonstrating its reliability and robustness.

System Suitability
ParameterUSP Pharmacopeial Method (Requirements)Validated Stability-Indicating HPLC-DAD Method (Experimental Data)
Theoretical Plates Not less than 15003373[2]
Tailing Factor Not more than 2.01.202
Relative Standard Deviation (%RSD) Not more than 1.5% for replicate injections0.61
Method Validation Parameters

The validated HPLC-DAD method has been thoroughly evaluated for its performance characteristics, as summarized in the table below.

Validation ParameterValidated Stability-Indicating HPLC-DAD Method
Linearity Range 5–50 µg/mL
Correlation Coefficient (r²) >0.9999
Accuracy (% Recovery) 99.3 ± 0.49% to 101.2 ± 0.06% at different spiking levels
Precision (Repeatability, %RSD) 0.61
Limit of Detection (LOD) 0.011 µg/mL
Limit of Quantification (LOQ) 0.049 µg/mL
Specificity The method is specific and stability-indicating, capable of resolving nizatidine from its degradation products formed under stress conditions (acidic, basic, oxidative, thermal, and photolytic degradation).
Robustness The method was shown to be robust with respect to small, deliberate variations in flow rate (±0.1 mL/min), mobile phase composition (±5% organic), and detection wavelength (±2 nm).

A key finding from the literature is that the assay results from the validated HPLC-DAD method were statistically compared to the USP 2011 pharmacopeial method, and no significant difference was observed. This provides strong evidence for the suitability of the alternative method as a reliable replacement.

Experimental Protocols

USP Pharmacopeial Method: Assay

1. Buffer Solution Preparation:

  • Dissolve 5.9 g of ammonium acetate in 760 mL of water to prepare a 0.1 M solution.

  • Add 1 mL of diethylamine and adjust the pH to 7.5 with acetic acid.

2. Mobile Phase Preparation:

  • Prepare a filtered and degassed mixture of the Buffer solution and methanol in a 76:24 ratio.

3. Standard Preparation:

  • Accurately weigh a quantity of USP Nizatidine Reference Standard (RS) and dissolve it in the Mobile phase to obtain a solution with a known concentration of about 0.3 mg/mL. Sonication may be used to aid dissolution.

4. Assay Preparation:

  • Accurately weigh about 15 mg of Nizatidine and transfer it to a 50-mL volumetric flask.

  • Dissolve in and dilute to volume with the Mobile phase. Mix well.

5. Chromatographic Procedure:

  • Set the chromatograph with a 254-nm detector and a 4.6-mm × 15-cm column with L1 packing.

  • Set the flow rate to about 1 mL/min.

  • Inject equal volumes (about 10 µL) of the Standard preparation and the Assay preparation into the chromatograph.

  • Record the chromatograms and measure the peak areas for the major peaks.

6. Calculation:

  • Calculate the quantity of nizatidine in the portion of Nizatidine taken using the formula provided in the USP monograph.

Validated Stability-Indicating HPLC-DAD Method

1. Mobile Phase Preparation:

  • Prepare a mixture of 0.05 M phosphoric acid and acetonitrile in a 50:50 (v/v) ratio.

  • Filter and degas the mobile phase before use.

2. Standard Stock Solution Preparation:

  • Accurately weigh 10 mg of Nizatidine standard and transfer it to a 10-mL volumetric flask.

  • Add 5 mL of diluent (mobile phase) and sonicate to dissolve.

  • Dilute to volume with the diluent to obtain a stock solution of 1000 µg/mL.

3. Working Standard Solution Preparation:

  • From the stock solution, prepare working standard solutions of desired concentrations (e.g., 2 to 14 µg/mL for linearity studies) by appropriate dilution with the mobile phase.

4. Sample Preparation (from synthetic mixture):

  • Accurately weigh a quantity of the synthetic mixture equivalent to 10 mg of Nizatidine into a 10-mL volumetric flask.

  • Add diluent, sonicate to dissolve, and dilute to volume.

  • Filter the solution through a suitable membrane filter.

  • Further dilute to a final working concentration (e.g., 6 µg/mL).

5. Chromatographic Procedure:

  • Set up the HPLC system with a Thermo Hypersil BDS-C8 column (4.6 × 250 mm, 5 µm) and a DAD detector set at 320 nm.

  • Set the flow rate to 1 mL/min.

  • Inject 20 µL of the standard and sample solutions.

  • Record the chromatograms and measure the peak areas.

HPLC Method Validation Workflow

The following diagram illustrates the typical workflow for validating an HPLC method, as demonstrated by the stability-indicating method for nizatidine.

HPLC_Validation_Workflow MethodDevelopment Method Development & Optimization Specificity Specificity & Forced Degradation MethodDevelopment->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision Accuracy->Precision Repeatability Repeatability (Intra-day) Precision->Repeatability IntermediatePrecision Intermediate Precision (Inter-day) Precision->IntermediatePrecision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Testing Robustness->SystemSuitability ValidatedMethod Validated HPLC Method SystemSuitability->ValidatedMethod

Caption: Workflow for HPLC Method Validation.

Conclusion

Both the USP pharmacopeial method and the validated stability-indicating HPLC-DAD method are suitable for the quality control of nizatidine. The choice of method will depend on the specific requirements of the analysis. The USP method provides a standardized procedure that is widely accepted. The validated stability-indicating HPLC-DAD method offers a more specific and potentially faster alternative, which is particularly advantageous for stability studies where the presence of degradation products is a concern. The comprehensive validation data for the alternative method provides a high degree of confidence in its performance and reliability.

References

Comparative Analysis of Analytical Techniques for Nizatidine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the cross-validation of analytical methods for the quantification of nizatidine. This guide provides a comprehensive comparison of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC), supported by experimental data and detailed protocols.

Nizatidine, a histamine H2-receptor antagonist, is widely used for the treatment of duodenal ulcers and gastroesophageal reflux disease.[1] Accurate and reliable quantification of nizatidine in bulk drug, pharmaceutical formulations, and biological fluids is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety.[2][3] This guide presents a comparative overview of various analytical techniques, summarizing their performance based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[4][5]

Performance Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for nizatidine analysis due to its high sensitivity and reliability. However, UV-Vis Spectrophotometry and HPTLC offer simpler and more cost-effective alternatives for routine quality control. The following tables summarize the quantitative performance of these methods based on published validation data.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods
Parameter Method 1 (RP-HPLC) Method 2 (HPLC-DAD) Method 3 (HPLC in Plasma)
Linearity Range 2 - 14 µg/mL5 - 50 µg/mL0.02 - 5 µg/mL
Correlation Coefficient (r²) 0.9993>0.9999≥0.999
Accuracy (% Recovery) 99.1 - 101.2%≥98.2%>90%
Precision (% RSD) 0.61Not Specified≤ 4.2%
Limit of Detection (LOD) 0.011 µg/mLNot Specified0.01 µg/mL
Limit of Quantification (LOQ) 0.049 µg/mLNot Specified0.02 µg/mL
Retention Time 2.816 min3.61 min3.0 (Capacity Ratio)
Table 2: UV-Visible Spectrophotometry and High-Performance Thin-Layer Chromatography (HPTLC)
Parameter UV-Vis Spectrophotometry HPTLC
Linearity Range 5 - 40 µg/mLNot Specified
Correlation Coefficient (r²) 0.998Not Specified
Accuracy (% Recovery) Not SpecifiedNot Specified
Precision (% RSD) Not SpecifiedNot Specified
Limit of Detection (LOD) Not Specified5.47 - 9.37 ng/band
Limit of Quantification (LOQ) Not Specified16.30 - 31.26 ng/band
λmax / Detection Wavelength 325 nm320 nm

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. The following sections provide an overview of the experimental protocols for HPLC, UV-Vis Spectrophotometry, and HPTLC based on published studies.

High-Performance Liquid Chromatography (HPLC)

A common approach for nizatidine quantification is Reverse-Phase HPLC (RP-HPLC). A stability-indicating HPLC-DAD method has also been developed. For analysis in biological fluids like plasma, a deproteinization step is typically required.

Method 1: RP-HPLC for Bulk and Synthetic Nizatidine

  • Mobile Phase: A mixture of acetonitrile and water (90:10 v/v) is used as the mobile phase.

  • Column: A C8 shim-pack column (250 mm x 4.6 mm, 5 µm) is employed for separation.

  • Flow Rate: The mobile phase is delivered at a flow rate of 1.1 mL/min.

  • Detection: The eluent is monitored at a wavelength of 240 nm.

  • Standard Preparation: A stock solution of nizatidine (1000 µg/mL) is prepared, from which working standards (2-14 µg/mL) are made.

Method 2: HPLC-DAD for Nizatidine in Capsules

  • Mobile Phase: The mobile phase consists of a 50:50 (v/v) mixture of 0.05 M phosphoric acid and acetonitrile.

  • Column: A Thermo Hypersil BDS-C8 column (4.6 x 250 mm, 5 µm particle size) is used.

  • Flow Rate: The mobile phase is pumped at a rate of 1 mL/min.

  • Detection: Quantification is based on the peak area at 320 nm.

Method 3: HPLC for Nizatidine in Human Plasma

  • Sample Preparation: Plasma samples (200 µL) are deproteinized by filtration.

  • Mobile Phase: A mixture of 0.02 mol/L disodium hydrogen phosphate, acetonitrile, methanol, and triethylamine (80:10:10:0.05 v/v) is used.

  • Column: A Nova-Pak C18 cartridge is used for separation at room temperature.

  • Flow Rate: The mobile phase is delivered at 1.5 mL/min.

  • Detection: Spectrophotometric detection is performed at 320 nm.

UV-Visible Spectrophotometry

This technique provides a simple and rapid method for the quantification of nizatidine in pharmaceutical formulations.

  • Solvent: Nizatidine is dissolved in 0.1 N HCl (pH 1.2).

  • Wavelength of Maximum Absorbance (λmax): The drug exhibits maximum absorbance at 325 nm.

  • Standard Preparation: A standard stock solution of nizatidine is prepared by dissolving 100 mg of the drug in 100 mL of 0.1N HCl to get a concentration of 1000 µg/mL. A working stock solution of 100 µg/mL is then prepared by diluting 10 mL of the stock solution to 100 mL with 0.1 N HCl.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a valuable technique for the stability-indicating assay of nizatidine, capable of separating the drug from its degradation products.

  • Stationary Phase: HPTLC precoated silica gel plates are used.

  • Mobile Phase: A mixture of acetonitrile and acetate buffer pH 5.8 (70:30, v/v) is used for the development of the chromatogram.

  • Detection: Densitometric measurements are performed in absorbance mode at 320 nm.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the quantification of nizatidine using HPLC, UV-Vis Spectrophotometry, and HPTLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Sample Dissolution Dissolution & Dilution Sample->Dissolution Standard Standard Standard->Dissolution Filtration Filtration Dissolution->Filtration Injector Autosampler/Injector Filtration->Injector Column HPLC Column Injector->Column Detector UV/DAD Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: General workflow for nizatidine quantification by HPLC.

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Sample Sample Dissolution Dissolution in 0.1N HCl Sample->Dissolution Standard Standard Standard->Dissolution Spectrophotometer UV-Vis Spectrophotometer Dissolution->Spectrophotometer Absorbance Measure Absorbance at 325 nm Spectrophotometer->Absorbance CalibrationCurve Calibration Curve Absorbance->CalibrationCurve Concentration Calculate Concentration CalibrationCurve->Concentration

Caption: General workflow for nizatidine quantification by UV-Vis Spectrophotometry.

HPTLC_Workflow cluster_prep Sample & Standard Application cluster_chromatography Chromatographic Development cluster_analysis Densitometric Analysis Sample Sample Spotting Spotting on HPTLC Plate Sample->Spotting Standard Standard Standard->Spotting Development Plate Development in Mobile Phase Spotting->Development Drying Drying the Plate Development->Drying Scanning Densitometric Scanning at 320 nm Drying->Scanning Quantification Quantification Scanning->Quantification

Caption: General workflow for nizatidine quantification by HPTLC.

References

A Comparative Analysis of the Genotoxic Potential of H2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genotoxic potential of four commonly used H2 receptor antagonists: cimetidine, ranitidine, famotidine, and nizatidine. The information presented is based on a review of available experimental data from a variety of in vitro and in vivo genotoxicity assays. This document is intended to serve as a resource for researchers and professionals involved in drug development and safety assessment.

Executive Summary

H2 receptor antagonists are a class of drugs that decrease gastric acid production. While they are generally considered safe for therapeutic use, some have been the subject of scrutiny regarding their potential to cause genetic damage. This guide summarizes the findings from key genotoxicity studies, including the Ames test, micronucleus assay, chromosomal aberration assay, comet assay, and unscheduled DNA synthesis (UDS) assay.

Our review of the literature indicates the following:

  • Cimetidine has shown conflicting results, with some studies indicating genotoxic potential in rat hepatocytes, while studies in human hepatocytes have been negative. This suggests a possible species-specific effect.

  • Ranitidine itself has largely tested negative for genotoxicity in standard assays. However, there is a significant concern regarding the formation of the genotoxic compound N-nitrosodimethylamine (NDMA) when ranitidine is exposed to certain conditions, particularly in the presence of nitrites.

  • Famotidine has consistently demonstrated a lack of genotoxic potential across a range of standard assays.

  • Nizatidine has been shown to have genotoxic potential at high concentrations in both in vitro and in vivo studies.

The following sections provide a detailed breakdown of the experimental data, methodologies, and potential mechanistic pathways related to the genotoxicity of these compounds.

Data Presentation: A Comparative Overview of Genotoxicity

The following tables summarize the quantitative and qualitative findings from various genotoxicity assays for each of the four H2 receptor antagonists.

Table 1: Summary of In Vitro Genotoxicity Data

Assay Cimetidine Ranitidine Famotidine Nizatidine
Ames Test (Bacterial Reverse Mutation Assay) Negative[1]Negative[2]Negative[3]Data not available
Chromosomal Aberration (in vitro) Data not availableData not availableNegativePositive (at high concentrations)[4]
Comet Assay (Single Cell Gel Electrophoresis) Data not availableData not availableData not availablePositive (DNA damage at high concentrations in human lymphocytes)[4]
Unscheduled DNA Synthesis (UDS) Positive (dose-dependent in rat hepatocytes); Negative (in human hepatocytes)Data not availableData not availableData not available

Table 2: Summary of In Vivo Genotoxicity Data

Assay Cimetidine Ranitidine Famotidine Nizatidine
Micronucleus Test Data not availableNegativeNegativePositive (at high doses)
Chromosomal Aberration (in vivo) Data not availableNegativeNegativePositive (chromosomal damage at high doses)
Unscheduled DNA Synthesis (UDS) Negative (in rat liver)Negative (in rat stomach)Data not availableData not available

Experimental Protocols

Detailed methodologies for the key genotoxicity assays cited in this guide are outlined below. These protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.

Protocol Overview:

  • Strain Selection: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) is selected to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction), which is typically derived from rat liver homogenate. This is to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound on a minimal agar plate containing a trace amount of histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vivo Micronucleus Assay

The in vivo micronucleus test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts of bone marrow or peripheral blood of rodents.

Protocol Overview:

  • Animal Model: Typically, mice or rats are used.

  • Dosing: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A positive control (a known clastogen) and a negative control (vehicle) are also included.

  • Sample Collection: At appropriate time intervals after the last dose (e.g., 24 and 48 hours), bone marrow is extracted from the femur or peripheral blood is collected.

  • Slide Preparation: Smears of the bone marrow or blood are prepared on microscope slides.

  • Staining: The slides are stained with a dye that allows for the differentiation of polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).

  • Analysis: The frequency of micronucleated PCEs (MN-PCEs) is determined by microscopic examination. A significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the negative control group indicates genotoxicity.

In Vitro Chromosomal Aberration Assay

This assay is designed to identify agents that cause structural chromosomal aberrations in cultured mammalian cells.

Protocol Overview:

  • Cell Culture: A suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

  • Exposure: The cells are exposed to the test substance at various concentrations, both with and without metabolic activation (S9 mix).

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest the cells in the metaphase stage of mitosis.

  • Harvesting and Slide Preparation: The cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining and Analysis: The chromosomes are stained, and metaphase spreads are analyzed microscopically for structural aberrations (e.g., breaks, gaps, deletions, exchanges). The number of cells with aberrations and the types of aberrations are recorded.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol Overview:

  • Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the DNA as a "nucleoid."

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing fragments) migrates away from the nucleoid, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Quantification: Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head. Common parameters include % Tail DNA and Tail Moment. An increase in these parameters indicates an increase in DNA damage.

Unscheduled DNA Synthesis (UDS) Assay

The UDS assay measures the repair of DNA damage by quantifying the incorporation of radiolabeled thymidine into the DNA of non-S-phase cells.

Protocol Overview:

  • Cell Culture: Primary hepatocytes are commonly used for this assay due to their metabolic competence.

  • Exposure: The cells are treated with the test substance in the presence of tritiated thymidine ([³H]-thymidine).

  • Slide Preparation: After exposure, the cells are washed and fixed onto microscope slides.

  • Autoradiography: The slides are coated with a photographic emulsion and stored in the dark for an extended period. The radioactive decay from the incorporated [³H]-thymidine exposes the emulsion.

  • Staining and Analysis: The emulsion is developed, and the cells are stained. The number of silver grains over the nucleus of non-S-phase cells is counted. An increase in the net grain count per nucleus in treated cells compared to control cells indicates the induction of DNA repair and, therefore, DNA damage.

Mandatory Visualizations

Experimental Workflows

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis strains Select Salmonella strains plate_no_s9 Plate bacteria + test compound (-S9) strains->plate_no_s9 plate_s9 Plate bacteria + test compound (+S9) strains->plate_s9 s9 Prepare S9 mix (Metabolic Activation) s9->plate_s9 incubate Incubate plates (37°C, 48-72h) plate_no_s9->incubate plate_s9->incubate count Count revertant colonies incubate->count result Assess Mutagenicity count->result

Caption: Workflow for the Ames Test.

Micronucleus_Assay_Workflow cluster_treatment In Vivo Treatment cluster_sampling Sample Collection & Preparation cluster_analysis Analysis animal Rodent Model (Mouse/Rat) dosing Administer test substance animal->dosing collection Collect bone marrow or peripheral blood dosing->collection smear Prepare slides collection->smear stain Stain slides smear->stain microscopy Microscopic analysis stain->microscopy count Count micronucleated PCEs microscopy->count result Assess Genotoxicity count->result

Caption: Workflow for the In Vivo Micronucleus Assay.

Comet_Assay_Workflow cell_prep Prepare single-cell suspension embed Embed cells in agarose on slide cell_prep->embed lysis Lyse cells to form nucleoids embed->lysis electrophoresis Alkaline unwinding & electrophoresis lysis->electrophoresis stain Stain DNA electrophoresis->stain visualize Visualize with fluorescence microscope stain->visualize quantify Quantify DNA in comet tail visualize->quantify result Assess DNA Damage quantify->result

Caption: Workflow for the Comet Assay.

Signaling Pathways and Mechanisms of Genotoxicity

The genotoxic potential of some H2 receptor antagonists appears to be linked to specific chemical properties and metabolic pathways rather than a direct interaction with a single signaling cascade.

Nitrosation of Ranitidine and Nizatidine:

A primary concern for ranitidine and, to a lesser extent, nizatidine is their potential to form N-nitroso compounds, such as N-nitrosodimethylamine (NDMA), which are known genotoxic carcinogens. This reaction can occur in the presence of nitrites under acidic conditions, such as those found in the stomach.

Nitrosation_Pathway ranitidine Ranitidine / Nizatidine ndma N-Nitrosodimethylamine (NDMA) (Genotoxic Compound) ranitidine->ndma Nitrosation nitrite Nitrite (NO2-) + Acidic pH nitrite->ndma dna_damage DNA Damage ndma->dna_damage

Caption: Nitrosation pathway leading to genotoxicity.

Potential Role of Cytochrome P450 Metabolism:

Cimetidine is a known inhibitor of several cytochrome P450 (CYP450) enzymes. While this is primarily associated with drug-drug interactions, altered metabolism of cimetidine itself or other endogenous compounds could potentially lead to the formation of reactive metabolites that may have genotoxic effects. The species-specific differences observed for cimetidine's genotoxicity (positive in rat hepatocytes, negative in human hepatocytes) may be related to differences in CYP450 enzyme profiles and metabolic pathways between rats and humans.

CYP450_Metabolism cimetidine Cimetidine cyp450 Cytochrome P450 Enzymes (e.g., in Rat Liver) cimetidine->cyp450 Metabolism reactive_metabolites Reactive Metabolites cyp450->reactive_metabolites dna_adducts DNA Adducts / Damage reactive_metabolites->dna_adducts

Caption: Potential role of CYP450 in cimetidine genotoxicity.

Conclusion

Based on the available evidence, there are notable differences in the genotoxic potential among the four H2 receptor antagonists reviewed. Famotidine appears to have the most favorable genotoxicity profile, consistently testing negative in a range of assays. In contrast, nizatidine has shown evidence of genotoxicity at high concentrations. The genotoxicity of cimetidine appears to be species-specific, with positive findings in rat hepatocytes not replicated in human hepatocytes. For ranitidine, the primary concern is not the parent compound itself but its potential to form the genotoxic nitrosamine, NDMA, under specific conditions.

References

Nizatidine Demonstrates Favorable Safety Profile Compared to Placebo in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

Nizatidine, a histamine H2-receptor antagonist, has shown a safety profile comparable and in some aspects more favorable than placebo in numerous clinical studies. Extensive research involving thousands of patients has indicated that while nizatidine is an effective treatment for conditions like duodenal and gastric ulcers, it does not present a significantly higher risk of adverse events than placebo. In fact, early discontinuations from trials due to adverse events were found to be more frequent in patients receiving placebo.

A comprehensive analysis of clinical trials conducted in the USA and Europe, encompassing 3800 patients treated with nizatidine, revealed that the incidence of common adverse events such as headache, rhinitis, abdominal discomfort, diarrhea, and nausea was not significantly different from that observed in placebo groups.[1] However, certain side effects, though generally mild, were reported more frequently with nizatidine treatment.

Comparative Analysis of Adverse Events

The following table summarizes the incidence of key adverse events and other safety parameters for nizatidine compared to placebo, as reported in various clinical trials.

Safety ParameterNizatidinePlaceboSource
Discontinuation due to Adverse Events 2.5%6.5%[1]
Urticaria (Hives) 0.5%0.1%[1]
Somnolence (Drowsiness) 2.4%Occurred equally[1]
Sweating 1%Occurred equally[1]
Anemia 0.2%0%
Alanine Aminotransferase (ALT) Elevations (>3x ULN) 1%0.9%

Detailed Experimental Protocols

The safety and efficacy of nizatidine have been evaluated in numerous multicenter, randomized, double-blind, placebo-controlled clinical trials. These studies are the gold standard for clinical research, designed to minimize bias and provide robust data.

Study Design: The majority of the clinical trials evaluating nizatidine's safety profile were designed as randomized, double-blind, placebo-controlled studies. This design ensures that neither the participants nor the investigators know who is receiving the active drug and who is receiving a placebo, thus reducing the potential for bias in the reporting of adverse events.

Patient Population: The studies included a broad range of patients, from those with active duodenal or gastric ulcers to individuals with gastroesophageal reflux disease (GERD). Some trials also focused on specific patient populations, such as those with benign gastric ulcers.

Safety Monitoring: Throughout the clinical trials, patient safety was rigorously monitored. This included the recording of all adverse events, regardless of their perceived relationship to the study drug. Standard safety assessments also involved physical examinations, electrocardiograms (ECGs), eye examinations, and comprehensive laboratory tests, including serum chemistries, hematology, and urinalyses. Liver function tests were also conducted, with a particular focus on transaminase levels.

Data Analysis: The incidence of adverse events was compared between the nizatidine and placebo groups to identify any statistically significant differences. The analysis also considered the severity of adverse events and the rates of discontinuation from the study due to these events.

Logical Workflow of Clinical Trial Safety Evaluation

The following diagram illustrates the typical workflow for evaluating the safety profile of a drug like nizatidine in a clinical trial setting.

ClinicalTrialSafetyWorkflow cluster_0 Pre-Trial Phase cluster_1 Trial Execution Phase cluster_2 Post-Trial Phase Protocol Protocol Development & Ethics Approval PatientRecruitment Patient Recruitment & Informed Consent Protocol->PatientRecruitment Inclusion/Exclusion Criteria Randomization Randomization (Nizatidine vs. Placebo) PatientRecruitment->Randomization Treatment Treatment Administration & Monitoring Randomization->Treatment DataCollection Adverse Event & Lab Data Collection Treatment->DataCollection Ongoing Assessment DataAnalysis Statistical Analysis of Safety Data DataCollection->DataAnalysis Reporting Reporting to Regulatory Authorities DataAnalysis->Reporting Safety Profile Summary

Clinical Trial Safety Evaluation Workflow

References

Nizatidine's Differential Efficacy on Daytime and Nighttime Heartburn: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nizatidine, a potent and selective histamine H2-receptor antagonist, has demonstrated efficacy in the management of gastroesophageal reflux disease (GERD) and associated heartburn. This guide provides a comparative analysis of nizatidine's effects on daytime versus nighttime heartburn, supported by clinical trial data and physiological measurements. The following sections detail the experimental protocols of key studies, present quantitative data in a structured format, and illustrate the underlying mechanisms and workflows.

Efficacy in Symptom Relief: Daytime vs. Nighttime Heartburn

Clinical evidence indicates that nizatidine administered twice daily is effective in mitigating both daytime and nighttime heartburn symptoms. A significant multicenter, randomized, double-blind, placebo-controlled study demonstrated that nizatidine at a dose of 150 mg twice daily provided a statistically significant improvement in both daytime and nighttime heartburn severity compared to placebo, with relief observed as early as one day after initiating therapy.[1][2] While specific symptom scores from this pivotal study are not publicly available, the qualitative results strongly support the dual efficacy of a twice-daily regimen.

Another 12-week study further substantiated the effectiveness of the 150 mg twice-daily regimen in rapidly reducing heartburn severity.[3][4] In contrast, a 300 mg once-daily bedtime dose was found to be less effective in healing esophagitis, suggesting that a twice-daily dosage is more suitable for managing the 24-hour acid exposure that contributes to both daytime and nighttime symptoms.[3]

Physiological Effect on Gastric Acidity: A 24-Hour Perspective

The symptomatic relief provided by nizatidine is directly correlated with its ability to control intragastric pH. Studies utilizing 24-hour intragastric pH monitoring have provided quantitative insights into the differential effects of nizatidine on daytime and nighttime acid levels. Histamine H2-receptor antagonists, as a class, are generally observed to have a more pronounced effect on nocturnal acid secretion.

A study comparing twice-daily (BID) and once-daily (HS) dosing of nizatidine and ranitidine found that the twice-daily regimen was superior in elevating the 24-hour intragastric pH. Specifically, doubling the total daily dose of nizatidine by administering it twice daily increased the mean daytime pH, whereas it had no additional effect on nighttime pH compared to a single bedtime dose. This suggests that while a single bedtime dose is effective for nocturnal acid control, a twice-daily regimen is necessary to achieve significant acid suppression during the day.

The following tables summarize the quantitative data from a key study evaluating the effect of twice-daily nizatidine on intragastric pH over 24 hours.

Table 1: Mean Intragastric pH with Nizatidine (150 mg BID) vs. Placebo

Time IntervalNizatidine (150 mg BID)Placebo (BID)
Daytime (08:00-22:00)3.11.4
Nighttime (22:00-08:00)4.21.6
24-Hour3.51.5
Data adapted from Corinaldesi R, et al. J Clin Pharmacol. 1993.

Table 2: Percentage of Time with Intragastric pH > 3.0 with Nizatidine (150 mg BID) vs. Placebo

Time IntervalNizatidine (150 mg BID)Placebo (BID)
Daytime (08:00-22:00)48.5%15.2%
Nighttime (22:00-08:00)69.8%18.1%
24-Hour56.3%16.3%
Data adapted from Corinaldesi R, et al. J Clin Pharmacol. 1993.

Experimental Protocols

Heartburn Symptom Assessment (Cloud et al., 1992 & 1994)
  • Study Design: This was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: 515 patients with a clinical diagnosis of GERD, with or without endoscopically verified esophagitis.

  • Treatment Regimen: Patients were randomly assigned to receive nizatidine 150 mg twice daily, nizatidine 300 mg twice daily, or placebo twice daily for six weeks.

  • Symptom Evaluation: Patients recorded the severity of their daytime and nighttime heartburn in a daily diary. The severity was typically graded on a scale (e.g., 0=none, 1=mild, 2=moderate, 3=severe). The primary efficacy endpoint for heartburn was the change from baseline in the severity scores.

  • Rescue Medication: Patients were permitted to use antacid tablets as needed for pain relief, and the consumption was recorded.

24-Hour Intragastric pH Monitoring (Corinaldesi et al., 1993)
  • Study Design: A randomized, single-blind, four-way crossover study.

  • Patient Population: 12 patients with a history of duodenal ulcer in remission.

  • Treatment Regimens: Patients received placebo twice daily, nizatidine 150 mg twice daily, nizatidine 300 mg twice daily, and ranitidine 300 mg twice daily, each for a single day with a washout period of at least one week between treatments.

  • pH Measurement: A monocrystalline antimony pH electrode was positioned in the gastric body under fluoroscopic control. The electrode was connected to a portable data logger that recorded pH values at regular intervals (e.g., every 4-6 seconds) for a continuous 24-hour period.

  • Data Analysis: The 24-hour period was divided into daytime (08:00-22:00) and nighttime (22:00-08:00). The mean pH and the percentage of time the pH remained above 3.0 were calculated for each period.

Signaling Pathways and Experimental Workflows

nizatidine_mechanism cluster_parietal_cell Gastric Parietal Cell Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Binds to AC Adenylate Cyclase H2R->AC Activates Nizatidine Nizatidine Nizatidine->H2R Blocks cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes GastricLumen Gastric Lumen H_ion->GastricLumen

Caption: Mechanism of action of Nizatidine on the gastric parietal cell.

clinical_trial_workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_evaluation Evaluation & Analysis PatientRecruitment Patient Recruitment (History of GERD) InformedConsent Informed Consent PatientRecruitment->InformedConsent InclusionExclusion Inclusion/Exclusion Criteria InformedConsent->InclusionExclusion BaselineAssessment Baseline Assessment (Endoscopy, Symptom Diary) Randomization Randomization BaselineAssessment->Randomization InclusionExclusion->BaselineAssessment DrugAdmin Drug Administration (Nizatidine or Placebo) Randomization->DrugAdmin SymptomMonitoring Daily Symptom Monitoring (Daytime & Nighttime Heartburn) DrugAdmin->SymptomMonitoring FollowUp Follow-up Visits (e.g., Week 3, Week 6) SymptomMonitoring->FollowUp FinalAssessment Final Assessment (Endoscopy, Symptom Scores) FollowUp->FinalAssessment DataAnalysis Statistical Analysis (Comparison of Groups) FinalAssessment->DataAnalysis

References

Assessing the Cost-Effectiveness of Nizatidine Synthesis Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nizatidine, a potent H2 receptor antagonist, is a widely used pharmaceutical for the treatment of peptic ulcers and gastroesophageal reflux disease.[1][2] The efficiency and economic viability of its synthesis are critical considerations for pharmaceutical manufacturers. This guide provides a comparative analysis of various synthetic routes to nizatidine, focusing on their cost-effectiveness. The comparison is based on reported yields, complexity of reaction steps, and the nature of starting materials and reagents.

Comparison of Key Nizatidine Synthesis Routes

Several synthetic pathways for nizatidine have been developed, each with distinct advantages and disadvantages. The following table summarizes the key quantitative data for three prominent routes, providing a basis for cost-effectiveness assessment.

ParameterRoute 1: Original Pioch Synthesis (U.S. Patent 4,375,547)Route 2: Milder, Odorless Process (EP0230127A1)Route 3: Convergent Synthesis
Key Starting Materials 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine, 1,1-dimethylthio-2-nitroethene4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine, 1-alkoxy-N-methyl-2-nitroetheneamine2-(Dimethylamino)ethanethioamide, Ethyl bromopyruvate, Cysteamine hydrochloride, N-methyl-1-methylthio-2-nitroethenamine
Key Reaction Steps Reaction with 1,1-dimethylthio-2-nitroethene followed by reaction with monomethylamine.Reaction with a 1-alkoxy-N-methyl-2-nitroetheneamine in water.Cyclocondensation, reduction, and subsequent couplings.
Reported Overall Yield Not explicitly stated in provided abstracts, but individual step yields are high.Yields reported as high as 53.9% and 39.3% in examples.[3][4]Final step yield reported as 80%.[5]
Key Advantages Established and well-documented.Avoids the production of foul-smelling methanethiol gas, making it more suitable for large-scale industrial synthesis.Described as facile, eco-friendly, and cost-effective with commercially available starting materials.
Key Disadvantages Produces methanethiol gas, which requires special handling and disposal, adding to costs.May require the synthesis of the 1-alkoxy-N-methyl-2-nitroetheneamine intermediate.The multi-step nature might increase overall process time and complexity.
Purity of Final Product Requires purification.Can provide high purity product (95% by HPLC) with crystallization.Meets European Pharmacopoeia (EP) monograph standards.

Experimental Protocols

Route 2: Synthesis of Nizatidine via 1-alkoxy-N-methyl-2-nitroetheneamine

Materials:

  • 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine

  • 1-ethoxy-N-methyl-2-nitroetheneamine

  • Water

  • Potassium carbonate

  • Methylene chloride

  • Sodium chloride

  • Anhydrous magnesium sulfate

  • Ethanol

  • Ethyl acetate

Procedure:

  • A mixture of 8.48 g (0.035 mol) of 95% pure 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine, 8.03 g (0.056 mol) of 1-ethoxy-N-methyl-2-nitroetheneamine, and 200 ml of water is heated at approximately 55°C with stirring for about four hours.

  • The reaction progress is monitored by HPLC. The temperature is raised to 65°C for an additional 90 minutes, and then to 75°C for an additional 60 minutes.

  • One gram of potassium carbonate is added, and the mixture is heated at about 50°C for approximately 15 minutes.

  • After cooling, the reaction mixture is diluted with 100 ml of methylene chloride, and 40 g of sodium chloride is added.

  • The organic phase is separated, and the aqueous phase is extracted with methylene chloride (100 ml, then 50 ml).

  • The combined organic phases are dried over anhydrous magnesium sulfate.

  • The solvent is evaporated under vacuum. The residue is dissolved in 100 ml of ethanol and concentrated again.

  • To the residue, 90 ml of ethyl acetate is added, and the mixture is stirred at room temperature for about 20 minutes and then left to stand overnight.

  • The precipitated solid (nizatidine) is collected by vacuum filtration, washed with 50 ml of fresh ethyl acetate, and dried under vacuum to yield 6.25 g (53.9% yield) with a purity of 95% by HPLC.

Synthesis Pathway Diagrams

Nizatidine_Synthesis_Route_1 A 4-[[(2-aminoethyl)thio]methyl]- N,N-dimethyl-2-thiazolemethanamine C Intermediate A->C B 1,1-dimethylthio-2-nitroethene B->C E Nizatidine C->E F Methanethiol (by-product) C->F elimination D Monomethylamine D->E

Caption: Original Pioch synthesis route for nizatidine.

Nizatidine_Synthesis_Route_2 A 4-[[(2-aminoethyl)thio]methyl]- N,N-dimethyl-2-thiazolemethanamine C Nizatidine A->C B 1-alkoxy-N-methyl-2-nitroetheneamine B->C

Caption: Milder, odorless synthesis route for nizatidine.

Nizatidine_Synthesis_Route_3 A 2-(Dimethylamino)ethanethioamide C Cyclocondensation A->C B Ethyl bromopyruvate B->C D Thiazole Intermediate C->D E Reduction D->E F Reduced Intermediate E->F H Coupling F->H G Cysteamine hydrochloride G->H I Amine Intermediate H->I K Final Coupling I->K J N-methyl-1-methylthio-2-nitroethenamine J->K L Nizatidine K->L

Caption: Convergent synthesis route for nizatidine.

Conclusion

The choice of a specific synthetic route for nizatidine depends on a balance of factors including raw material costs, process safety, environmental impact, and desired product purity. While the original Pioch synthesis is a foundational method, the evolution of greener and more efficient processes, such as the one avoiding methanethiol by-products, offers significant advantages for industrial-scale production. The convergent synthesis approach also presents a promising alternative with high reported yields in its final step. For researchers and drug development professionals, a thorough evaluation of these routes, considering both the chemical and economic aspects, is crucial for optimizing the production of this important pharmaceutical agent.

References

Benchmarking Nizatidine's P-Glycoprotein Interaction: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the interaction between the H2-receptor antagonist nizatidine and P-glycoprotein (P-gp), benchmarked against established P-gp substrates. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of nizatidine's pharmacokinetic profile and its potential for drug-drug interactions.

Quantitative Comparison of P-glycoprotein Interactions

The following table summarizes key quantitative parameters defining the interaction of nizatidine and other well-characterized substrates with P-glycoprotein. It is important to note that these values can vary between studies due to different experimental systems and conditions.

CompoundParameterValueCell Line / SystemReference
Nizatidine Km 1.2 mMCaco-2[1][2]
Vmax 4 x 10⁻³ nmol·cm⁻²·s⁻¹Caco-2[1][2]
Efflux Ratio 7.7Caco-2[1]
Verapamil IC50 (on Nizatidine transport)0.012 mMCaco-2
Ki 2.6 µMP-gp vesicles
IC50 3.9 µMP-gp vesicles
Rhodamine 123 IC50 (Verapamil on Rho 123)2.1 µMMCF7R
IC50 (Cyclosporin A on Rho 123)1.3 µMMCF7R
Loperamide EC50 (Cyclosporin A on Loperamide transport)7.1 µMRat BBB
Cyclosporin A EC50 0.78 ± 0.04 µMMDCK-MDR1

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Bidirectional Transport Assay (Caco-2 Cells)

This assay is a gold standard for assessing the potential of a compound to be a P-gp substrate. It utilizes a confluent monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and polarization. The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment: The experiment is initiated by adding the test compound (e.g., nizatidine) to either the apical (AP) or basolateral (BL) chamber of the Transwell® system. Samples are taken from the receiver chamber at specified time intervals.

  • Quantification: The concentration of the test compound in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions: apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A). The efflux ratio is then determined by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio significantly greater than 2 is indicative of active efflux. To confirm P-gp involvement, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a P-gp substrate.

Calcein-AM Assay

The Calcein-AM assay is a high-throughput method to screen for P-gp inhibitors.

  • Principle: Calcein-AM is a non-fluorescent, lipophilic compound that readily crosses the cell membrane. Inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, hydrophilic calcein. Calcein is a substrate for P-gp and is actively transported out of cells overexpressing P-gp. Inhibition of P-gp leads to the intracellular accumulation of calcein, resulting in an increased fluorescence signal.

  • Procedure: Cells overexpressing P-gp are incubated with the test compound at various concentrations. Subsequently, Calcein-AM is added. After an incubation period, the intracellular fluorescence is measured using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence intensity correlates with the inhibitory activity of the test compound on P-gp. The half-maximal inhibitory concentration (IC50) can be determined by plotting the fluorescence intensity against the concentration of the test compound.

Rhodamine 123 Accumulation Assay

Similar to the Calcein-AM assay, the rhodamine 123 accumulation assay is used to assess P-gp function and inhibition.

  • Principle: Rhodamine 123 is a fluorescent dye that is a substrate of P-gp. In cells with high P-gp activity, rhodamine 123 is actively effluxed, leading to low intracellular fluorescence. P-gp inhibitors block this efflux, causing an accumulation of rhodamine 123 and a corresponding increase in fluorescence.

  • Procedure: P-gp-overexpressing cells are incubated with the test compound. Rhodamine 123 is then added, and the cells are incubated further. After washing to remove the extracellular dye, the intracellular fluorescence is measured using flow cytometry or a fluorescence microscope.

  • Data Analysis: An increase in intracellular rhodamine 123 fluorescence in the presence of the test compound indicates P-gp inhibition.

P-gp ATPase Activity Assay

This assay directly measures the interaction of a compound with P-gp by quantifying the rate of ATP hydrolysis, which powers the transport function.

  • Principle: P-gp possesses ATPase activity that is stimulated by its substrates. The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

  • Procedure: Membranes from cells overexpressing P-gp are incubated with the test compound in the presence of ATP. The reaction is stopped, and the amount of released Pi is measured using a colorimetric method.

  • Data Analysis: An increase in ATPase activity compared to the basal level indicates that the compound is a P-gp substrate or modulator.

Visualized Workflows and Mechanisms

To further elucidate the experimental processes and the underlying biological mechanism, the following diagrams are provided.

P_gp_Efflux_Mechanism cluster_membrane Cell Membrane cluster_inside Intracellular Space cluster_outside Extracellular Space Pgp P-glycoprotein (P-gp) Transmembrane Domains Nucleotide Binding Domains (NBDs) Pgp->Pgp 3. Conformational Change & ATP Hydrolysis ADP ADP + Pi Pgp:f2->ADP 5. ADP + Pi Release Drug_out Drug (e.g., Nizatidine) Pgp:f0->Drug_out 4. Drug Efflux Drug_in Drug (e.g., Nizatidine) Drug_in->Pgp:f0 1. Drug Binding ATP ATP ATP->Pgp:f2 2. ATP Binding

Caption: Mechanism of P-gp mediated drug efflux.

Bidirectional_Transport_Assay cluster_workflow Bidirectional Transport Assay Workflow start Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form a monolayer start->culture teer Measure TEER to confirm monolayer integrity culture->teer add_drug_ap Add Drug to Apical (AP) side teer->add_drug_ap add_drug_bl Add Drug to Basolateral (BL) side teer->add_drug_bl sample_ap_bl Sample from Basolateral (BL) side over time add_drug_ap->sample_ap_bl sample_bl_ap Sample from Apical (AP) side over time add_drug_bl->sample_bl_ap analyze_ap_bl Quantify drug concentration (HPLC) sample_ap_bl->analyze_ap_bl analyze_bl_ap Quantify drug concentration (HPLC) sample_bl_ap->analyze_bl_ap calculate_ap_bl Calculate Papp (A-to-B) analyze_ap_bl->calculate_ap_bl calculate_bl_ap Calculate Papp (B-to-A) analyze_bl_ap->calculate_bl_ap end_ratio Calculate Efflux Ratio = Papp(B-A) / Papp(A-B) calculate_ap_bl->end_ratio calculate_bl_ap->end_ratio

Caption: Workflow of a bidirectional transport assay.

Calcein_AM_Assay cluster_workflow Calcein-AM Assay Workflow start Seed P-gp overexpressing cells in a 96-well plate add_inhibitor Add test compound (potential inhibitor) at various concentrations start->add_inhibitor add_calcein Add Calcein-AM to all wells add_inhibitor->add_calcein incubate Incubate to allow for Calcein-AM uptake and hydrolysis add_calcein->incubate measure Measure intracellular fluorescence incubate->measure analyze Plot fluorescence vs. inhibitor concentration and calculate IC50 measure->analyze

Caption: Workflow of the Calcein-AM assay.

References

Safety Operating Guide

Proper Disposal of Nizax (Nizatidine) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of Nizax (nizatidine) waste generated in research, scientific, and drug development environments.

The proper disposal of pharmaceutical products is critical to ensure the safety of personnel, protect the environment, and maintain regulatory compliance. This document provides detailed procedures for the disposal of this compound (nizatidine), a histamine H2-receptor antagonist.

This compound Disposal Procedures

For laboratory professionals, the primary determination for disposal is whether the waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA). Based on available Safety Data Sheets (SDS), nizatidine is not a listed hazardous waste on the federal P-list or U-list.[1][2][3] Furthermore, it is not known to consistently exhibit characteristics of ignitability, corrosivity, or reactivity that would classify it as a characteristic hazardous waste.[1][4]

However, one SDS does classify nizatidine as hazardous under the OSHA Hazard Communication Standard with the warning "Harmful if swallowed." While this does not automatically designate it as RCRA hazardous waste, it underscores the need for careful handling.

The following step-by-step process outlines the recommended disposal procedure for this compound in a laboratory setting.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is in its pure form (e.g., expired bulk powder) or if it is mixed with other materials (e.g., contaminated labware, solutions).

  • Segregate from Hazardous Waste: Do not mix this compound waste with RCRA hazardous waste streams, such as listed solvents or heavy metals. Keep it in a designated and clearly labeled container.

Step 2: Containerization and Labeling

  • Select an Appropriate Container: Use a compatible, non-reactive, and sealable container for collecting this compound waste. The container should be in good condition and free of leaks.

  • Label the Container: Clearly label the container with the words "Non-Hazardous Pharmaceutical Waste" and "Nizatidine." Include the date when waste was first added to the container.

Step 3: On-Site Management and Storage

  • Secure Storage: Store the waste container in a designated, secure area away from general laboratory traffic. This area should be under the control of authorized personnel.

  • Follow Good Housekeeping Practices: Ensure the storage area is clean and that the exterior of the waste container remains free of contamination.

Step 4: Disposal

The preferred method for the disposal of non-hazardous pharmaceutical waste is through a licensed and reputable pharmaceutical waste disposal vendor.

  • Engage a Professional Waste Vendor: Contract with a waste management company that specializes in pharmaceutical or medical waste disposal. These vendors are knowledgeable about federal, state, and local regulations.

  • Incineration: The most common and environmentally sound disposal method for non-hazardous pharmaceuticals is incineration at a permitted facility. This method ensures the complete destruction of the active pharmaceutical ingredient.

  • Avoid Sewer Disposal: Do not dispose of this compound down the drain or in the sanitary sewer. While not federally prohibited for non-hazardous waste in all cases, this practice is discouraged to prevent the contamination of waterways.

  • Landfill as a Last Resort: Landfilling of pharmaceutical waste is generally not recommended and should only be considered if incineration is not a viable option and it is explicitly permitted by your waste vendor and local regulations.

Important Note on NDMA Contamination: Some this compound products have been recalled due to the presence of the impurity N-nitrosodimethylamine (NDMA), a probable human carcinogen. While this recall is primarily a patient safety issue, it further emphasizes the importance of proper disposal to prevent environmental contamination.

Quantitative Data Summary

ParameterValueReference
Oral LD50 (Mouse)1630 mg/kg
Oral LD50 (Monkey)>1200 mg/kg
RCRA Hazardous WasteNo (Not P- or U-listed)
OSHA Hazard Communication"Harmful if swallowed"

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Caption: this compound Disposal Decision Workflow for Laboratories.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.